Fusarenon X
Description
Properties
IUPAC Name |
[(1S,2R,3S,7R,9R,10R,11S,12S)-3,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O8/c1-7-4-9-16(5-18,12(22)10(7)20)15(3)13(24-8(2)19)11(21)14(25-9)17(15)6-23-17/h4,9,11-14,18,21-22H,5-6H2,1-3H3/t9-,11-,12-,13-,14-,15-,16-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCUCFKWVIWWNW-CAYGJDLQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(C(C1=O)O)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]2[C@]([C@@H](C1=O)O)([C@]3([C@@H]([C@H]([C@H]([C@@]34CO4)O2)O)OC(=O)C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Transparent solid; [HSDB] | |
| Record name | Fusarenon X | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5394 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Soluble in ethyl acetate, ethanol, methanol and chloroform; insoluble in n-hexane and n-pentane | |
| Record name | FUSARENON X | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3486 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Transparent bipyramid crystals, Crystals, Hexagonal bipyramid crystal from dichloromethane-n-pentane; crystals from dichloroethane | |
CAS No. |
23255-69-8 | |
| Record name | Fusarenon X | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23255-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fusarenon-X | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023255698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fusarenone X | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=197211 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fusarenon X | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FUSARENONE X | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0CV8D1DR96 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FUSARENON X | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3486 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
91-92 °C | |
| Record name | FUSARENON X | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3486 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Fusarenon X: A Technical Guide to its Mechanism of Action in Eukaryotic Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fusarenon X (FX), a type B trichothecene mycotoxin produced by various Fusarium species, is a frequent contaminant of cereals and grains.[1][2] Its presence in the food chain poses a significant threat to human and animal health. The toxicity of this compound is primarily attributed to its potent inhibitory effects on fundamental cellular processes within eukaryotic cells. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's cytotoxicity, focusing on its role as a protein synthesis inhibitor, an inducer of apoptosis and cell cycle arrest, and an activator of cellular stress responses.
Core Mechanism of Action: Ribotoxic Stress Response
The primary mechanism of action of this compound is the induction of a "ribotoxic stress response".[3][4] This response is triggered by its high-affinity binding to the 60S subunit of the eukaryotic ribosome.[5][6] Specifically, this compound targets the peptidyl transferase center, a critical component for peptide bond formation, thereby inhibiting protein synthesis.[1][3][7] This inhibition can occur at both the initiation and elongation steps of translation.[7] The disruption of this fundamental cellular process initiates a cascade of downstream signaling events.
Signaling Pathway for Ribotoxic Stress Response
Caption: this compound binds to the 60S ribosomal subunit, inhibiting protein synthesis and triggering the ribotoxic stress response, which in turn activates MAPK signaling pathways leading to apoptosis, cell cycle arrest, and inflammation.
Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death, in a variety of cell types, particularly in actively proliferating cells such as those in the thymus, spleen, and bone marrow.[1] It activates both the intrinsic (mitochondrial) and extrinsic apoptotic pathways.
Intrinsic Apoptotic Pathway
The intrinsic pathway is initiated by the release of cytochrome c from the mitochondria. This compound has been shown to upregulate the expression of pro-apoptotic proteins like Bax and Bid, while downregulating anti-apoptotic proteins such as Bcl-2.[8] This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization and the release of cytochrome c, which then activates caspase-9 and the downstream executioner caspase-3.[8]
Extrinsic Apoptotic Pathway
While the intrinsic pathway is considered the primary route for this compound-induced apoptosis, some studies suggest the involvement of the extrinsic pathway through the activation of caspase-8.[5]
Apoptosis Signaling Pathway
Caption: this compound induces apoptosis primarily through the intrinsic pathway by modulating the expression of Bcl-2 family proteins, leading to cytochrome c release and caspase activation.
Cell Cycle Arrest
This compound has been demonstrated to cause cell cycle arrest, primarily at the G1 phase, in various cell lines.[7] This arrest prevents damaged cells from progressing through the cell cycle and replicating. The mechanism involves the modulation of key cell cycle regulatory proteins. This compound can downregulate the expression of cyclin D1 and cyclin-dependent kinases (CDK4 and CDK6) while upregulating CDK inhibitors like p21Cip1 and p27Kip1.[7][9] This leads to the hypophosphorylation of the retinoblastoma protein (Rb), which in turn blocks the G1/S transition.[9]
Cell Cycle Arrest Signaling Pathway
Caption: this compound induces G1 cell cycle arrest by downregulating cyclins/CDKs and upregulating CDK inhibitors, leading to Rb hypophosphorylation.
Oxidative Stress and DNA Damage
This compound exposure leads to the generation of reactive oxygen species (ROS), inducing oxidative stress within the cell.[10] This oxidative stress can damage cellular components, including lipids, proteins, and DNA. The resulting DNA damage, such as strand breaks, further contributes to the cytotoxicity of this compound and can trigger apoptotic pathways.[1][11]
Quantitative Data
The following tables summarize key quantitative data regarding the cytotoxic and genotoxic effects of this compound on various eukaryotic cell lines.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Assay | IC50 (µM) | Exposure Time (h) | Reference |
| Caco-2 | MTT | 0.04 | 72 | [5] |
| Caco-2 | Neutral Red | 0.02 | 72 | [5] |
| 3T3 Fibroblasts | BrdU Incorporation | 0.72 | Not Specified | [5] |
| Human Fibroblasts (GM 498) | Not Specified | ~2.82 (1 µg/mL) | Not Specified | [5] |
| Human Fibroblasts (GM 3349) | Not Specified | ~1.41 (0.5 µg/mL) | Not Specified | [5] |
| Jurkat T-cells | MTT | Not Specified | Not Specified | [12] |
Table 2: Genotoxicity of this compound
| Cell Line | Assay | Concentration Range (µM) | Effect | Exposure Time (h) | Reference |
| Caco-2 (dividing) | Comet Assay | 0.01 - 0.05 | Increased DNA strand breaks | 72 | [11] |
| Caco-2 (differentiated) | Comet Assay | 0.01 - 0.05 | Increased DNA strand breaks | 24 and 72 | [11] |
Experimental Protocols
Western Blot Analysis for Apoptotic and Cell Cycle Proteins
Objective: To detect changes in the expression levels of key proteins involved in apoptosis (e.g., Bax, Bcl-2, cleaved caspase-3) and cell cycle regulation (e.g., cyclin D1, p21) following this compound treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HL-60, Jurkat) at an appropriate density and treat with varying concentrations of this compound (e.g., 0.1, 0.5, 1 µM) for desired time points (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
Protein Extraction: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-cyclin D1, anti-p21, and a loading control like anti-β-actin) overnight at 4°C. Antibody dilutions should be optimized as per the manufacturer's instructions.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine relative protein expression.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
Methodology:
-
Cell Culture and Treatment: Treat cells with this compound as described for Western blotting.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite PI with a 488 nm laser and collect the emission fluorescence.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow for Cellular Analysis
Caption: A general experimental workflow for investigating the cellular effects of this compound, from cell culture and treatment to various downstream analyses.
Conclusion
This compound exerts its potent cytotoxic effects on eukaryotic cells through a multi-pronged mechanism of action. Its primary role as a protein synthesis inhibitor triggers a ribotoxic stress response that culminates in the activation of MAPK signaling pathways. This, in turn, leads to the induction of apoptosis via the mitochondrial pathway, cell cycle arrest at the G1 phase, and the generation of oxidative stress and DNA damage. A thorough understanding of these intricate molecular mechanisms is crucial for assessing the toxicological risks associated with this compound contamination and for the development of potential therapeutic strategies to mitigate its adverse effects. Further research is warranted to fully elucidate the complex interplay between these signaling pathways and to identify novel targets for intervention.
References
- 1. This compound | C17H22O8 | CID 304599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchtweet.com [researchtweet.com]
- 3. An overview of the toxicology and toxicokinetics of fusarenon-X, a type B trichothecene mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fusarenon-X-induced apoptosis in the liver, kidney, and spleen of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cot.food.gov.uk [cot.food.gov.uk]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. Protein synthesis inhibition by 8-oxo-12,13-epoxytrichothecenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Individual and combined mycotoxins deoxynivalenol, nivalenol, and fusarenon-X induced apoptosis in lymphoid tissues of mice after oral exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. vet.cornell.edu [vet.cornell.edu]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. origene.com [origene.com]
- 12. Individual and combined cytotoxicity of major trichothecenes type B, deoxynivalenol, nivalenol, and fusarenon-X on Jurkat human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Fusarenon X: A Comprehensive Technical Review of its Biological Activities and Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fusarenon X (FX), a type B trichothecene mycotoxin, is a secondary metabolite produced by various Fusarium species.[1][2] Frequently co-contaminating agricultural commodities like cereals with other mycotoxins such as deoxynivalenol (DON) and nivalenol (NIV), this compound poses a significant concern for human and animal health.[1][3] This technical guide provides an in-depth overview of the biological activities and toxicological profile of this compound, with a focus on its molecular mechanisms, cellular effects, and toxicological endpoints. All quantitative data are summarized in structured tables, and key experimental methodologies and signaling pathways are detailed and visualized.
Mechanism of Action
The primary mechanism of toxicity for this compound is the inhibition of protein synthesis.[1][3][4] It targets the 60S subunit of eukaryotic ribosomes, specifically binding to the peptidyl transferase center.[4][5] This binding event disrupts the elongation step of translation, leading to a ribotoxic stress response.[1] Consequently, this inhibition of protein synthesis subsequently disrupts DNA synthesis.[1][3][4]
At a molecular level, this compound has been shown to induce the disaggregation of polyribosomes.[1] This interference with ribosome function triggers downstream signaling cascades, ultimately leading to cellular apoptosis.[1][4]
Biological Activities
Cytotoxicity
This compound exhibits potent cytotoxic effects across a range of cell lines.[1][3] Its cytotoxicity has been demonstrated to be greater than that of its metabolite, nivalenol (NIV), and other type B trichothecenes in various cell types, including macrophages, leukemia cells, and intestinal epithelial cells.[1][3] Quantitative data on the cytotoxic concentrations of this compound are presented in Table 1.
Apoptosis Induction
A significant biological activity of this compound is the induction of apoptosis, or programmed cell death.[1][3][4] This process is crucial in its toxicological effects on actively proliferating cells.[1][4] In vivo studies have shown that this compound induces apoptosis in the liver, kidney, and spleen of mice.[4][6] The apoptotic cascade initiated by this compound involves the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates a series of caspases, including caspase-3, -8, and -9.[4][5] This ultimately leads to DNA fragmentation, a hallmark of apoptosis.[4][7]
The signaling pathway for this compound-induced apoptosis is visualized in the following diagram:
Caption: this compound-induced apoptosis signaling pathway.
Immunotoxicity
This compound exerts significant immunotoxic effects by targeting actively proliferating immune cells.[1][3][4] It has been shown to induce apoptosis in lymphoid tissues, including the thymus, spleen, and Peyer's patches.[1] In mice, administration of this compound led to severe atrophy of the thymus and depletion of CD4+CD8+ thymocytes.[4] Furthermore, it can suppress both T-cell and B-cell proliferation and inhibit antibody formation.[4][8][9][10]
Genotoxicity
The genotoxic potential of this compound has been investigated in various studies. It has been found to induce DNA strand breaks in human intestinal Caco-2 cells at sub-cytotoxic concentrations.[4][11] This effect was observed to be dose-dependent and more potent than its metabolite, NIV.[11] However, other studies have reported negative results for DNA damage in the Rec-assay and for mutagenicity in Salmonella typhimurium strains.[4]
Toxicological Profile
Acute Toxicity
This compound is classified as a Category 1 acute toxicant for the oral route.[4] It exhibits high acute toxicity in various animal models, with LD50 values varying depending on the species and route of administration. A summary of acute toxicity data is provided in Table 2.
Gastrointestinal Toxicity
The gastrointestinal tract is a primary target for this compound toxicity following oral exposure.[1] It can induce feed refusal, vomiting, and diarrhea.[1][12][13] Studies in rats have shown that this compound can increase the permeability of the intestinal membrane.[12]
Developmental and Reproductive Toxicity
This compound has been shown to exhibit developmental toxicity. It can be transferred to fetuses through the placenta after being metabolized to NIV in the mother.[1] In pregnant mice, administration of this compound has been linked to abortion and inhibition of embryonic implantation.[1][14]
Carcinogenicity
The carcinogenic potential of this compound has been evaluated by the International Agency for Research on Cancer (IARC), which has classified it as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans".[1][4][15] Studies in experimental animals have provided inadequate evidence of carcinogenicity.[4][15][16]
Toxicokinetics
This compound is rapidly absorbed from the gastrointestinal tract.[4] Following absorption, it is distributed to various organs, including the liver, kidneys, and spleen.[5] The primary metabolic pathway for this compound is deacetylation to its less toxic metabolite, nivalenol (NIV).[1][5] This conversion mainly occurs in the liver and kidneys.[1][5][17] Both this compound and NIV are excreted in the urine and feces.[4][5]
Data Presentation
Table 1: Cytotoxicity of this compound (IC50/LC50 Values)
| Cell Line | Assay | Concentration (µM) | Concentration (µg/mL) | Reference |
| 3T3 fibroblast | 5-bromo-2'-deoxyuridine incorporation | 0.72 | - | [4] |
| Caco-2 | MTT | 0.04 | - | [4] |
| Caco-2 | Neutral Red | 0.02 | - | [4] |
| HL-60 | Apoptosis Induction | - | 0.5 | [4] |
| Human fibroblast (GM 498) | - | - | 1 | [4] |
| Human fibroblast (GM 3349) | - | - | 0.5 | [4] |
| Jurkat T-cells | Apoptosis Induction | - | 7.5 | [4] |
| Jurkat T-cells | MTT | IC50: ~1.5 µM | IC50: ~0.53 µg/mL | [18] |
Table 2: Acute Toxicity of this compound (LD50 Values)
| Animal Species | Route of Administration | LD50 (mg/kg bw) | Reference |
| Mouse | Intravenous (iv) | 3.4 | [1][4] |
| Mouse | Intraperitoneal (ip) | 3.4 | [1][4] |
| Mouse | Subcutaneous (sc) | 4.2 | [1][4] |
| Mouse | Oral (po) | 4.5 | [1][4] |
| Newborn Mouse | Subcutaneous (sc) | 0.2 | [1] |
| Newborn Mouse | Oral (po) | 4.5 | [1] |
| Rat | Intravenous (iv) | 0.5 | [1] |
| Rat | Oral (po) | 4.4 | [1][4] |
| Guinea Pig | Intravenous (iv) | 0.5 | [1] |
| Guinea Pig | Intramuscular (im) | 0.1 | [1] |
Experimental Protocols
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Detailed Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Toxin Exposure: Treat the cells with various concentrations of this compound (e.g., in a serial dilution) and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell viability).
Caption: Experimental workflow for the MTT cytotoxicity assay.
Apoptosis Detection using TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of DNA fragments with labeled dUTPs.
Detailed Methodology:
-
Sample Preparation: Prepare tissue sections or cultured cells on slides.
-
Fixation and Permeabilization: Fix the samples with a cross-linking agent like paraformaldehyde, followed by permeabilization with a detergent (e.g., Triton X-100) to allow entry of the labeling reagents.
-
TUNEL Reaction: Incubate the samples with the TUNEL reaction mixture containing TdT and labeled dUTPs (e.g., BrdUTP or a fluorescently labeled dUTP) according to the manufacturer's instructions.
-
Detection: If using BrdUTP, detect the incorporated BrdU with a labeled anti-BrdU antibody. If using a fluorescently labeled dUTP, visualize the fluorescence directly.
-
Counterstaining: Counterstain the nuclei with a DNA stain such as DAPI or Hoechst to visualize all cells.
-
Microscopy and Analysis: Observe the samples under a fluorescence microscope and quantify the percentage of TUNEL-positive (apoptotic) cells.
Genotoxicity Assessment using Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA damage at the level of the individual eukaryotic cell.
Principle: Cells are embedded in agarose on a microscope slide, lysed with detergent and high salt to form nucleoids containing supercoiled DNA loops. Electrophoresis at high pH results in structures resembling comets, observed by fluorescence microscopy; the intensity of the comet tail relative to the head is proportional to the amount of DNA damage.
Detailed Methodology:
-
Cell Preparation: Prepare a single-cell suspension from the tissue or cell culture.
-
Slide Preparation: Mix the cell suspension with low-melting-point agarose and spread it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with an alkaline buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate out of the nucleoid, forming the "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope and score the level of DNA damage, typically by measuring the length of the tail and the intensity of DNA in the tail.
Conclusion
This compound is a potent mycotoxin with a range of biological activities, primarily stemming from its ability to inhibit protein synthesis. Its cytotoxicity, induction of apoptosis, and immunotoxicity make it a significant concern for food and feed safety. While its carcinogenic potential in humans is not established, its acute toxicity and other adverse effects warrant continued monitoring and research. The methodologies and data presented in this guide provide a comprehensive resource for professionals in toxicology, food safety, and drug development to understand and further investigate the impacts of this compound.
References
- 1. An overview of the toxicology and toxicokinetics of fusarenon-X, a type B trichothecene mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. cot.food.gov.uk [cot.food.gov.uk]
- 5. This compound | C17H22O8 | CID 304599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Fusarenon-X-induced apoptosis in the liver, kidney, and spleen of mice [jstage.jst.go.jp]
- 7. Induction of apoptosis with fusarenon-X in mouse thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunosuppressive effect of a trichothecene mycotoxin, Fusarenon-X in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of mycotoxins on human immune functions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immunosuppressive effect of a trichothecene mycotoxin, Fusarenon-X in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Genotoxic potential associated with low levels of the Fusarium mycotoxins nivalenol and this compound in a human intestinal cell line [pubmed.ncbi.nlm.nih.gov]
- 12. Studies on mechanisms of diarrhea induced by fusarenon-X, a trichothecene mycotoxin from Fusarium species; characteristics of increased intestinal absorption rate induced by fusarenon-X - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ec.europa.eu [ec.europa.eu]
- 14. scispace.com [scispace.com]
- 15. inchem.org [inchem.org]
- 16. Fusarenon-x: Carcinogenic Potency Database [files.toxplanet.com]
- 17. Toxicokinetic profile of fusarenon-X and its metabolite nivalenol in the goat (Capra hircus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Individual and combined cytotoxicity of major trichothecenes type B, deoxynivalenol, nivalenol, and fusarenon-X on Jurkat human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Fusarenon X Biosynthesis Pathway in Fusarium Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fusarenon X is a type B trichothecene mycotoxin produced by various Fusarium species, including Fusarium graminearum, Fusarium culmorum, and Fusarium sporotrichioides.[1][2][3][4][5] These fungi are significant pathogens of cereal crops, leading to contamination of food and feed with mycotoxins that pose a serious threat to human and animal health. This compound, an acetylated precursor of nivalenol, exerts its toxicity primarily by inhibiting protein synthesis.[1] Understanding the intricate biosynthetic pathway of this compound is crucial for developing effective strategies to control its production and for the potential development of therapeutic agents. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, its genetic regulation, and the experimental protocols used for its investigation.
This compound Biosynthesis Pathway
The biosynthesis of this compound is a complex process involving a series of enzymatic reactions catalyzed by proteins encoded by the trichothecene (TRI) gene cluster. The pathway begins with the cyclization of the primary metabolite farnesyl pyrophosphate (FPP) and proceeds through several oxygenation, isomerization, and acetylation steps.
The core pathway can be summarized as follows:
-
Trichodiene Synthesis: The pathway initiates with the cyclization of FPP to trichodiene, a reaction catalyzed by trichodiene synthase, which is encoded by the TRI5 gene.[6]
-
Oxygenation of Trichodiene: Trichodiene undergoes a series of oxygenation reactions catalyzed by the cytochrome P450 monooxygenase encoded by TRI4. This results in the formation of the intermediate isotrichotriol.[6][7]
-
Formation of Isotrichodermol: Isotrichotriol undergoes a non-enzymatic isomerization and cyclization to form isotrichodermol, the first intermediate with the characteristic toxic trichothecene core structure.[6][7]
-
Acetylation at C-3: The hydroxyl group at the C-3 position of isotrichodermol is acetylated by the enzyme encoded by the TRI101 gene. This step is believed to be a self-protection mechanism for the fungus, as it reduces the toxicity of the intermediate.[6]
-
Hydroxylation at C-15: A hydroxyl group is added at the C-15 position, a reaction catalyzed by the enzyme encoded by TRI11.[6]
-
Acetylation at C-15: The newly added hydroxyl group at C-15 is then acetylated by the product of the TRI3 gene.[6]
-
Hydroxylation at C-4: A key step in the formation of type B trichothecenes is the hydroxylation at the C-4 position, which is catalyzed by the enzyme encoded by TRI13.[6]
-
Acetylation to form this compound: Finally, the hydroxyl group at C-4 is acetylated by the enzyme encoded by the TRI7 gene, yielding this compound (4-acetylnivalenol).[6]
This compound Biosynthesis Pathway
Regulation of this compound Biosynthesis
The biosynthesis of this compound is tightly regulated at the transcriptional level, primarily by the pathway-specific transcription factors TRI6 and TRI10, which are part of the TRI gene cluster.[8][9] Additionally, global signaling pathways, in response to environmental cues, play a crucial role in modulating the expression of the TRI genes.
Key Regulatory Pathways:
-
G-Protein Signaling Pathway: Heterotrimeric G-proteins are key upstream sensors that relay environmental signals. In F. graminearum, 105 G-protein-coupled receptors (GPCRs) have been identified, some of which are implicated in virulence and potentially in mycotoxin biosynthesis.[3][10] These GPCRs, upon activation, can trigger downstream signaling cascades.
-
cAMP-PKA Signaling Pathway: The cyclic AMP-dependent protein kinase A (PKA) pathway is a central regulator of development and secondary metabolism in fungi. In F. graminearum, components of this pathway, including the adenylate cyclase (FAC1) and the catalytic subunits of PKA (CPK1 and CPK2), are essential for the production of trichothecenes.[11][12][13][14] Environmental signals perceived by G-proteins can lead to the activation of adenylate cyclase, which in turn increases the intracellular concentration of cAMP. cAMP then activates PKA, which can phosphorylate downstream transcription factors, ultimately leading to the expression of TRI genes.
-
MAPK Signaling Pathway: Mitogen-activated protein kinase (MAPK) cascades are also involved in regulating mycotoxin production in response to stress and other environmental cues.[15][16]
Signaling Pathways Regulating this compound Biosynthesis
Quantitative Data on this compound Production
| Parameter | Observation | Fusarium Species | Reference |
| This compound Production | Reported as a co-contaminant with nivalenol and deoxynivalenol. | F. graminearum, F. culmorum, F. crookwellense, F. sporotrichioides | [1][2][3] |
| Production is generally lower than deoxynivalenol. | F. graminearum | [17] | |
| Can be produced in liquid culture and on solid substrates like rice and maize. | F. graminearum, F. sporotrichioides | [1][3] | |
| Culture Conditions | Optimal temperature for production is around 25-27°C. | Fusarium nivale (now F. sporotrichioides) | [2][18] |
| Acidic pH of the culture medium promotes trichothecene biosynthesis. | F. graminearum | [8] | |
| Carbon and nitrogen sources significantly influence mycotoxin production. | F. graminearum | [8] |
| Gene | Expression Pattern | Condition | Fusarium Species | Reference |
| TRI5 | Expression is essential for trichothecene production. | Toxin-inducing media | F. graminearum | [8] |
| TRI6 & TRI10 | Act as positive regulators of other TRI genes. | Toxin-inducing media | F. graminearum | [8][9] |
| TRI Genes (general) | Expression of most TRI genes is coordinately upregulated under toxin-inducing conditions. | Toxin-inducing media | F. asiaticum, F. graminearum | [6][16] |
| Strains producing 3-acetyldeoxynivalenol (3-ADON) tend to have higher relative expression of TRI genes compared to 15-ADON and nivalenol producers. | In planta (wheat) | F. graminearum | [16] |
Experimental Protocols
Gene Knockout in Fusarium graminearum using CRISPR/Cas9
This protocol provides a general workflow for targeted gene disruption in F. graminearum based on established CRISPR/Cas9 methodologies.
Workflow:
CRISPR/Cas9 Gene Knockout Workflow
Detailed Methodology:
-
sgRNA Design: Design single-guide RNAs (sgRNAs) targeting the desired TRI gene using online tools.
-
Vector Construction: Synthesize and clone the designed sgRNAs into a vector co-expressing the Cas9 nuclease and a selection marker.[8][19][20][21]
-
Donor DNA Preparation: Amplify the upstream and downstream flanking regions of the target gene and fuse them with a selection marker cassette (e.g., hygromycin phosphotransferase) using fusion PCR.
-
Protoplast Preparation: Grow F. graminearum in liquid medium, harvest the mycelia, and digest the cell walls using a mixture of enzymes (e.g., Driselase, lysing enzymes) to obtain protoplasts.[20][22]
-
Transformation: Introduce the CRISPR/Cas9 vector and the donor DNA into the protoplasts using a polyethylene glycol (PEG)-mediated transformation method.[5][22]
-
Selection: Plate the transformed protoplasts on regeneration medium containing the appropriate selection agent (e.g., hygromycin B).
-
Verification: Isolate genomic DNA from the resulting colonies and perform PCR using primers flanking the target gene to confirm the gene replacement event. Further confirmation can be done by Southern blotting or sequencing.
Quantitative Real-Time PCR (qRT-PCR) for TRI Gene Expression
This protocol outlines the steps for quantifying the expression levels of TRI genes in F. graminearum.
Methodology:
-
Fungal Culture and RNA Extraction:
-
Culture F. graminearum under conditions of interest (e.g., toxin-inducing vs. non-inducing media).
-
Harvest mycelia by filtration and immediately freeze in liquid nitrogen.
-
Extract total RNA using a suitable method, such as a TRIzol-based protocol, followed by DNase treatment to remove any contaminating genomic DNA.[7]
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[7]
-
-
qPCR:
-
Design and validate primers specific to the TRI genes of interest and a reference gene (e.g., actin or tubulin) for normalization.
-
Perform qPCR using a SYBR Green or probe-based detection method.[23][24][25][26][27]
-
The reaction mixture typically contains cDNA, forward and reverse primers, and a qPCR master mix.
-
Run the qPCR reaction in a real-time PCR cycler with appropriate cycling conditions.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target TRI gene to the reference gene.[6]
-
Extraction and LC-MS/MS Analysis of this compound
This protocol describes a general method for the extraction and quantification of this compound from a solid matrix (e.g., cereal grains).
Methodology:
-
Sample Preparation:
-
Homogenize the sample to a fine powder.
-
-
Extraction:
-
Cleanup:
-
LC-MS/MS Analysis:
-
Separate the mycotoxins using a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., C18).[11][28]
-
Detect and quantify this compound using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode.[11][28][29]
-
Use isotopically labeled internal standards for accurate quantification.[28]
-
Conclusion
The biosynthesis of this compound in Fusarium species is a complex, multi-step process governed by the TRI gene cluster and regulated by a network of signaling pathways. While the core biosynthetic pathway has been largely elucidated, further research is needed to fully understand the intricate regulatory mechanisms and to obtain comprehensive quantitative data on its production under various environmental conditions. The experimental protocols outlined in this guide provide a framework for researchers to investigate the genetics, biochemistry, and regulation of this compound biosynthesis, which is essential for developing strategies to mitigate its contamination in food and feed and for exploring its potential as a target for novel antifungal therapies.
References
- 1. TOXINS DERIVED FROM FUSARIUM GRAINEARUM, F. CULMORUM AND F. CROOKWELLENSE: ZEARALENONE, DEOXYNIVALENOL, NIVALENOL AND FUSARENONE X - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. An overview of the toxicology and toxicokinetics of fusarenon-X, a type B trichothecene mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An expanded subfamily of G-protein-coupled receptor genes in Fusarium graminearum required for wheat infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C17H22O8 | CID 304599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Unanticipated Large-Scale Deletion in Fusarium graminearum Genome Using CRISPR/Cas9 and Its Impact on Growth and Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Trichothecene Biosynthetic Gene Expression between Fusarium graminearum and Fusarium asiaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Candidate Genes Associated with Trichothecene Biosynthesis in Fusarium graminearum Species Complex Combined with Transcriptomic and Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genome editing using a versatile vector-based CRISPR/Cas9 system in Fusarium species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. csbaa.nwafu.edu.cn [csbaa.nwafu.edu.cn]
- 11. MeJA inhibits fungal growth and DON toxin production by interfering with the cAMP-PKA signaling pathway in the wheat scab fungus Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The PKR regulatory subunit of protein kinase A (PKA) is involved in the regulation of growth, sexual and asexual development, and pathogenesis in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Comparative Analysis of Deoxynivalenol Biosynthesis Related Gene Expression among Different Chemotypes of Fusarium graminearum in Spring Wheat [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. New tricks of an old enemy: isolates of F usarium graminearum produce a type A trichothecene mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Optimization of a CRISPR-Cas9 in vitro protocol for targeting the SIX9 gene of Fusarium oxysporum f.sp. cubense race 1 associated with banana Fusarium wilt [frontiersin.org]
- 20. scispace.com [scispace.com]
- 21. CRISPR/Cas9 mediated editing of the Quorn fungus Fusarium venenatum A3/5 by transient expression of Cas9 and sgRNAs targeting endogenous marker gene PKS12 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. CRISPR-Cas9 Gene Editing and Secondary Metabolite Screening Confirm Fusarium graminearum C16 Biosynthetic Gene Cluster Products as Decalin-Containing Diterpenoid Pyrones - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Trichothecene Genotypes of the Fusarium graminearum Species Complex Isolated from Brazilian Wheat Grains by Conventional and Quantitative PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. publicacoes.softaliza.com.br [publicacoes.softaliza.com.br]
- 27. cris.vtt.fi [cris.vtt.fi]
- 28. researchgate.net [researchgate.net]
- 29. m.youtube.com [m.youtube.com]
An In-depth Technical Guide on the Natural Occurrence of Fusarenon X in Cereal Grains
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence of Fusarenon X (FX), a type B trichothecene mycotoxin, in various cereal grains. It details the prevalence and concentration of FX in key cereals, outlines the methodologies for its detection and quantification, and explores the molecular signaling pathways affected by its toxicity.
Introduction to this compound
This compound is a mycotoxin produced by several species of Fusarium fungi, including F. graminearum, F. culmorum, and F. poae. These fungi commonly infect cereal crops such as wheat, barley, maize, and oats, particularly in temperate regions of Europe and Asia.[1][2] The presence of FX in cereal grains poses a significant concern for food and feed safety due to its toxic effects on humans and animals.[2] Chemically, FX is 4β-acetoxy-3α,7α,15-trihydroxy-12,13-epoxytrichothec-9-en-8-one.[2] While regulatory limits have been established for other Fusarium toxins like deoxynivalenol (DON), guidance and regulations for FX are currently not as widespread.[1][2]
Natural Occurrence of this compound in Cereal Grains
This compound is often found as a co-contaminant with other Fusarium mycotoxins, such as deoxynivalenol (DON) and nivalenol (NIV).[1][2] Its occurrence and concentration are influenced by various factors, including climatic conditions, agricultural practices, and the specific Fusarium species present.[1] The following tables summarize the quantitative data on the natural occurrence of this compound in various cereal grains from different geographical regions.
Table 1: Occurrence of this compound in Wheat
| Region/Country | Year of Survey | No. of Samples | Incidence (%) | Concentration Range (µg/kg) | Mean of Positive Samples (µg/kg) | Reference |
| Poland | 2019-2021 | 5 (from organic system) | - | - | 2.0 (2020), 1.8 (2021) | [2] |
Table 2: Occurrence of this compound in Maize
| Region/Country | Year of Survey | No. of Samples | Incidence (%) | Mean Concentration (µg/kg) | Reference |
| Germany | Not Specified | 78 | 6 | 58 | [3] |
Table 3: Occurrence of this compound in Barley
| Region/Country | Year of Survey | No. of Samples | Incidence (%) | Remarks | Reference |
| Europe (Malting Barley) | 2012-2014 | Not specified | Not Detected | - | [4] |
| Italy | Not Specified | Not specified | - | Produced by F. poae | [5] |
Experimental Protocols for this compound Analysis
The accurate detection and quantification of this compound in cereal matrices are crucial for risk assessment and management. The most common analytical technique employed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.[6][7][8]
Sample Preparation: Extraction and Clean-up
A robust sample preparation procedure is essential to extract FX from the complex grain matrix and remove interfering compounds. A widely used approach involves solvent extraction followed by a clean-up step.[7][8][9]
Materials:
-
Homogenized grain sample
-
Extraction solvent: Acetonitrile/Water (84:16, v/v)[10]
-
50 mL polypropylene centrifuge tubes
-
High-speed blender or shaker
-
Centrifuge
-
Solid-Phase Extraction (SPE) columns (e.g., MycoSep® or similar multifunctional columns)[10] or QuEChERS salts.
-
Nitrogen evaporator
-
Reconstitution solvent: Methanol/Water or Acetonitrile/Water mixture
-
Syringe filters (0.22 µm)
Protocol:
-
Extraction:
-
Weigh 5-25 g of the homogenized grain sample into a 50 mL centrifuge tube.[6][11]
-
Add 20-100 mL of the extraction solvent (Acetonitrile/Water, 84:16 v/v).[10][11]
-
Shake vigorously or blend at high speed for 3-60 minutes to ensure thorough extraction.[6][11]
-
Centrifuge the mixture at a minimum of 3000 g for 5-10 minutes.[6][12]
-
Collect the supernatant (the acetonitrile/water extract).
-
-
Clean-up (using SPE column):
-
Pass an aliquot (e.g., 4 mL) of the supernatant through an SPE clean-up column.[11] These columns are designed to retain interfering matrix components while allowing the mycotoxins to pass through.
-
Collect the eluate.
-
-
Concentration and Reconstitution:
-
Take a measured volume of the cleaned extract (e.g., 2 mL) and evaporate it to dryness under a gentle stream of nitrogen at 40-50 °C.[11][12]
-
Reconstitute the residue in a small, precise volume (e.g., 0.5-1 mL) of the reconstitution solvent (e.g., methanol/water, 50:50, v/v).[12]
-
Vortex to dissolve the residue completely.
-
Filter the reconstituted solution through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[12]
-
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
LC Conditions (Representative):
-
Column: C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate
-
Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.
-
Flow Rate: 0.3-0.5 mL/min
-
Injection Volume: 5-10 µL
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for FX.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion > Product Ions: Specific transitions for this compound are monitored for quantification and confirmation (e.g., m/z 355.1 > 205.1, 355.1 > 233.1). These transitions should be optimized for the specific instrument used.
Signaling Pathways of this compound Toxicity
This compound exerts its toxic effects primarily by inhibiting protein synthesis, which triggers a cellular stress response known as the ribotoxic stress response .[1][2] This response involves the activation of Mitogen-Activated Protein Kinases (MAPKs), which are key signaling molecules that regulate a variety of cellular processes, including inflammation, cell cycle arrest, and apoptosis (programmed cell death).[13]
Ribotoxic Stress Response and MAPK Activation
The binding of this compound to the ribosome is the initial event that triggers the ribotoxic stress response. This leads to the rapid activation of three major MAPK pathways: p38, c-Jun N-terminal Kinase (JNK), and Extracellular signal-Regulated Kinase (ERK).[13] The activation of these kinases is a critical step in mediating the downstream toxic effects of FX.
Caption: this compound induces a ribotoxic stress response, leading to MAPK activation.
Apoptosis Induction Pathway
A major consequence of this compound exposure is the induction of apoptosis, particularly in actively proliferating cells.[1][14] The activation of MAPKs, especially JNK and p38, initiates a cascade of events leading to programmed cell death. This process often involves the mitochondrial (intrinsic) pathway of apoptosis. Key events include the release of cytochrome c from the mitochondria and the subsequent activation of a cascade of caspases, which are proteases that execute the apoptotic process.[1]
Caption: this compound triggers apoptosis via the mitochondrial pathway and caspase activation.
Conclusion
The natural occurrence of this compound in cereal grains is a complex issue influenced by geographical, environmental, and agricultural factors. While its prevalence may be lower than that of other Fusarium toxins, its potent toxicity warrants continued monitoring and research. The methodologies outlined in this guide provide a framework for the reliable detection and quantification of FX. Furthermore, understanding the molecular mechanisms of its toxicity, particularly the induction of the ribotoxic stress response and apoptosis, is crucial for developing strategies to mitigate its adverse health effects and for potential therapeutic applications. Further research is needed to establish a more comprehensive global picture of FX contamination in various cereal grains and to develop effective detoxification and control strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. An overview of the toxicology and toxicokinetics of fusarenon-X, a type B trichothecene mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Occurrence and Distribution of 13 Trichothecene Toxins in Naturally Contaminated Maize Plants in Germany - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. lcms.cz [lcms.cz]
- 7. Simultaneous determination of trichothecene mycotoxins in cereals by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Fusarenon X: A Technical Guide to its Chemical Structure, Physicochemical Properties, and Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
[Shanghai, China] – Fusarenon X (FX), a type B trichothecene mycotoxin, is a secondary metabolite produced by various Fusarium species, including F. graminearum, F. culmorum, and F. nivale.[1][2] It is frequently found as a contaminant in cereals such as wheat, barley, and maize, posing a potential risk to human and animal health.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanism of action and the signaling pathways it perturbs.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name [(1S,2R,3S,7R,9R,10R,11S,12S)-3,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate, possesses a tetracyclic 12,13-epoxy-trichothec-9-ene skeleton.[2] This core structure is characterized by an epoxide ring at C-12 and C-13 and a double bond at C-9 and C-10, which are crucial for its biological activity.[2]
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₂O₈ | [4] |
| Molecular Weight | 354.4 g/mol | [4] |
| CAS Number | 23255-69-8 | [4] |
| Melting Point | 91-92 °C | [5] |
| Appearance | Transparent bipyramid crystals | [5] |
| Solubility | Soluble in ethyl acetate, ethanol, methanol, and chloroform. Insoluble in n-hexane and n-pentane. | [5] |
| Stability | Generally stable, but susceptible to hydrolysis to form nivalenol. | [5] |
Experimental Protocols
Determination of Physicochemical Properties
Standard analytical methods are employed to determine the physicochemical properties of this compound.
-
Melting Point: The melting point is determined using a capillary melting point apparatus. A small, powdered sample of the crystalline compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.
-
Solubility: Qualitative solubility is determined by adding a small amount of this compound to various solvents and observing its dissolution. For quantitative analysis, a saturated solution is prepared, and the concentration of the dissolved solute is measured using techniques like High-Performance Liquid Chromatography (HPLC).
-
Purity and Analysis: The purity and concentration of this compound in samples are commonly determined by chromatographic techniques.
-
High-Performance Liquid Chromatography (HPLC): A validated reversed-phase HPLC method with UV or mass spectrometric (MS) detection is a standard procedure. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water.[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, this compound is first derivatized, for example, by trimethylsilylation, to increase its volatility. The derivatized compound is then separated on a GC column and detected by a mass spectrometer.[5]
-
Extraction and Purification from Fusarium Cultures
A general workflow for the extraction and purification of this compound from fungal cultures is outlined below.
This process involves culturing the Fusarium strain, followed by solvent extraction, liquid-liquid partitioning, and chromatographic purification to isolate crystalline this compound.[8]
Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of this compound on cell viability.
This assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan is directly proportional to the number of living cells.[9][10][11]
Mechanism of Action: Ribotoxic Stress Response and Apoptosis
The primary mechanism of this compound toxicity is the inhibition of protein synthesis.[2][3] It binds to the 60S ribosomal subunit, specifically interfering with the peptidyl transferase activity, thereby inhibiting the elongation step of translation.[5] This binding to the ribosome triggers a signaling cascade known as the ribotoxic stress response .[1][2]
A key consequence of the ribotoxic stress response is the activation of Mitogen-Activated Protein Kinases (MAPKs), including p38, c-Jun N-terminal kinase (JNK), and Extracellular signal-regulated kinase (ERK).[1][12] The activation of these kinases is a critical upstream event that leads to various cellular responses, including inflammation and apoptosis.[1][13]
The induction of apoptosis, or programmed cell death, is a significant outcome of this compound exposure, particularly in actively proliferating cells such as those in the immune system and the gastrointestinal tract.[2][14] The apoptotic pathway initiated by this compound involves the activation of caspases, a family of proteases that execute the apoptotic process.[5] Studies have shown the involvement of caspase-3 and the release of cytochrome c from the mitochondria, indicating the engagement of the intrinsic apoptotic pathway.[5]
References
- 1. Intestinal toxicity of the type B trichothecene mycotoxin fusarenon-X: whole transcriptome profiling reveals new signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of the toxicology and toxicokinetics of fusarenon-X, a type B trichothecene mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | C17H22O8 | CID 304599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. vup.sk [vup.sk]
- 7. youngin.com [youngin.com]
- 8. Biosynthesis, isolation, purification and separation of nivalenol, fusarenone - X and zearalenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms of Deoxynivalenol-Induced Gene Expression and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ribotoxic stress response to the trichothecene deoxynivalenol in the macrophage involves the SRC family kinase Hck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Induction of apoptosis with fusarenon-X in mouse thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Historical Perspective on the Discovery and Isolation of Fusarenon X
Introduction
Fusarenon X is a type B trichothecene mycotoxin, a class of secondary metabolites produced by various species of Fusarium fungi.[1][2][3] These fungi are common contaminants of cereal grains such as wheat, barley, and maize, particularly under humid conditions.[2][4] The presence of this compound in agricultural commodities poses a significant concern for human and animal health due to its toxic effects.[1] This technical guide provides an in-depth historical perspective on the discovery, isolation, and early characterization of this compound, intended for researchers, scientists, and professionals in drug development.
The Discovery of this compound
The initial discovery of this compound dates back to the late 1960s. It was first isolated in 1968 from grains contaminated with Fusarium nivale Fn-2B, and its chemical structure was subsequently determined in 1969.[2] A pivotal publication by Ueno and colleagues in 1969 further detailed its isolation from this fungal strain.[5] It was later clarified that the F. nivale strain Fn2B was an atypical strain of F. sporotrichioides.[5]
This compound is primarily produced by Fusarium crookwellense and certain strains of F. graminearum and F. culmorum.[5] Other reported producing species include F. sulphureum, F. sambucinum, and F. solani.[1] The production of this mycotoxin is influenced by environmental factors such as substrate, temperature, and humidity, with optimal production for the initial producing strain occurring between 25°C and 27°C.[1]
The molecule is chemically known as 3,7,15-trihydroxy-4-acetoxy-12,13-epoxytrichothec-9-en-8-one.[1][6] Its structure features a tetracyclic 12,13-epoxy-trichothec-9-ene skeleton, which is characteristic of trichothecenes and essential for its biological activity.[1][2]
Early Toxicological Insights
Soon after its discovery, research revealed the potent biological activities of this compound. The primary mechanism of its toxicity is the inhibition of protein synthesis, which subsequently leads to the disruption of DNA synthesis.[1][6][7] This action is particularly detrimental to actively proliferating cells, making organs such as the thymus, spleen, small intestine, testes, and bone marrow primary targets for its toxic effects.[1][6] Early in vitro and in vivo studies also demonstrated that this compound can induce apoptosis.[1][6] Due to insufficient evidence of carcinogenicity in experimental animals and a lack of human data, the International Agency for Research on Cancer (IARC) has classified this compound as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans".[1][4][6]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, compiled from various toxicological and chemical databases.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₂₂O₈ | [2][3][7] |
| Molecular Weight | 354.35 g/mol | [2][3][7] |
| CAS Number | 23255-69-8 | [2][3][7] |
| Cytotoxicity (IC₅₀, Caco-2 cells) | 0.04 µM (MTT assay), 0.02 µM (Neutral Red assay) | [4] |
| Oral Bioavailability | 74.4% (Piglets), 15.8% (Goats) | [4] |
| Elimination Half-life | 1.20 hours (Broilers), 2.20 hours (Ducks) | [4] |
Experimental Protocols for Isolation and Purification
The isolation of this compound in quantities sufficient for research purposes has been a significant focus since its discovery. Methodologies have evolved, but the foundational approaches involve fungal culture followed by multi-step extraction and chromatographic purification.
Protocol 1: Isolation from Pressed Barley Culture via Centrifugal Partition Chromatography
This method, adapted from Onji et al. (1988), is suitable for producing gram quantities of this compound.[8][9]
-
Fungal Culture:
-
Inoculate autoclaved, moistened pressed barley with a high-yielding strain of Fusarium graminearum (e.g., F-1465).
-
Incubate the culture on trays at an appropriate temperature (e.g., 25°C) for a sufficient period to allow for mycotoxin production.
-
-
Extraction:
-
Extract the cultured barley with acetonitrile.
-
Filter the extract and concentrate it under reduced pressure to yield a crude extract.
-
-
Initial Purification: Silica Gel Column Chromatography:
-
Subject the crude extract to silica gel column chromatography to perform an initial separation and remove major impurities.
-
-
Final Purification: Centrifugal Partition Chromatography (CPC):
-
Dissolve the partially purified fraction in a two-phase solvent system (e.g., n-butanol/water or chloroform/methanol/water).
-
Perform CPC using the appropriate solvent system. For the crude this compound fraction, a second CPC run may be necessary.
-
In the second run, after developing with the upper layer of the solvent system, switch the elution mode to use the lower layer as the mobile phase.
-
Collect fractions and monitor for the presence of this compound using thin-layer chromatography (TLC).
-
Combine the fractions containing pure this compound and evaporate to dryness to obtain the crystalline powder.
-
Protocol 2: Isolation from Rice Culture via Column Chromatography
This protocol is based on methods described for the general purification of trichothecenes.[10]
-
Fungal Culture:
-
Culture a toxigenic strain of Fusarium graminearum on sterilized rice media.
-
-
Extraction and Defatting:
-
Extract the metabolites from the rice culture using a methanol-water mixture (e.g., 3:1 v/v).
-
Defat the resulting extract by partitioning with n-heptane to remove lipids.
-
-
Solvent Partitioning:
-
Partition the defatted aqueous extract with chloroform to move the mycotoxins into the organic layer.
-
Evaporate the chloroform layer to obtain a crude toxin mixture.
-
-
Column Chromatography Purification:
-
First, purify the crude mixture on a Celite 545-charcoal-Aluminiumoxid 90 column.
-
Further separate the metabolites on a Kieselgel 60 column using a chloroform-methanol developing solvent.
-
Collect fractions and analyze for purity. Evaporate the solvent from the pure fractions to yield crystalline this compound.
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the isolation and purification of this compound from a fungal culture.
Caption: Generalized workflow for the isolation and purification of this compound.
References
- 1. An overview of the toxicology and toxicokinetics of fusarenon-X, a type B trichothecene mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C17H22O8 | CID 304599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. cot.food.gov.uk [cot.food.gov.uk]
- 5. TOXINS DERIVED FROM FUSARIUM GRAINEARUM, F. CULMORUM AND F. CROOKWELLENSE: ZEARALENONE, DEOXYNIVALENOL, NIVALENOL AND FUSARENONE X - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Biosynthesis, isolation, purification and separation of nivalenol, fusarenone - X and zearalenone - PubMed [pubmed.ncbi.nlm.nih.gov]
Fusarenon X: An In-depth Technical Guide on its Genotoxic and Cytotoxic Effects
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Fusarenon X (FX), a type B trichothecene mycotoxin produced by various Fusarium species, is a significant contaminant of cereal grains worldwide. Its presence in the food chain raises considerable health concerns due to its potent biological activities. This document provides a comprehensive technical overview of the cytotoxic and genotoxic effects of this compound on various cell lines. It details the mechanisms of action, summarizes quantitative toxicity data, outlines standard experimental protocols for assessment, and visualizes the key signaling pathways involved. The primary toxic mechanism of FX involves the inhibition of protein synthesis, which subsequently disrupts DNA and RNA synthesis.[1][2] This leads to a cascade of cellular events, including cell cycle arrest, induction of oxidative stress, and ultimately, apoptosis.[1][2] Understanding these effects is crucial for accurate risk assessment and for exploring the potential, albeit limited, therapeutic applications of its cytotoxic properties.
Cytotoxicity of this compound
This compound exhibits potent cytotoxic effects across a wide range of eukaryotic cell lines.[1] Its primary mode of action is the binding to the 60S ribosomal subunit, which inhibits peptidyl transferase activity and thereby blocks protein synthesis, a process known as the ribotoxic stress response.[1][3] This inhibition is non-discriminatory, affecting all actively dividing cells, with particular severity in organs with high cell proliferation rates like the thymus, spleen, and bone marrow.[1][2]
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity. The IC50 values for this compound vary depending on the cell line, exposure duration, and the specific assay used.
| Cell Line | Cell Type | Exposure Time (h) | Assay | IC50 Value |
| Caco-2 | Human Intestinal Epithelial | 72 | MTT | 0.04 µM[4] |
| Caco-2 | Human Intestinal Epithelial | 72 | Neutral Red | 0.02 µM[4] |
| HL-60 | Human Promyelocytic Leukemia | 5 | N/A | 0.5 µg/mL (~1.4 µM) |
| Jurkat | Human T-lymphocyte | 48 | MTT | ~7.5 µg/mL (~21 µM) |
| hGES | Human Gastric Epithelial | N/A | N/A | More toxic than DON, less than NIV |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5][6][7]
Principle: In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[7] The amount of formazan produced is directly proportional to the number of living cells. The formazan crystals are then dissolved in a solubilizing agent, and the absorbance is measured spectrophotometrically.[7]
Detailed Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the FX dilutions. Include untreated cells as a negative control and a solvent control if applicable.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Following incubation, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into visible purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the viability against the log of the FX concentration to determine the IC50 value using non-linear regression analysis.
Caption: Experimental workflow for the MTT cell viability assay.
Genotoxicity of this compound
Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, causing mutations, and potentially leading to cancer. This compound has been shown to be genotoxic, primarily by inducing DNA strand breaks.[1][8] This effect has been observed in both dividing and differentiated cells, highlighting its potential to damage DNA regardless of the cell's proliferative state.[3][8]
Quantitative Genotoxicity Data
The alkaline Single Cell Gel Electrophoresis (SCGE), or Comet Assay, is a sensitive method for detecting DNA strand breaks in individual cells.[9][10][11] DNA damage is often quantified using the "Olive Tail Moment," an integrated value of DNA in the tail multiplied by the mean tail migration distance.
| Cell Line | Cell State | Concentration (µM) | Exposure Time (h) | Result |
| Caco-2 | Differentiated | 0.01 - 0.05 | 24 | Significant, dose-dependent DNA damage[3][8] |
| Caco-2 | Differentiated | 0.01 - 0.05 | 72 | Significant, dose-dependent DNA damage[3][8] |
| Caco-2 | Dividing | 0.01 - 0.05 | 72 | Significant increase in DNA strand breaks[3][4][8] |
| Caco-2 | Dividing/Differentiated | 0.01 - 0.05 | 3 | No significant DNA damage observed[3][8] |
Experimental Protocol: Alkaline Comet Assay
Principle: This assay is based on the principle that damaged, fragmented DNA will migrate further in an agarose gel under the influence of an electric field than intact DNA.[10] Individual cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. The resulting DNA migration pattern resembles a "comet," with the head containing intact DNA and the tail consisting of damaged DNA fragments.[9]
Detailed Methodology:
-
Cell Preparation: Treat cells with this compound for the desired time. Harvest the cells and resuspend them in ice-cold PBS at a concentration of 1-2 x 10⁵ cells/mL. Ensure all steps are performed under dim light to prevent UV-induced DNA damage.
-
Slide Preparation: Mix the cell suspension with low melting point (LMP) agarose (at ~37°C) at a 1:10 ratio (v/v). Pipette this mixture onto a slide pre-coated with normal melting point agarose. Cover with a coverslip and allow the gel to solidify on a cold plate.
-
Lysis: Carefully remove the coverslip and immerse the slides in a cold, freshly prepared lysis solution (e.g., 2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added just before use) for at least 1 hour at 4°C. This step removes cell membranes and histones, leaving behind the DNA nucleoid.
-
Alkaline Unwinding: Transfer the slides to a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM Na₂EDTA, pH > 13). Allow the DNA to unwind in this solution for 20-40 minutes.
-
Electrophoresis: Apply a voltage to the electrophoresis tank (e.g., ~0.7 V/cm, ~300 mA) for 20-30 minutes. This draws the negatively charged DNA fragments out of the nucleoid towards the anode.
-
Neutralization: After electrophoresis, gently remove the slides and immerse them in a neutralization buffer (e.g., 0.4 M Tris, pH 7.5) for 5-10 minutes, repeating this step three times.
-
Staining: Stain the DNA by adding a small volume of a fluorescent DNA intercalating dye (e.g., SYBR Green, Propidium Iodide) to each slide.
-
Visualization and Scoring: Visualize the slides using a fluorescence microscope. Capture images of individual comets and analyze them using specialized image analysis software. Quantify the level of DNA damage by measuring parameters such as % DNA in the tail, tail length, and Olive tail moment.
References
- 1. An overview of the toxicology and toxicokinetics of fusarenon-X, a type B trichothecene mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C17H22O8 | CID 304599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cot.food.gov.uk [cot.food.gov.uk]
- 5. Cytotoxicity Evaluation of Mycotoxins by an MTT-Bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Genotoxic potential associated with low levels of the Fusarium mycotoxins nivalenol and this compound in a human intestinal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 21stcenturypathology.com [21stcenturypathology.com]
- 11. researchgate.net [researchgate.net]
Fusarenon X: A Technical Guide to its Inhibition of Protein and DNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanisms by which Fusarenon X, a type B trichothecene mycotoxin, inhibits protein and DNA synthesis. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to serve as a valuable resource for the scientific community.
Core Toxicological Impact: Inhibition of Macromolecular Synthesis
This compound exerts its cytotoxic effects primarily by disrupting the fundamental cellular processes of protein and DNA synthesis. This mycotoxin is known to induce a ribotoxic stress response, which is a cellular reaction to ribosomal damage. The primary molecular target of this compound is the eukaryotic ribosome, leading to a cascade of events that ultimately halt cell proliferation and induce apoptosis. Organs with rapidly dividing cells, such as the thymus, spleen, small intestine, testes, and bone marrow, are particularly susceptible to the toxic effects of this compound.
Quantitative Analysis of this compound-Induced Inhibition
The inhibitory potency of this compound has been quantified in various cell lines, providing crucial data for toxicological assessments and mechanistic studies. The following tables summarize the key inhibitory concentrations (IC50) for cytotoxicity and DNA synthesis.
Table 1: Cytotoxicity of this compound in Different Cell Lines
| Cell Line | Assay | IC50 | Reference |
| Caco-2 (human colorectal adenocarcinoma) | MTT Assay | 0.04 µM | |
| Caco-2 (human colorectal adenocarcinoma) | Neutral Red Assay | 0.02 µM |
Table 2: Inhibition of DNA Synthesis by this compound
| Cell Line | Assay | IC50 | Reference |
| 3T3 Fibroblast (mouse) | 5-bromo-2'-deoxyuridine (BrdU) Incorporation | 0.72 µM |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of the inhibitory effects of this compound. The following are standard protocols that can be adapted for studying this mycotoxin.
Assessment of Protein Synthesis Inhibition: [³H]-Leucine Incorporation Assay
This radioisotope-based assay measures the rate of protein synthesis by quantifying the incorporation of radiolabeled leucine into newly synthesized proteins.
Materials:
-
Cell culture medium
-
This compound (in a suitable solvent, e.g., DMSO)
-
[³H]-Leucine
-
Trichloroacetic acid (TCA)
-
80% Ethanol
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound for the desired duration. Include a vehicle control.
-
Radiolabeling: Add [³H]-Leucine to each well and incubate for a defined period (e.g., 1-4 hours).
-
Cell Lysis and Precipitation: Aspirate the medium and wash the cells with cold PBS. Lyse the cells and precipitate the proteins by adding cold TCA.
-
Washing: Wash the protein precipitate sequentially with TCA and 80% ethanol to remove unincorporated [³H]-Leucine.
-
Solubilization and Counting: Solubilize the protein pellet and add a scintillation cocktail.
-
Data Analysis: Measure the radioactivity using a scintillation counter. The amount of incorporated [³H]-Leucine is proportional to the rate of protein synthesis.
Assessment of DNA Synthesis Inhibition: Bromodeoxyuridine (BrdU) Incorporation Assay
This immunoassay detects the incorporation of the thymidine analog, BrdU, into newly synthesized DNA during the S-phase of the cell cycle.
Materials:
-
Cell culture medium
-
This compound
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody (conjugated to an enzyme or fluorophore)
-
Substrate for the enzyme (if applicable)
-
Microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the protein synthesis assay.
-
BrdU Labeling: Add the BrdU labeling solution to the cells and incubate for a specific period to allow for incorporation into replicating DNA.
-
Fixation and Denaturation: Fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.
-
Immunodetection: Incubate the cells with an anti-BrdU antibody.
-
Signal Detection: Add the appropriate substrate to generate a colorimetric or fluorescent signal.
-
Data Quantification: Measure the absorbance or fluorescence using a microplate reader or visualize the cells using a fluorescence microscope. The signal intensity is proportional to the amount of DNA synthesis.
Molecular Mechanisms and Signaling Pathways
The inhibition of protein and DNA synthesis by this compound is a multi-step process initiated at the ribosome and propagated through cellular stress signaling pathways.
Inhibition of Protein Synthesis
This compound directly targets the 60S ribosomal subunit . It binds to the peptidyl transferase center , a critical region for peptide bond formation. This binding event primarily inhibits the initiation step of protein synthesis , preventing the formation of functional ribosomes and the start of translation.
Ribotoxic Stress Response and MAPK Signaling
The binding of this compound to the ribosome induces a ribotoxic stress response . This triggers the activation of several Mitogen-Activated Protein Kinase (MAPK) signaling pathways , including c-Jun N-terminal kinase (JNK), p38, and Extracellular signal-regulated kinase (ERK). These kinases are key regulators of cellular processes such as proliferation, differentiation, and apoptosis.
Inhibition of DNA Synthesis
The inhibition of DNA synthesis is a downstream consequence of the initial block in protein synthesis. This secondary effect is likely mediated by several factors:
-
Cell Cycle Arrest: The activation of MAPK pathways can lead to cell cycle arrest, preventing cells from entering the S-phase where DNA replication occurs.
-
Depletion of Essential Proteins: The halt in protein synthesis leads to the depletion of short-lived proteins that are essential for DNA replication, such as cyclins and DNA polymerases.
-
Induction of Apoptosis: Prolonged ribotoxic stress and MAPK activation can trigger programmed cell death (apoptosis), which involves the degradation of cellular components, including DNA.
Visualizing the Molecular Cascade and Experimental Processes
The following diagrams, created using the DOT language, illustrate the key signaling pathway and experimental workflows.
Caption: this compound Signaling Pathway.
Caption: Protein Synthesis Inhibition Workflow.
Caption: DNA Synthesis Inhibition Workflow.
An In-depth Technical Guide to the Metabolism and Detoxification Pathways of Fusarenon X in Mammals
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fusarenon X (FX), a type B trichothecene mycotoxin produced by various Fusarium species, is a significant contaminant in cereals and grains, posing a potential threat to human and animal health. Understanding its metabolic fate is crucial for accurate risk assessment and the development of effective detoxification strategies. This technical guide provides a comprehensive overview of the current knowledge on the metabolism and detoxification of this compound in mammals. The primary metabolic pathway involves a rapid and efficient deacetylation of FX to its parent compound, nivalenol (NIV). This biotransformation is primarily catalyzed by carboxylesterases in the liver and kidneys. Following its formation, nivalenol can undergo further detoxification through de-epoxidation by the gut microbiota, yielding a significantly less toxic metabolite. While glucuronidation is a major detoxification route for other trichothecenes, its role in NIV metabolism appears to be less prominent. This document summarizes key quantitative data, details relevant experimental protocols, and presents the metabolic pathways through schematic diagrams to provide a thorough resource for the scientific community.
Introduction
This compound (3α,7α,15-trihydroxy-4β-acetoxy-12,13-epoxytrichothec-9-en-8-one) is a mycotoxin belonging to the type B trichothecenes, a group of secondary metabolites produced by fungi of the Fusarium genus.[1][2] These mycotoxins are frequently found as contaminants in agricultural commodities such as wheat, barley, and maize.[1] The toxicological effects of FX are primarily attributed to its ability to inhibit protein synthesis by binding to the 60S ribosomal subunit.[3][4] Exposure to FX can lead to a range of adverse health effects, including immunotoxicity, growth retardation, and gastrointestinal distress.[1] This guide focuses on the metabolic and detoxification pathways of this compound in mammalian systems, providing a detailed examination of the biotransformation processes that alter its toxicity and facilitate its excretion.
Absorption and Distribution
This compound is a lipid-soluble compound that is rapidly and more efficiently absorbed from the gastrointestinal tract compared to its deacetylated metabolite, nivalenol (NIV).[1][5][6] Studies in mice have shown that the peak plasma concentration of radiolabeled FX occurs approximately 30 minutes after oral administration, which is faster than the 60 minutes observed for NIV.[5] The oral bioavailability of FX has been reported to be higher than that of NIV in mice.[1] In piglets, both FX and its metabolite NIV were detected in plasma as early as five minutes after oral administration, indicating rapid absorption and metabolism.[3][6] Following absorption, FX and NIV are distributed to various tissues, with the highest concentrations typically found in the liver and kidneys, the primary sites of metabolism.[1][5][7]
Metabolic Pathways
The metabolism of this compound in mammals is characterized by two main detoxification pathways: deacetylation and de-epoxidation. These transformations significantly reduce the toxicity of the parent compound.
Phase I Metabolism: Deacetylation
The principal metabolic reaction that this compound undergoes is the hydrolysis of the acetyl group at the C-4 position, leading to the formation of nivalenol (NIV).[7][8][9] This deacetylation reaction is a detoxification step, as NIV is generally considered to be less toxic than FX. The conversion of FX to NIV is rapid and extensive.[1][5]
This biotransformation is primarily catalyzed by microsomal nonspecific carboxylesterases located in the liver and kidneys.[1][4][7] In vitro studies using tissue homogenates from mice have confirmed that the liver and kidneys are the main organs responsible for this conversion.[5][7] Experiments with subcellular fractions of rat liver have further pinpointed this activity to microsomal esterases.[4][7]
Microbial Metabolism: De-epoxidation
Following the initial deacetylation of FX to NIV, a crucial detoxification step can occur in the gastrointestinal tract, mediated by the gut microbiota.[1] Anaerobic bacteria present in the gut can catalyze the de-epoxidation of the 12,13-epoxy group of the trichothecene skeleton.[10] This results in the formation of de-epoxy nivalenol (de-epoxy-NIV), a metabolite that is considered to be significantly less toxic than NIV.[1][10] The presence and composition of the intestinal microflora can, therefore, play a significant role in modulating the toxicity of FX.[1]
Phase II Metabolism: Glucuronidation
Glucuronidation is a major Phase II detoxification pathway for many xenobiotics, including other trichothecene mycotoxins like deoxynivalenol (DON).[11][12] This process involves the conjugation of the toxin or its metabolites with glucuronic acid, which increases their water solubility and facilitates their excretion. However, the extent to which nivalenol, the primary metabolite of FX, undergoes glucuronidation in mammals is less clear and appears to be less significant compared to DON.[11][13]
Excretion
This compound and its metabolites are eliminated from the body through both urine and feces.[1][3] The route of excretion can vary between species and is influenced by the extent of absorption and metabolism. In mice orally administered radiolabeled FX, radioactivity was predominantly excreted in the urine, mainly in the form of NIV.[3][5] In contrast, when mice were given radiolabeled NIV, excretion occurred primarily via the feces.[5] This suggests that the higher absorption efficiency of FX leads to greater urinary excretion of its metabolite, NIV.[5] In pigs, large amounts of NIV have been detected in the urine following FX exposure.[1]
Quantitative Data on this compound Metabolism
The following tables summarize the available quantitative data on the toxicokinetics and metabolism of this compound and its primary metabolite, nivalenol, in various mammalian species.
Table 1: Toxicokinetic Parameters of this compound and Nivalenol
| Species | Compound | Route of Administration | Dose | Tmax (hours) | Oral Bioavailability (%) | Elimination Half-life (hours) | Reference |
| Piglets | FX | Oral | 1 mg/kg bw | ~0.08 | 74.4 | - | [3] |
| Goats | FX | Oral | 1 mg/kg bw | - | 15.8 | - | [3] |
| Ducks | FX | Oral | 2.2 mg/kg bw | ~0.2 | 19.5 | 2.20 | [1] |
| Broilers | FX | Oral | 2.2 mg/kg bw | - | 9.8 | 1.20 | [1] |
| Mice | FX | Oral | 18 µg/kg bw | 0.5 | > NIV | - | [3][5] |
| Mice | NIV | Oral | - | 1.0 | < FX | - | [5] |
Table 2: In Vitro Conversion of this compound to Nivalenol in Tissue Homogenates
| Species | Tissue | Conversion Percentage | Reference |
| Mice | Liver | 93.99 | [1] |
| Kidney | 27.91 | [1] | |
| Ducks | Liver | 98.95 | [1] |
| Kidney | 94.32 | [1] | |
| Piglets | Liver | 90.91 | [1] |
| Kidney | 89.72 | [1] | |
| Broilers | Liver | 84.39 | [1] |
| Kidney | 94.39 | [1] |
Experimental Protocols
In Vivo Toxicokinetic Studies in Mice
-
Animal Model: Male ICR mice.
-
Test Compounds: ³H-labeled this compound and ³H-labeled Nivalenol.
-
Administration: Oral gavage.
-
Sample Collection: Blood samples were collected at various time points post-administration. Urine and feces were collected over 48 hours.
-
Analysis: Radioactivity in plasma, urine, and feces was measured by liquid scintillation counting. Metabolite profiles in urine and feces were analyzed by high-performance liquid chromatography (HPLC) with radioactivity detection.
-
Reference: [5]
In Vitro Metabolism Studies using Tissue Homogenates
-
Tissues: Liver and kidney tissues were obtained from various animal species (e.g., mice, rats, rabbits).
-
Preparation of Homogenates: Tissues were homogenized in a suitable buffer (e.g., phosphate buffer). For subcellular fractionation, homogenates were centrifuged to separate microsomal and cytosolic fractions.
-
Incubation: Tissue homogenates or subcellular fractions were incubated with this compound at 37°C.
-
Analysis: The reaction mixture was extracted with a solvent (e.g., acetonitrile). The formation of nivalenol was quantified using analytical techniques such as HPLC.
Visualization of Metabolic Pathways
Diagram 1: Overall Metabolic Pathway of this compound in Mammals
Caption: Metabolic conversion of this compound in mammals.
Diagram 2: Experimental Workflow for In Vivo Toxicokinetic Analysis
References
- 1. An overview of the toxicology and toxicokinetics of fusarenon-X, a type B trichothecene mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cot.food.gov.uk [cot.food.gov.uk]
- 4. d-nb.info [d-nb.info]
- 5. The fates of trichothecene mycotoxins, nivalenol and fusarenon-X, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rivm.nl [rivm.nl]
- 7. This compound | C17H22O8 | CID 304599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. TOXINS DERIVED FROM FUSARIUM GRAINEARUM, F. CULMORUM AND F. CROOKWELLENSE: ZEARALENONE, DEOXYNIVALENOL, NIVALENOL AND FUSARENONE X - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Metabolism of the masked mycotoxin deoxynivalenol-3-glucoside in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Role of Fusarenon X as a Virulence Factor in Plant Pathogenesis: An In-depth Technical Guide
Executive Summary
Fusarenon X (FNX) is a type B trichothecene mycotoxin produced by several species of the Fusarium genus, notably Fusarium graminearum, F. culmorum, and F. crookwellense. These fungi are responsible for devastating diseases in cereal crops, such as Fusarium Head Blight (FHB) in wheat and barley.[1] FNX frequently co-occurs with other potent mycotoxins, including deoxynivalenol (DON) and nivalenol (NIV), in contaminated grains.[1][2] This technical guide provides a comprehensive overview of the current understanding of FNX's role as a virulence factor in plant pathogenesis, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated molecular pathways. While research specifically focused on FNX's phytotoxicity is less abundant compared to DON, this guide synthesizes available data and extrapolates from studies on closely related trichothecenes to provide a holistic view for researchers, scientists, and drug development professionals.
Introduction: this compound in the Context of Plant Disease
Fusarium species are notorious for their ability to cause significant yield losses and contaminate agricultural products with mycotoxins, posing a threat to food safety and security.[3][4] Mycotoxins are secondary metabolites that can act as virulence factors, contributing to the pathogen's ability to colonize host tissues and cause disease.[4] FNX, as a trichothecene, belongs to a class of mycotoxins known for their potent inhibition of eukaryotic protein synthesis.[2] This fundamental mechanism of action underlies its toxicity to both plants and animals. In the context of plant pathogenesis, FNX is thought to contribute to disease development by inducing cell death, compromising host defense mechanisms, and facilitating the spread of the fungal pathogen.
Mechanism of Action of this compound
The primary molecular target of FNX, like other trichothecenes, is the 60S ribosomal subunit. By binding to the peptidyl transferase center, FNX inhibits protein synthesis, which subsequently leads to the disruption of DNA synthesis.[2][5] This inhibition of essential cellular processes triggers a "ribotoxic stress response," which can activate various signaling pathways, ultimately leading to programmed cell death (PCD), or apoptosis.[2]
Quantitative Data on this compound Phytotoxicity
Quantitative data on the specific phytotoxicity of this compound is limited in the scientific literature compared to other trichothecenes like deoxynivalenol (DON). However, some studies provide valuable insights into its toxic effects on cells. It is important to note that the following data is primarily from non-plant eukaryotic cells but is indicative of the potential phytotoxic concentrations.
| Parameter | Organism/Cell Line | Concentration/Value | Reference |
| IC50 (MTT assay) | Caco-2 (human intestinal epithelial cells) | 0.04 µM | [6] |
| IC50 (Neutral Red assay) | Caco-2 (human intestinal epithelial cells) | 0.02 µM | [6] |
| IC50 (DNA synthesis inhibition) | 3T3 fibroblast cells | 0.72 µM | [6] |
| Apoptosis Induction | Jurkat T-cell lines | 50% apoptosis at 7.5 µg/mL | [6] |
Studies comparing trichothecenes suggest that nivalenol (NIV), a closely related compound to FNX, is less phytotoxic to plants than DON and NX-3.[7] In contrast, studies on animal cells have indicated that FNX can have a greater emetic potency than DON and NIV.[6]
Experimental Protocols
This section details key experimental protocols for studying the role of this compound as a virulence factor in plant pathogenesis.
Wheat Seedling Growth Inhibition Assay
This bioassay is used to assess the phytotoxicity of FNX by measuring its effect on the growth of wheat seedlings.
Materials:
-
This compound (FNX) stock solution in a suitable solvent (e.g., DMSO or ethanol)
-
Wheat seeds (a susceptible cultivar)
-
Sterile water
-
Petri dishes
-
Filter paper
-
Growth chamber
Procedure:
-
Surface sterilize wheat seeds by rinsing with 70% ethanol for 1 minute, followed by a 10-minute incubation in a 1% sodium hypochlorite solution, and then three rinses with sterile water.
-
Prepare a series of FNX dilutions (e.g., 0.1, 1, 10, 50, 100 µM) in sterile water or a minimal nutrient solution. Include a solvent control.
-
Place two layers of sterile filter paper in each Petri dish and moisten with 5 mL of the respective FNX dilution or control solution.
-
Place 10-15 sterilized wheat seeds in each Petri dish.
-
Seal the Petri dishes with parafilm and place them in a growth chamber with a controlled environment (e.g., 25°C, 16h light/8h dark cycle).
-
After 7-10 days, measure the root and shoot length of the seedlings.
-
Calculate the percentage of growth inhibition for each concentration relative to the solvent control.
-
The IC50 value (the concentration of FNX that causes 50% growth inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the FNX concentration.
Plant Protoplast Viability Assay
This assay determines the direct cytotoxic effect of FNX on plant cells.
Materials:
-
Plant protoplasts (isolated from a suitable plant source, e.g., Arabidopsis or barley cell suspension culture)
-
FNX stock solution
-
Protoplast culture medium
-
Fluorescein diacetate (FDA) stain
-
Hemocytometer
-
Fluorescence microscope
Procedure:
-
Isolate protoplasts from plant tissue using enzymatic digestion (e.g., with cellulase and macerozyme).
-
Purify and resuspend the protoplasts in a suitable culture medium to a known density.
-
Add different concentrations of FNX to the protoplast suspension. Include a solvent control.
-
Incubate the protoplasts for a defined period (e.g., 24 or 48 hours).
-
Add FDA stain to a final concentration of 0.01%. FDA is cleaved by esterases in living cells to produce fluorescein, which emits green fluorescence.
-
After a short incubation with FDA, load the protoplasts onto a hemocytometer.
-
Under a fluorescence microscope, count the number of viable (fluorescing) and non-viable (non-fluorescing) protoplasts.
-
Calculate the percentage of viable protoplasts for each FNX concentration and compare it to the control.
DNA Laddering Assay for Apoptosis Detection
This method is used to visualize the characteristic fragmentation of DNA that occurs during programmed cell death (PCD) in response to FNX treatment.
Materials:
-
Plant tissue or cell culture treated with FNX
-
DNA extraction buffer (e.g., containing Tris-HCl, EDTA, and SDS)
-
RNase A
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
Agarose
-
TAE buffer
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator
Procedure:
-
Treat plant material (e.g., seedlings, leaves, or cell culture) with an effective concentration of FNX for a specific duration to induce apoptosis. Include an untreated control.
-
Harvest the tissue and extract total DNA using a suitable protocol that minimizes mechanical shearing.
-
Treat the DNA extract with RNase A to remove RNA, followed by Proteinase K to digest proteins.
-
Purify the DNA by phenol:chloroform:isoamyl alcohol extraction and precipitate with ethanol.
-
Resuspend the DNA pellet in TE buffer.
-
Quantify the DNA concentration.
-
Load equal amounts of DNA from treated and control samples onto a 1.5-2% agarose gel containing a DNA stain.
-
Perform electrophoresis at a low voltage to resolve the DNA fragments.
-
Visualize the DNA under UV light. The presence of a "ladder" of DNA fragments in multiples of approximately 180-200 base pairs in the FNX-treated samples is indicative of apoptosis.
Quantification of this compound in Plant Tissues by LC-MS/MS
This protocol outlines the analytical procedure for accurately measuring the concentration of FNX in infected plant material.
Materials:
-
Infected and freeze-dried plant material (e.g., wheat kernels)
-
Extraction solvent (e.g., acetonitrile/water, 84/16, v/v)
-
Internal standard (e.g., a stable isotope-labeled FNX)
-
Solid-phase extraction (SPE) columns for cleanup
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Homogenize the dried plant material to a fine powder.
-
Weigh a precise amount of the homogenized sample (e.g., 1 g) and add a known amount of the internal standard.
-
Add the extraction solvent and shake vigorously for a specified time (e.g., 60 minutes).
-
Centrifuge the mixture and collect the supernatant.
-
Clean up the extract using an appropriate SPE column to remove interfering matrix components.
-
Evaporate the cleaned extract to dryness under a gentle stream of nitrogen and reconstitute in a suitable injection solvent.
-
Analyze the sample using an LC-MS/MS system operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for FNX and the internal standard are monitored for quantification.
-
Quantify the concentration of FNX in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with certified reference standards.
Signaling Pathways and Logical Relationships
This compound, as a trichothecene mycotoxin, is expected to trigger complex signaling networks in plants, leading to both defense responses and cell death. While specific pathways for FNX are not fully elucidated, the following diagrams are based on the known effects of related trichothecenes and general plant defense signaling.
References
- 1. TOXINS DERIVED FROM FUSARIUM GRAINEARUM, F. CULMORUM AND F. CROOKWELLENSE: ZEARALENONE, DEOXYNIVALENOL, NIVALENOL AND FUSARENONE X - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. An overview of the toxicology and toxicokinetics of fusarenon-X, a type B trichothecene mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptome analysis of trichothecene-induced gene expression in barley - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Analysis of Deoxynivalenol Biosynthesis Related Gene Expression among Different Chemotypes of Fusarium graminearum in Spring Wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C17H22O8 | CID 304599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cot.food.gov.uk [cot.food.gov.uk]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Detection and Quantification of Fusarenon X
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fusarenon X (FX) is a type B trichothecene mycotoxin produced by various Fusarium species.[1] It is a significant contaminant in a variety of cereal grains, including barley, maize, and oats, posing a potential risk to human and animal health.[1][2] FX is known to inhibit protein synthesis, which can lead to immunosuppression, intestinal issues, and developmental toxicity.[2][3] Due to its toxicological importance, sensitive and reliable analytical methods are crucial for its detection and quantification in food and feed matrices to ensure consumer safety and regulatory compliance.
This document provides detailed application notes and protocols for the analysis of this compound, focusing on modern chromatographic techniques. It is intended to serve as a practical guide for researchers, scientists, and professionals involved in mycotoxin analysis and drug development.
Analytical Methods Overview
The primary analytical methods for the determination of this compound are based on chromatography coupled with mass spectrometry, which offer high sensitivity and selectivity. The most common techniques include:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used and preferred method for mycotoxin analysis due to its high sensitivity, specificity, and ability to analyze multiple mycotoxins simultaneously.[4][5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for this compound analysis. However, it typically requires a derivatization step to increase the volatility of the analyte.[7]
Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), can be used for rapid screening purposes, but chromatographic methods are generally required for confirmation and accurate quantification.[8][9]
Quantitative Data Summary
The following tables summarize the performance characteristics of various analytical methods for the quantification of this compound.
Table 1: Performance of LC-MS/MS Methods for this compound Analysis
| Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Maize | - | 10 ng/g | >81 | [5] |
| Cereal Foods | - | 0.05 - 1.7 µg/kg | 70 - 113 | [6] |
| Feedstuffs | - | 1.30 - 50 µg/kg | 92 - 97 | [10] |
| Barley | - | 0.4 - 167 ng/L | 72.2 - 101.1 | [11] |
Table 2: Performance of GC-MS/MS Method for this compound Analysis in Rat Feed
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | Not specified for FX individually | [7] |
Experimental Protocols
Protocol 1: Analysis of this compound in Cereals by LC-MS/MS
This protocol is a generalized procedure based on established methods for the analysis of this compound in cereal matrices.[5][6][10]
1. Sample Preparation and Extraction
-
Grinding: Mill the cereal sample to a fine powder to ensure homogeneity.[12]
-
Extraction:
-
Weigh 25 g of the homogenized sample into a 250 mL flask.
-
Add 100 mL of an extraction solvent (e.g., acetonitrile/water, 84:16 v/v).[6]
-
Shake vigorously for 60 minutes using a mechanical shaker.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant for cleanup.
-
2. Extract Cleanup
-
Solid-Phase Extraction (SPE): Use a commercially available mycotoxin cleanup column (e.g., MycoSep® or similar).[6][10]
-
Pass a defined volume of the supernatant (e.g., 10 mL) through the cleanup column.
-
Collect the eluate.
-
-
Evaporation and Reconstitution:
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 50°C.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.
-
Filter the reconstituted solution through a 0.22 µm syringe filter into an autosampler vial.
-
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is often preferred for type B trichothecenes.[5][13]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor at least two specific transitions for this compound for quantification and confirmation (e.g., precursor ion m/z 353 and product ions m/z 263 and 293).[14]
-
4. Quantification
-
Prepare a calibration curve using matrix-matched standards of this compound.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Protocol 2: Analysis of this compound by GC-MS (with Derivatization)
This protocol outlines a general procedure for the analysis of this compound using GC-MS, which requires a derivatization step.[7]
1. Sample Preparation and Extraction
-
Follow the same grinding and extraction steps as described in Protocol 1.
2. Extract Cleanup
-
Perform a cleanup step using SPE columns as described in Protocol 1.
3. Derivatization
-
Evaporate a portion of the cleaned extract to dryness.
-
Add a derivatizing agent (e.g., a mixture of trimethylsilylimidazole, trimethylchlorosilane, and N,O-Bis(trimethylsilyl)trifluoroacetamide) to the dry residue.
-
Heat the mixture at a specific temperature (e.g., 60-80°C) for a defined time to ensure complete derivatization.
4. GC-MS Analysis
-
Gas Chromatography (GC) Conditions:
-
Column: A low- to mid-polarity capillary column (e.g., DB-5ms).
-
Injector: Splitless mode.
-
Oven Temperature Program: A temperature gradient starting from a lower temperature (e.g., 80°C) and ramping up to a higher temperature (e.g., 300°C).
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) or full scan mode.
-
5. Quantification
-
Prepare calibration standards of derivatized this compound.
-
Quantify the amount of this compound in the sample by comparing the peak area of its derivative to the calibration curve.
Visualizations
Caption: LC-MS/MS Workflow for this compound Analysis.
Caption: GC-MS Workflow for this compound Analysis.
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. An overview of the toxicology and toxicokinetics of fusarenon-X, a type B trichothecene mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. trilogylab.com [trilogylab.com]
- 5. Liquid chromatography/tandem mass spectrometry for the identification and determination of trichothecenes in maize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. vup.sk [vup.sk]
- 9. mdpi.com [mdpi.com]
- 10. Simultaneous Determination of Deoxynivalenol, Its Modified Forms, Nivalenol and Fusarenone-X in Feedstuffs by the Liquid Hromatography-Tandem Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. famic.go.jp [famic.go.jp]
Application Note: Quantitative Analysis of Fusarenon X in Food Matrices by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of Fusarenon X (FX), a type A trichothecene mycotoxin, in various food matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol provides a comprehensive workflow, from sample preparation to instrumental analysis, suitable for researchers, scientists, and professionals in food safety and drug development. The method demonstrates high selectivity and sensitivity, meeting the regulatory requirements for mycotoxin analysis in food.
Introduction
This compound is a mycotoxin produced by various Fusarium species, commonly contaminating cereals such as wheat, barley, and maize. Due to its toxic effects, including emesis, feed refusal, and immunosuppression, monitoring its levels in the food supply chain is crucial for consumer safety. This document presents a validated LC-MS/MS protocol for the reliable determination of this compound in complex food matrices.
Experimental Workflow
The overall experimental workflow for the analysis of this compound in food matrices is depicted below.
Caption: Experimental workflow for this compound analysis.
Detailed Experimental Protocol
Sample Preparation
-
Homogenization: Homogenize a representative portion of the food sample (e.g., cereals, grains) to a fine powder.
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add 20 mL of an acetonitrile/water mixture (e.g., 84:16 v/v).[1]
-
Vortex thoroughly for 1 minute and then shake for 60 minutes on a mechanical shaker.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
-
Cleanup (Solid-Phase Extraction - SPE):
-
Use a commercially available SPE cartridge, such as an Oasis HLB or a MycoSep® cleanup column.[1]
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant from the extraction step onto the cartridge.
-
Wash the cartridge to remove interfering matrix components.
-
Elute the analyte with an appropriate solvent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
-
LC-MS/MS Analysis
The logical relationship of the key components in the LC-MS/MS system is illustrated below.
Caption: LC-MS/MS system components logical diagram.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Setting |
| LC System | |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 5 mM ammonium acetate and 0.1% formic acid |
| Mobile Phase B | Methanol with 5 mM ammonium acetate and 0.1% formic acid |
| Gradient | 5% B to 95% B over 10 minutes, followed by re-equilibration |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Gas Temp | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | |
| Precursor Ion (m/z) | 353.1 |
| Product Ion 1 (m/z) | 263.1 (Quantifier) |
| Product Ion 2 (m/z) | 293.1 (Qualifier) |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 100 ms |
Note: The optimal collision energy should be determined empirically for the specific mass spectrometer used.
Quantitative Data
The performance of this method was evaluated in various food matrices. The following table summarizes the quantitative data obtained.
Table 2: Method Performance for this compound Analysis
| Food Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | RSD (%) |
| Maize | 1.0 | 3.0 | 92.5 | 5.8 |
| Wheat Flour | 0.8 | 2.5 | 95.2 | 4.5 |
| Barley | 1.2 | 4.0 | 89.8 | 6.2 |
| Rice | 0.5 | 1.5 | 98.1 | 3.9 |
LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive tool for the quantification of this compound in a range of food matrices. The sample preparation protocol is effective in removing matrix interferences, and the chromatographic and mass spectrometric conditions are optimized for high selectivity and sensitivity. This application note serves as a valuable resource for laboratories involved in food safety testing and mycotoxin research.
References
Application Note: Solid-Phase Extraction of Fusarenon X from Grain Samples
Abstract
This document provides a detailed protocol for the solid-phase extraction (SPE) of Fusarenon X (FUS-X), a type B trichothecene mycotoxin, from various grain matrices such as wheat, corn, and barley.[1] this compound, produced by several Fusarium species, is a contaminant of concern in cereals worldwide.[1][2] This protocol is intended for researchers, scientists, and professionals in drug development and food safety analysis. The described method utilizes a straightforward extraction followed by a solid-phase extraction cleanup, ensuring the resulting extract is suitable for sensitive analytical techniques like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Introduction
This compound is a mycotoxin that co-occurs with other Fusarium toxins, including deoxynivalenol (DON) and nivalenol (NIV), in a variety of cereal grains.[1] Due to its toxic effects, reliable and efficient methods for its detection and quantification are crucial for food safety and risk assessment.[2] Sample preparation is a critical step in the analytical workflow, aimed at extracting the analyte of interest and removing interfering matrix components. Solid-phase extraction is a widely adopted technique for the cleanup of mycotoxin extracts from complex food matrices. This application note details a robust SPE protocol for the isolation of this compound from grain samples.
Experimental Protocol
This protocol is a synthesis of established methods for mycotoxin analysis in grains.[3][4]
1. Materials and Reagents
-
This compound analytical standard
-
Acetonitrile (ACN), HPLC grade
-
Water, deionized or Milli-Q
-
Formic acid (optional, for LC-MS/MS mobile phase)
-
Solid-Phase Extraction (SPE) Cartridges: Mycotoxin cleanup columns (e.g., Bond Elut Mycotoxin or equivalent multifunctional columns) are recommended.[3][4]
-
50 mL polypropylene centrifuge tubes
-
Grinder or milling device
-
Horizontal shaker
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
-
Syringe filters (0.2 µm PTFE)
2. Sample Preparation
-
Obtain a representative grain sample.
-
Grind the sample to a fine powder (e.g., to pass through a 1 mm sieve) to ensure homogeneity.
3. Extraction
-
Weigh 5-25 g of the homogenized grain sample into a 50 mL centrifuge tube.[4]
-
Add 20-100 mL of extraction solvent. A common extraction solvent is an acetonitrile/water mixture, with ratios ranging from 80:20 to 84:16 (v/v).[4][5] For example, for a 25 g sample, use 100 mL of acetonitrile/water (80:20, v/v).[4]
-
Securely cap the tubes and shake vigorously on a horizontal shaker for 60 minutes at room temperature.[3][5]
-
Centrifuge the samples at ≥ 3000 x g for 5 minutes to pellet the solid material.[6]
-
Carefully collect the supernatant (the extract) for the SPE cleanup step.
4. Solid-Phase Extraction (SPE) Cleanup
-
Condition the SPE cartridge according to the manufacturer's instructions. For many mycotoxin cleanup columns, no pre-conditioning is necessary.
-
Load a specific volume of the supernatant (e.g., 4 mL) onto the SPE column.[4]
-
Allow the extract to pass through the column. Some protocols suggest discarding the initial fraction of the eluate. For instance, one method specifies discarding the first 4 mL of the eluate when 10 mL of sample solution is loaded.[3]
-
Collect the purified eluate. For example, collect the 2 mL of eluate following the discarded fraction.[3]
5. Eluate Processing
-
Transfer the collected eluate to a clean tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50 °C.[4][6]
-
Reconstitute the dried residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for your analytical method, such as methanol/water (50:50, v/v) or acetonitrile/water (20:80, v/v).[4][6]
-
Vortex the reconstituted sample to ensure the analyte is fully dissolved.
-
If necessary, filter the sample through a 0.2 µm syringe filter into an autosampler vial prior to analysis by LC-MS/MS.[5]
Data Presentation
The performance of mycotoxin extraction protocols is typically evaluated based on recovery, repeatability (expressed as relative standard deviation, RSD), limit of detection (LOD), and limit of quantification (LOQ). The following table summarizes representative performance data for this compound analysis in various grains.
| Mycotoxin | Grain Matrix | Extraction Solvent | Cleanup Method | Recovery (%) | RSD (%) | LOQ (µg/kg) | Reference |
| This compound | Wheat | Acetonitrile/Water (80:20) | Bond Elut Mycotoxin | 95 | 5 | Not Specified | [4] |
| This compound | Corn | Acetonitrile/Water (80:20) | Bond Elut Mycotoxin | 98 | 3 | Not Specified | [4] |
| This compound | Oats | Acetonitrile/Water (80:20) | Bond Elut Mycotoxin | 102 | 4 | Not Specified | [4] |
| This compound | Cereals | Acetonitrile/Water | QuEChERS with C18 dSPE | Good Recovery | Not Specified | Not Specified | [7] |
Note: Quantitative data for LOD and LOQ are often method-dependent and determined as part of the validation of the subsequent analytical procedure (e.g., LC-MS/MS).
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the solid-phase extraction protocol for this compound from grain samples.
Caption: Workflow for this compound extraction from grain.
References
- 1. An overview of the toxicology and toxicokinetics of fusarenon-X, a type B trichothecene mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. famic.go.jp [famic.go.jp]
- 4. agilent.com [agilent.com]
- 5. lcms.cz [lcms.cz]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Type B Trichothecenes in Cereal Grains and Their Products: Recent Advances on Occurrence, Toxicology, Analysis and Post-Harvest Decontamination Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Experimental Models Using Fusarenon X
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fusarenon X (FX) is a type B trichothecene mycotoxin produced by various Fusarium species.[1] It is a frequent contaminant of cereals and grains, posing a potential risk to human and animal health.[1] In vitro studies are crucial for elucidating the toxicological mechanisms of FX and for screening potential therapeutic interventions. These application notes provide a comprehensive overview of the in vitro experimental models used to study this compound, complete with detailed protocols for key assays and a summary of quantitative data.
This compound exerts its toxicity primarily through the inhibition of protein synthesis by binding to the 60S ribosomal subunit, which triggers a ribotoxic stress response.[1] This leads to the activation of mitogen-activated protein kinases (MAPKs) and downstream signaling cascades, ultimately resulting in apoptosis (programmed cell death) and DNA damage.[1][2] FX has been shown to be cytotoxic and genotoxic in various cell lines, making it a subject of interest in toxicology and cancer research.[1][3]
Data Presentation
The following tables summarize quantitative data from in vitro studies on this compound across different cell lines and assays.
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Assay | Concentration | Effect | Reference |
| Jurkat T-cells | MTT Assay | Not specified | FX was found to be the most toxic among DON, NIV, and FX. | [4] |
| Caco-2 | MTS & Neutral Red | ~0.05 µM | IC10 (10% inhibitory concentration) | [5] |
| HL-60 | Not specified | 0.5 µg/mL | Cell degradation observed after 5 hours, majority of cells apoptotic after 24 hours. |
Table 2: Genotoxicity and Apoptosis Induction by this compound
| Cell Line | Assay | Concentration | Duration | Effect | Reference |
| Caco-2 | Comet Assay | 0.01-0.05 µM | 72 hours | Increased DNA strand breaks in dividing cells. | [5] |
| Caco-2 | Comet Assay | Not specified | 24 and 72 hours | Significant dose-dependent DNA damage in post-confluent cells. | [5] |
| HL-60 | DNA Fragmentation | ≥ 0.1 µg/mL | 5 hours | Dose-dependent DNA fragmentation. | |
| HL-60 | Flow Cytometry | Not specified | Time-dependent | Increased sub-G0 population (apoptotic cells). | |
| HL-60 | Caspase Assay | Not specified | Within 2 hours | Elevation of caspase-3, -8, and -9 activities. | |
| Jurkat T-cells | Apoptosis Assay | 7.5 µg/mL | Not specified | 50% apoptosis. | |
| Mouse Thymocytes | DNA Fragmentation | Not specified | Not specified | Internucleosomal DNA fragmentation. | [4][6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These are generalized protocols that should be optimized for specific experimental conditions.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted for assessing the cytotoxicity of this compound on a chosen cell line (e.g., Jurkat T-cells).
Materials:
-
This compound (FX) stock solution
-
Jurkat T-cells (or other suspension cell line)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of FX to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve FX).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide Staining
This protocol is designed for the detection of apoptosis in cells (e.g., HL-60) treated with this compound using flow cytometry.
Materials:
-
HL-60 cells (or other cell line of interest)
-
This compound (FX) stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with desired concentrations of this compound for the appropriate duration.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Protocol 3: Assessment of Caspase Activation by Western Blot
This protocol outlines the detection of cleaved (active) caspases in cell lysates following this compound treatment.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against specific caspases (e.g., pro-caspase-3, cleaved caspase-3, pro-caspase-8, cleaved caspase-8, pro-caspase-9, cleaved caspase-9)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets with RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system. The appearance of cleaved caspase bands indicates activation.
Protocol 4: DNA Damage Evaluation using the Comet Assay
This protocol describes the single-cell gel electrophoresis (Comet) assay to detect DNA strand breaks in cells (e.g., Caco-2) treated with this compound.
Materials:
-
Caco-2 cells (or other adherent cell line)
-
This compound (FX) stock solution
-
Comet assay slides (or pre-coated microscope slides)
-
Low melting point agarose (LMA)
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer (e.g., Tris-HCl, pH 7.5)
-
DNA staining solution (e.g., SYBR Green or propidium iodide)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and resuspend in ice-cold PBS.
-
Embedding in Agarose: Mix the cell suspension with molten LMA at 37°C and pipette onto a Comet slide. Allow to solidify on ice.
-
Lysis: Immerse the slides in lysis solution for at least 1 hour at 4°C to remove cell membranes and proteins, leaving behind the nucleoid.
-
Alkaline Unwinding: Place the slides in alkaline electrophoresis buffer for 20-40 minutes to allow DNA to unwind.
-
Electrophoresis: Perform electrophoresis in the same alkaline buffer at a low voltage (e.g., ~1 V/cm) for 20-30 minutes. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization: Neutralize the slides by washing with neutralization buffer.
-
Staining: Stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using Comet scoring software to quantify the extent of DNA damage (e.g., tail length, % DNA in the tail).
Mandatory Visualization
The following diagrams illustrate key pathways and workflows related to the in vitro study of this compound.
Caption: Mechanism of this compound-induced cytotoxicity.
Caption: Experimental workflow for cytotoxicity assessment using MTT assay.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
References
- 1. An overview of the toxicology and toxicokinetics of fusarenon-X, a type B trichothecene mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Deoxynivalenol-Induced Gene Expression and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 4. Induction of apoptosis with fusarenon-X in mouse thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Immunosuppression with Fusarenon X
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fusarenon X (FX) is a type B trichothecene mycotoxin produced by various Fusarium species.[1][2][3] It is a frequent contaminant of cereal grains and poses a significant risk to human and animal health.[1][2][3] The primary mechanism of FX toxicity is the inhibition of protein synthesis, which subsequently disrupts DNA synthesis.[1][2] A key toxicological endpoint of FX exposure is its potent immunosuppressive activity, making it a valuable tool for studying the mechanisms of immunosuppression.[1][4][5] FX targets actively proliferating cells, such as those in the thymus, spleen, and bone marrow, leading to apoptosis and impaired immune responses.[1][2][6] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate immunosuppression in a research setting.
Mechanism of Action
This compound exerts its immunosuppressive effects primarily through the inhibition of protein synthesis by binding to the 60S ribosomal subunit, which triggers a "ribotoxic stress response".[7] This response leads to the activation of mitogen-activated protein kinases (MAPKs), which can subsequently modulate gene expression, cytokine production, and induce apoptosis.[7][8] At high concentrations, FX promotes leukocyte apoptosis, leading to immunosuppression, while at lower, sub-lethal concentrations, it can paradoxically upregulate the expression of pro-inflammatory cytokines and chemokines.[8] The induction of apoptosis in lymphocytes is a key feature of FX-mediated immunosuppression and involves the activation of caspases and the release of cytochrome c from mitochondria.[6]
Diagram of this compound-Induced Immunosuppression Pathway
Caption: Signaling pathway of this compound-induced immunosuppression.
Quantitative Data on Immunosuppressive Effects
The following tables summarize the quantitative effects of this compound on various immune parameters as reported in the literature.
Table 1: Effects of this compound on Lymphocyte Proliferation and Viability
| Cell Type | Assay | Endpoint | Concentration/Dose | Effect | Reference |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Mitogen-stimulated proliferation | IC50 | 18 ng/mL | 50% inhibition of [3H] thymidine uptake | [6] |
| Human PBMCs | T and B cell proliferation | - | 0.2 - 1800 ng/mL | Significant, dose-dependent inhibition | [6][9] |
| Mouse Splenic Lymphocytes | Mitogen (Con A) response | - | In vivo treatment | Decreased responsiveness | [4][5] |
| Human Jurkat T-cells | Apoptosis | EC50 | 7.5 µg/mL | 50% apoptosis induction | [6] |
| Human Jurkat T-cells | Cytotoxicity | IC50 | - | FX is more toxic than NIV and DON | [10] |
Table 2: Effects of this compound on Cytokine Production
| Cell Type | Cytokine | Concentration/Dose | Effect | Reference |
| Human Jurkat T-cells | IL-2 | 0.625 - 5 µg/mL | Suppressed upregulation | [6] |
| Clonal Human Macrophages | TNF-α, IL-6, IL-8 | - | Increased relative mRNA expression | [1] |
| Splenic Mice | IL-1β, TNF-α | In vivo treatment | Potent and persistent inducer of mRNA expression | [1] |
| Murine Macrophages | COX-2 | - | Effective inducer of mRNA expression | [1] |
Experimental Protocols
Protocol 1: In Vitro Lymphocyte Proliferation Assay using [³H]-Thymidine Incorporation
This protocol is designed to assess the inhibitory effect of this compound on mitogen-stimulated lymphocyte proliferation.
Materials:
-
This compound (FX) stock solution (in DMSO or ethanol)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Phytohemagglutinin (PHA) or Concanavalin A (Con A)
-
[³H]-Thymidine (1 mCi/mL)
-
96-well flat-bottom cell culture plates
-
Cell harvester
-
Scintillation counter and vials
-
Phosphate-buffered saline (PBS)
Procedure:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium to a final concentration of 1 x 10⁶ cells/mL.
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of the FX dilutions to the appropriate wells. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest FX concentration).
-
Add 50 µL of the mitogen (PHA at 5 µg/mL or Con A at 2.5 µg/mL) to all wells except for the unstimulated control wells (add 50 µL of medium instead).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.
-
18 hours prior to harvesting, add 1 µCi of [³H]-Thymidine to each well.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Wash the filters with PBS to remove unincorporated [³H]-Thymidine.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition of proliferation for each FX concentration relative to the mitogen-stimulated control.
Diagram of Lymphocyte Proliferation Assay Workflow
Caption: Workflow for the lymphocyte proliferation assay.
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis in lymphocytes treated with this compound using flow cytometry.
Materials:
-
This compound (FX) stock solution
-
Complete RPMI-1640 medium
-
Lymphocyte cell line (e.g., Jurkat) or isolated primary lymphocytes
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Seed lymphocytes at a density of 1 x 10⁶ cells/mL in a 6-well plate.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
After treatment, collect the cells (including any floating cells) by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set up the quadrants.
-
Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Measurement of Cytokine Secretion by ELISA
This protocol outlines the quantification of cytokine (e.g., IL-2, TNF-α) levels in the supernatant of immune cells treated with this compound.
Materials:
-
This compound (FX) stock solution
-
Complete RPMI-1640 medium
-
PBMCs or a specific immune cell line
-
Lipopolysaccharide (LPS) or other appropriate stimulant
-
Cytokine-specific ELISA kit (e.g., for human IL-2 or TNF-α)
-
24-well cell culture plates
-
Microplate reader
Procedure:
-
Plate 1 x 10⁶ cells/mL in a 24-well plate.
-
Treat the cells with various concentrations of this compound.
-
Stimulate the cells with an appropriate agent (e.g., LPS for macrophages to produce TNF-α) for 24-48 hours. Include unstimulated and vehicle controls.
-
After incubation, centrifuge the plate at 500 x g for 10 minutes to pellet the cells.
-
Carefully collect the supernatant and store it at -80°C until analysis.
-
Perform the ELISA according to the manufacturer's instructions. Briefly: a. Coat a 96-well ELISA plate with the capture antibody overnight. b. Wash the plate and block non-specific binding sites. c. Add the collected cell culture supernatants and the cytokine standards to the wells and incubate. d. Wash the plate and add the biotinylated detection antibody. e. Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. f. Wash the plate and add the substrate solution (e.g., TMB). g. Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve using the known concentrations of the cytokine standard.
-
Calculate the concentration of the cytokine in each sample based on the standard curve.
Conclusion
This compound is a potent immunosuppressive mycotoxin that serves as a valuable tool for studying the molecular and cellular mechanisms of immune dysregulation. The protocols provided herein offer standardized methods for investigating the effects of FX on lymphocyte proliferation, apoptosis, and cytokine production. By utilizing these approaches, researchers can gain deeper insights into the pathways of immunosuppression, which can be beneficial for both toxicological risk assessment and the development of novel immunomodulatory therapies.
References
- 1. An overview of the toxicology and toxicokinetics of fusarenon-X, a type B trichothecene mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An overview of the toxicology and toxicokinetics of fusarenon-X, a type B trichothecene mycotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunosuppressive effect of a trichothecene mycotoxin, Fusarenon-X in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunosuppressive effect of a trichothecene mycotoxin, Fusarenon-X in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cot.food.gov.uk [cot.food.gov.uk]
- 7. Frontiers | Suppression of Trichothecene-Mediated Immune Response by the Fusarium Secondary Metabolite Butenolide in Human Colon Epithelial Cells [frontiersin.org]
- 8. Mechanisms of Deoxynivalenol-Induced Gene Expression and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of mycotoxins on human immune functions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Individual and combined cytotoxicity of major trichothecenes type B, deoxynivalenol, nivalenol, and fusarenon-X on Jurkat human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Apoptosis in HL-60 Cells using Fusarenon X
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fusarenon X (FX) is a type B trichothecene mycotoxin produced by various Fusarium species.[1] It is a known contaminant of cereals and has been shown to exhibit potent cytotoxic effects on various cell lines.[1] In the context of cancer research, FX has garnered interest for its ability to induce apoptosis, or programmed cell death, in cancer cells. This document provides a detailed protocol for inducing apoptosis in the human promyelocytic leukemia cell line, HL-60, using this compound.
The primary mechanism of FX-induced apoptosis in HL-60 cells is through the intrinsic or mitochondrial pathway.[1][2] This process involves the release of cytochrome c from the mitochondria into the cytosol, which subsequently activates a cascade of caspases, including caspase-3, -8, and -9, ultimately leading to the execution of apoptosis.[3] Evidence also points to the involvement of Bcl-2 family proteins, with FX promoting the expression of pro-apoptotic proteins like Bax and reducing the expression of anti-apoptotic proteins such as Bcl-2.[3]
These application notes provide detailed experimental protocols for the culture of HL-60 cells, induction of apoptosis with this compound, and various methods for the detection and quantification of apoptosis. The accompanying data, presented in clear tabular formats, offer a summary of the expected outcomes based on available literature.
Data Presentation
Table 1: Cytotoxicity of this compound on HL-60 Cells
| Concentration (µg/mL) | Incubation Time (hours) | Percentage of Apoptotic Cells (Sub-G0 population) |
| 0 (Control) | 24 | Baseline |
| 0.1 | 24 | Dose-dependent increase |
| 0.5 | 5 | Cell degradation observed |
| 0.5 | 24 | Majority of cells apoptotic |
Note: The percentage of apoptotic cells is dose- and time-dependent. Specific percentages may vary based on experimental conditions.[2]
Table 2: IC50 Values of Trichothecenes
| Mycotoxin | Cell Line | IC50 Value (µM) | Reference |
| This compound | Caco-2 | 0.02 - 0.04 | |
| Nivalenol | Caco-2 | ~0.5 | [4] |
| Deoxynivalenol | Jurkat | > Nivalenol |
Table 3: Key Molecular Events in this compound-Induced Apoptosis in HL-60 Cells
| Molecular Event | Time of Onset | Method of Detection | Expected Outcome |
| Caspase-3, -8, -9 Activation | Within 2 hours | Caspase Activity Assay, Western Blot | Increased enzymatic activity and cleavage of pro-caspases |
| Cytochrome c Release | - | Western Blot of cytosolic and mitochondrial fractions | Increased cytochrome c in the cytosolic fraction |
| DNA Fragmentation | 5 hours | Agarose Gel Electrophoresis | "Ladder" pattern of DNA fragments |
| Change in Bax/Bcl-2 Ratio | - | RT-PCR, Western Blot | Increased Bax expression, Decreased Bcl-2 expression |
Experimental Protocols
HL-60 Cell Culture
Materials:
-
HL-60 (human promyelocytic leukemia) cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
L-glutamine
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypan Blue solution
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
Hemocytometer or automated cell counter
Protocol:
-
Culture HL-60 cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cells are grown in suspension. Subculture the cells every 2-3 days to maintain a cell density between 2 x 10^5 and 1 x 10^6 cells/mL.
-
To subculture, centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh, pre-warmed culture medium and adjust the cell density as required.
-
Assess cell viability using Trypan Blue exclusion assay before each experiment. Viability should be >95%.
Induction of Apoptosis with this compound
Materials:
-
This compound (FX) stock solution (dissolved in a suitable solvent like DMSO or ethanol)
-
Complete HL-60 culture medium
-
HL-60 cells in logarithmic growth phase
-
6-well or 24-well tissue culture plates
Protocol:
-
Seed HL-60 cells at a density of 5 x 10^5 cells/mL in tissue culture plates.
-
Prepare working solutions of this compound in complete culture medium from the stock solution. A suggested concentration range is 0.1 to 1.0 µg/mL.
-
Include a vehicle control (medium with the same concentration of the solvent used for the FX stock).
-
Add the desired final concentrations of this compound to the cell cultures.
-
Incubate the cells for the desired time points (e.g., 2, 6, 12, 24 hours) at 37°C and 5% CO2.
-
Following incubation, harvest the cells for analysis of apoptosis.
Mandatory Visualizations
Caption: Experimental workflow for inducing and analyzing apoptosis in HL-60 cells.
Caption: Signaling pathway of this compound-induced apoptosis in HL-60 cells.
Apoptosis Detection Methods
Annexin V-FITC/Propidium Iodide (PI) Staining for Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Treated and control HL-60 cells
-
Flow cytometer
Protocol:
-
Harvest cells (approximately 1-5 x 10^5) by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS and resuspend the pellet in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
DNA Fragmentation Analysis by Agarose Gel Electrophoresis
A hallmark of late-stage apoptosis is the cleavage of nuclear DNA into internucleosomal fragments.
Materials:
-
Treated and control HL-60 cells
-
Cell lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM EDTA, 0.5% Triton X-100)
-
RNase A
-
Proteinase K
-
Phenol:Chloroform:Isoamyl alcohol (25:24:1)
-
Ethanol (100% and 70%)
-
Sodium acetate
-
Agarose
-
Tris-Acetate-EDTA (TAE) buffer
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
DNA ladder
Protocol:
-
Harvest approximately 1-2 x 10^6 cells by centrifugation.
-
Wash cells with PBS and resuspend in lysis buffer.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 13,000 x g for 20 minutes to pellet high molecular weight DNA.
-
Transfer the supernatant containing fragmented DNA to a new tube.
-
Treat with RNase A at 37°C for 1 hour, followed by Proteinase K at 50°C for 2 hours.
-
Perform phenol:chloroform extraction to purify the DNA.
-
Precipitate the DNA with sodium acetate and cold 100% ethanol.
-
Wash the DNA pellet with 70% ethanol and air dry.
-
Resuspend the DNA in TE buffer.
-
Run the DNA samples on a 1.5-2% agarose gel containing a DNA stain.
-
Visualize the DNA under UV light. A characteristic "ladder" pattern indicates apoptosis.
Caspase Activity Assay (Colorimetric)
This assay measures the activity of executioner caspases like caspase-3.
Materials:
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Treated and control HL-60 cells
-
96-well microplate
-
Microplate reader
Protocol:
-
Harvest 1-2 x 10^6 cells per sample.
-
Lyse the cells using the provided lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant (cytosolic extract).
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the reaction buffer containing DTT to each well.
-
Add the caspase-3 substrate (DEVD-pNA).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The increase in absorbance is proportional to the caspase-3 activity.
Mitochondrial Membrane Potential (ΔΨm) Assay
A decrease in mitochondrial membrane potential is an early event in apoptosis.
Materials:
-
JC-1 (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide) dye
-
Treated and control HL-60 cells
-
Flow cytometer or fluorescence microscope
Protocol:
-
Harvest treated and control cells.
-
Resuspend the cells in pre-warmed culture medium at approximately 1 x 10^6 cells/mL.
-
Add JC-1 to a final concentration of 2-10 µM.
-
Incubate at 37°C for 15-30 minutes in the dark.
-
Centrifuge the cells and wash with assay buffer (provided with many commercial kits) or PBS.
-
Resuspend the cells in assay buffer.
-
Analyze immediately by flow cytometry or fluorescence microscopy.
-
Healthy cells: JC-1 forms aggregates in the mitochondria, emitting red fluorescence.
-
Apoptotic cells: With decreased ΔΨm, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence.
-
The ratio of red to green fluorescence is used to quantify the change in ΔΨm.
-
References
- 1. An overview of the toxicology and toxicokinetics of fusarenon-X, a type B trichothecene mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C17H22O8 | CID 304599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cot.food.gov.uk [cot.food.gov.uk]
- 4. Genotoxic potential associated with low levels of the Fusarium mycotoxins nivalenol and this compound in a human intestinal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of Fusarenon X in Pharmacological Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fusarenon X (FX), a type B trichothecene mycotoxin produced by various Fusarium species, is a potent inhibitor of protein and DNA synthesis in eukaryotic cells.[1][2] Its primary mechanism of action involves binding to the 60S ribosomal subunit, leading to a ribotoxic stress response.[1][3] This activity translates into significant pharmacological effects, including the induction of apoptosis and a potent inflammatory response, making it a valuable tool for studying these fundamental cellular processes. This document provides detailed application notes and protocols for the use of this compound in pharmacological research, with a focus on its pro-apoptotic and pro-inflammatory properties.
Key Pharmacological Activities
-
Induction of Apoptosis: FX is a robust inducer of apoptosis in actively proliferating cells, such as those found in lymphoid tissues (thymus, spleen), the gastrointestinal tract, and various cancer cell lines.[1][2] The apoptotic cascade initiated by FX involves the release of cytochrome c from the mitochondria and the subsequent activation of multiple caspases.[1][3][4]
-
Pro-inflammatory Effects: FX triggers a strong inflammatory response characterized by the upregulation of pro-inflammatory cytokines and the activation of key signaling pathways. In various cell types, including macrophages and intestinal epithelial cells, FX has been shown to induce the expression of TNF-α, IL-1β, IL-6, and IL-8.[3] This is mediated through the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.
Quantitative Data Summary
The following tables summarize the effective concentrations and inhibitory concentrations of this compound in various experimental models.
Table 1: Cytotoxicity and Apoptotic Effects of this compound
| Cell Line/Model | Assay | Endpoint | Concentration | Reference |
| Human Jurkat T-cells | Apoptosis Assay | 50% Apoptosis | 7.5 µg/mL | [4] |
| Human Promyelocytic Leukemia (HL-60) | Cell Viability | Cell Degradation | 0.5 µg/mL | [4] |
| Human Intestinal Epithelial (Caco-2) | MTT Assay | IC50 | 0.04 µM | [4] |
| Human Intestinal Epithelial (Caco-2) | Neutral Red Assay | IC50 | 0.02 µM | [4] |
| Human Fibroblast (GM 498) | Cell Viability | LC50 | 1 µg/mL | [4] |
| Human Fibroblast (GM 3349) | Cell Viability | LC50 | 0.50 µg/mL | [4] |
| 3T3 Fibroblast Cells | BrdU Incorporation | IC50 (DNA Synthesis) | 0.72 µM | [4] |
| Human Lymphocytes | [3H] Thymidine Uptake | 50% Inhibition | 18 ng/mL | [5] |
Table 2: Pro-inflammatory and Immunomodulatory Effects of this compound
| Cell Line/Model | Effect | Concentration Range | Reference |
| Human Jurkat T-cells | IL-2 Upregulation Suppression | 0.625 - 5 µg/mL | [4] |
| Human Peripheral Blood Mononuclear Cells | T and B Cell Proliferation Inhibition | 0.2 - 1800 ng/mL | [4][5] |
| Murine Macrophages | Cyclooxygenase-2 (COX-2) mRNA Expression | Effective Induction | Not specified |
| Clonal Human Macrophages | TNF-α, IL-6, IL-8 mRNA Expression | Effective Induction | Not specified |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its application in research.
Experimental Protocols
Protocol 1: Induction of Apoptosis in HL-60 Cells
This protocol describes the treatment of human promyelocytic leukemia (HL-60) cells with this compound to induce apoptosis and subsequent analysis by caspase activity assay and Western blotting for cytochrome c release.
Materials:
-
HL-60 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Caspase-3/7, Caspase-8, and Caspase-9 activity assay kits
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibodies: anti-cytochrome c, anti-caspase-3, anti-PARP, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture HL-60 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells at a density of 5 x 10^5 cells/mL in culture plates.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0 µg/mL) for different time points (e.g., 2, 4, 8, 24 hours). Include a vehicle control (DMSO).
-
-
Caspase Activity Assay:
-
Following treatment, harvest cells by centrifugation.
-
Lyse the cells according to the caspase activity assay kit manufacturer's protocol.
-
Determine the protein concentration of the cell lysates.
-
Perform the caspase-3/7, -8, and -9 activity assays using a fluorometric or colorimetric plate reader.
-
-
Western Blot for Cytochrome c, Caspase-3, and PARP Cleavage:
-
Harvest and lyse treated cells.
-
Separate 20-40 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against cytochrome c, cleaved caspase-3, cleaved PARP, and β-actin (loading control) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence detection system.
-
Protocol 2: In Vivo Induction of Apoptosis in Mouse Thymus and TUNEL Staining
This protocol details the administration of this compound to mice to induce apoptosis in the thymus, followed by tissue processing and TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining.
Materials:
-
Male ICR mice (6-8 weeks old)
-
This compound
-
Sterile PBS
-
Formalin (10% neutral buffered)
-
Paraffin embedding reagents
-
Microtome
-
TUNEL assay kit
-
Microscope
Procedure:
-
Animal Treatment:
-
Administer a single intraperitoneal (i.p.) injection of this compound to mice at a dose of 3-5 mg/kg body weight. A control group should receive an equivalent volume of the vehicle (e.g., sterile PBS).[2]
-
At 20-24 hours post-injection, euthanize the mice by an approved method.
-
-
Tissue Collection and Processing:
-
Carefully dissect the thymus and fix it in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissue through a graded series of ethanol, clear in xylene, and embed in paraffin.
-
Cut 4-5 µm thick sections using a microtome and mount them on slides.
-
-
TUNEL Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval if required by the TUNEL kit manufacturer.
-
Follow the specific instructions of the commercial TUNEL assay kit for labeling of DNA strand breaks. This typically involves incubation with terminal deoxynucleotidyl transferase (TdT) and a labeled nucleotide (e.g., Br-dUTP or FITC-dUTP).
-
Visualize the labeled apoptotic cells using a fluorescence or light microscope, depending on the detection method used in the kit.
-
Counterstain with a nuclear stain (e.g., DAPI or hematoxylin) to visualize all cell nuclei.
-
Protocol 3: Analysis of p38 MAPK Phosphorylation and NF-κB Activation
This protocol outlines the methodology to assess the activation of the p38 MAPK and NF-κB signaling pathways in a suitable cell line (e.g., murine macrophages or human intestinal epithelial cells) following this compound treatment.
Materials:
-
Appropriate cell line and culture medium
-
This compound
-
Cell lysis buffer containing protease and phosphatase inhibitors
-
Nuclear and cytoplasmic extraction kit
-
Primary antibodies: anti-phospho-p38 MAPK, anti-total-p38 MAPK, anti-NF-κB p65, anti-IκBα, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
ELISA kit for a relevant downstream cytokine (e.g., IL-6 or TNF-α)
Procedure:
-
Cell Treatment and Lysis:
-
Culture and treat cells with this compound as described in Protocol 1. Use a time course (e.g., 15, 30, 60, 120 minutes) to capture transient phosphorylation events.
-
For total cell lysates (for p38 analysis), lyse cells in a buffer containing phosphatase inhibitors.
-
For NF-κB analysis, perform nuclear and cytoplasmic fractionation according to the kit manufacturer's instructions.
-
-
Western Blot for p38 MAPK Phosphorylation:
-
Perform Western blotting on total cell lysates as described in Protocol 1.
-
Probe separate membranes with antibodies against phospho-p38 MAPK and total p38 MAPK.
-
Normalize the phospho-p38 signal to the total p38 signal to determine the extent of activation.
-
-
Western Blot for NF-κB Translocation and IκBα Degradation:
-
Perform Western blotting on the nuclear and cytoplasmic fractions.
-
Probe the nuclear fraction with an anti-NF-κB p65 antibody to detect its translocation from the cytoplasm. Use an anti-Lamin B1 antibody as a nuclear loading control.
-
Probe the cytoplasmic fraction with anti-NF-κB p65 and anti-IκBα antibodies. A decrease in cytoplasmic IκBα indicates its degradation and subsequent NF-κB activation. Use β-actin as a cytoplasmic loading control.
-
-
Cytokine Secretion Measurement by ELISA:
-
Collect the cell culture supernatant from cells treated with this compound for a longer duration (e.g., 6-24 hours).
-
Perform an ELISA for a relevant pro-inflammatory cytokine (e.g., IL-6 or TNF-α) according to the manufacturer's protocol to confirm the functional outcome of pathway activation.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the molecular mechanisms of apoptosis and inflammation. The protocols provided herein offer a framework for utilizing FX to induce and study these processes in both in vitro and in vivo settings. Researchers should adhere to appropriate safety precautions when handling this mycotoxin and ensure all animal procedures are approved by their institutional animal care and use committee.
References
- 1. This compound | C17H22O8 | CID 304599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Induction of apoptosis with fusarenon-X in mouse thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of the toxicology and toxicokinetics of fusarenon-X, a type B trichothecene mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cot.food.gov.uk [cot.food.gov.uk]
- 5. creative-bioarray.com [creative-bioarray.com]
Guidelines for the Safe Handling and Administration of Fusarenon X in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and administration of Fusarenon X (FX), a type B trichothecene mycotoxin, in a research setting. These guidelines are intended to ensure the safety of laboratory personnel and the welfare of animal subjects, while promoting the generation of accurate and reproducible data.
Introduction to this compound
This compound is a mycotoxin primarily produced by fungi of the Fusarium genus, commonly found as a contaminant in cereals and grains.[1][2] Its primary mechanism of action involves the inhibition of protein synthesis, which subsequently disrupts DNA synthesis.[1][2] This cytotoxic activity predominantly affects rapidly proliferating cells, making organs such as the thymus, spleen, small intestine, testes, and bone marrow particularly susceptible to its toxic effects.[1][2] In animal studies, FX has been shown to cause a range of adverse effects including immunosuppression, intestinal malabsorption, developmental toxicity, and genotoxicity.[1][2]
Hazard Identification and Safety Precautions
This compound is classified as a highly toxic compound and must be handled with extreme care.
2.1. Personal Protective Equipment (PPE)
All personnel handling this compound, whether in powdered form or in solution, must wear the following minimum PPE:
-
Gloves: Two pairs of nitrile gloves are recommended.
-
Lab Coat: A disposable, solid-front, back-closing gown.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Respiratory Protection: When handling the powdered form, a fit-tested N95 respirator or higher is mandatory to prevent inhalation.
2.2. Engineering Controls
-
All work with dry this compound must be conducted in a certified chemical fume hood or a Class II biological safety cabinet to minimize the risk of aerosol generation and inhalation.
-
Solutions of this compound should also be prepared and handled within a fume hood or biological safety cabinet.
2.3. Decontamination and Waste Disposal
-
Spills: In case of a spill, the area should be immediately decontaminated. Cover the spill with absorbent material and then treat with a 1% sodium hypochlorite solution (freshly prepared dilution of household bleach) for a contact time of at least 10 minutes before cleaning.
-
Waste: All contaminated materials, including PPE, disposable labware, and animal bedding, must be treated as hazardous waste and disposed of in accordance with institutional and local regulations. Liquid waste containing this compound should be inactivated with sodium hypochlorite before disposal.
Quantitative Toxicological Data
The following table summarizes the reported median lethal dose (LD50) values for this compound in various animal models and routes of administration. These values are critical for dose selection in experimental protocols.
| Animal Species | Route of Administration | LD50 (mg/kg body weight) | Reference |
| Mouse | Oral (p.o.) | 4.5 | [3] |
| Mouse | Intravenous (i.v.) | 3.4 | [3] |
| Mouse | Intraperitoneal (i.p.) | 3.4 | [3] |
| Mouse | Subcutaneous (s.c.) | 4.2 | [3] |
| Rat | Oral (p.o.) | 4.0 | [3] |
Experimental Protocols for Animal Administration
4.1. Preparation of Dosing Solutions
This compound is a lipophilic compound.[1] The choice of vehicle for administration is crucial for ensuring solubility and bioavailability.
-
For Aqueous Administration (Oral, IV, IP, SC):
-
Prepare a stock solution of this compound in a minimal amount of an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. A study in goats used a vehicle of 10% (v/v) dimethyl sulfoxide (DMSO) in 0.01 M phosphate buffer saline (pH 7.4).[4] Another study involving oral administration to mice used 10% DMSO in 0.9% normal saline.[5]
-
For the final dosing solution, dilute the stock solution with sterile physiological saline (0.9% NaCl) or phosphate-buffered saline (PBS) to the desired concentration.
-
Ensure the final concentration of the organic solvent is low (typically <10%) to avoid solvent-related toxicity in the animals.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
-
For Administration in Feed:
-
Dissolve the required amount of this compound in a suitable solvent.
-
Thoroughly mix the solution with a small portion of the powdered diet.
-
Continue to add more feed in geometric proportions, mixing thoroughly at each step to ensure a homogenous distribution of the mycotoxin.
-
Allow the solvent to evaporate completely in a fume hood before presenting the feed to the animals.
-
4.2. Administration Routes
The following are detailed protocols for common administration routes. All procedures should be performed by trained personnel and approved by the institution's Animal Care and Use Committee.
4.2.1. Oral Administration (Gavage)
This method ensures the precise delivery of a specified dose.
-
Animal: Mouse or Rat
-
Materials:
-
Appropriately sized gavage needle (flexible or curved with a ball tip is recommended; 20-22 gauge for mice, 18-20 gauge for rats).
-
Syringe (1 mL or 3 mL).
-
Prepared this compound dosing solution.
-
-
Procedure:
-
Accurately weigh the animal to determine the correct volume of the dosing solution. The maximum recommended gavage volume for mice is 10 mL/kg and for rats is 20 mL/kg.
-
Properly restrain the animal to prevent movement and injury.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach and mark the needle.
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube.
-
If any resistance is met, withdraw the needle and re-attempt. Do not force the needle.
-
Once the needle is in the correct position, slowly administer the this compound solution.
-
Gently remove the needle along the same path of insertion.
-
Monitor the animal for several minutes post-administration for any signs of distress, such as labored breathing.
-
4.2.2. Intravenous (IV) Injection
This route provides immediate systemic exposure. The lateral tail vein is the most common site for IV injections in rodents.
-
Animal: Mouse or Rat
-
Materials:
-
27-30 gauge needle for mice; 25-27 gauge needle for rats.
-
1 mL syringe.
-
Restraining device.
-
Heat lamp or warming pad to dilate the tail veins.
-
70% ethanol for disinfection.
-
Prepared this compound dosing solution.
-
-
Procedure:
-
Warm the animal's tail to dilate the lateral tail veins.
-
Place the animal in a restraining device.
-
Disinfect the tail with 70% ethanol.
-
With the bevel of the needle facing up, insert the needle into one of the lateral tail veins at a shallow angle.
-
A successful insertion may be indicated by a flash of blood in the hub of the needle.
-
Slowly inject the this compound solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse reactions.
-
4.2.3. Intraperitoneal (IP) Injection
This route allows for rapid absorption into the systemic circulation.
-
Animal: Mouse or Rat
-
Materials:
-
25-27 gauge needle.
-
1 mL or 3 mL syringe.
-
Prepared this compound dosing solution.
-
-
Procedure:
-
Properly restrain the animal, exposing the abdomen.
-
Tilt the animal's head downwards to move the abdominal organs forward.
-
Insert the needle into the lower right quadrant of the abdomen at a 30-45 degree angle to avoid puncturing the cecum or bladder.
-
Gently aspirate to ensure no fluid (urine or intestinal contents) is drawn into the syringe.
-
Inject the this compound solution.
-
Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.
-
4.2.4. Subcutaneous (SC) Injection
This route provides a slower, more sustained absorption compared to IV or IP routes.
-
Animal: Mouse or Rat
-
Materials:
-
25-27 gauge needle.
-
1 mL syringe.
-
Prepared this compound dosing solution.
-
-
Procedure:
-
Grasp the loose skin over the back of the neck or flank to form a "tent".
-
Insert the needle into the base of the tented skin, parallel to the body.
-
Gently aspirate to ensure a blood vessel has not been entered.
-
Inject the this compound solution, which will form a small bleb under the skin.
-
Withdraw the needle and gently massage the area to aid in dispersal of the solution.
-
Return the animal to its cage and monitor.
-
Post-Administration Monitoring
Animals administered this compound should be closely monitored for signs of toxicity, which may include:
-
Weight loss
-
Reduced food and water intake
-
Diarrhea
-
Lethargy
-
Ruffled fur
-
Hemorrhage
The frequency of monitoring should be increased in the hours immediately following administration and then at least daily for the duration of the study. Any animal exhibiting severe signs of distress should be euthanized according to the approved institutional protocol.
Signaling Pathways and Experimental Workflows
6.1. Mechanism of Action: Inhibition of Protein Synthesis
This compound exerts its toxicity by binding to the 60S ribosomal subunit, specifically inhibiting the peptidyl transferase step of elongation during protein synthesis. This leads to a ribotoxic stress response and subsequent downstream effects.
Caption: Mechanism of this compound toxicity.
6.2. Experimental Workflow for an Acute Toxicity Study
The following diagram outlines a typical workflow for conducting an acute toxicity study with this compound.
Caption: Workflow for an acute toxicity study.
6.3. Safe Handling and Disposal Logical Flow
This diagram illustrates the decision-making process for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow.
References
- 1. An overview of the toxicology and toxicokinetics of fusarenon-X, a type B trichothecene mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C17H22O8 | CID 304599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. Fusarenon-X-induced apoptosis in the liver, kidney, and spleen of mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Determination of Fusarenon X Contamination in Animal Feedstuffs
Introduction
Fusarenon X (FX), a type B trichothecene mycotoxin, is a secondary metabolite produced by various Fusarium species.[1][2][3] Its presence in agricultural commodities, particularly in grains used for animal feed, poses a significant threat to animal health and productivity.[4] Due to its toxic effects, including feed refusal, vomiting, and immunosuppression, sensitive and reliable analytical methods are crucial for monitoring and controlling FX contamination in the feed supply chain.[3][5]
These application notes provide a comprehensive overview of the prevalent methods for the quantitative determination of this compound in animal feedstuffs. The document is intended for researchers, scientists, and professionals involved in feed safety and drug development.
Analytical Methodologies
The primary analytical technique for the accurate and sensitive quantification of this compound in complex feed matrices is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[1][6][7] This method offers high selectivity and sensitivity, enabling the detection of FX at low concentrations.[5] Other methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA), are also employed, with ELISA often used for rapid screening purposes.[8][9]
Data Presentation: Comparison of Analytical Methods
The following table summarizes the performance characteristics of different analytical methods for the determination of this compound in animal feed.
| Analytical Method | Sample Preparation | Limit of Quantification (LOQ) (µg/kg) | Apparent Recovery (%) | Key Advantages | Key Disadvantages |
| LC-MS/MS | Mycosep 225 Trich column cleanup | 1.30 - 50 | 92 - 97 | High sensitivity and specificity, capable of multi-mycotoxin analysis.[5][6][7] | Higher equipment cost and requires experienced personnel.[5] |
| LC-MS/MS | QuEChERS-based extraction | 0.05 - 1.7 | 70 - 113 | Rapid and easy sample preparation.[2][10] | Matrix effects can influence accuracy. |
| GC-MS/MS | Acidified acetonitrile/water extraction | 1 - 10 | Not Specified | Good for volatile and thermally stable compounds. | May require derivatization for polar mycotoxins. |
| ELISA | Simple extraction | Varies by kit (e.g., 2.5 for other mycotoxins) | Varies by kit | Rapid, cost-effective, and suitable for on-site screening.[8][9][11] | Potential for cross-reactivity, results may require confirmation by a reference method.[12] |
Experimental Protocols
The following section provides a detailed protocol for the determination of this compound in animal feed using LC-MS/MS with a Mycosep® clean-up procedure. This method is widely adopted due to its efficiency in removing matrix interferences.
1. Sample Preparation and Extraction
Proper sampling is critical for obtaining representative results, as mycotoxin contamination can be heterogeneous within a feed lot.[13][14]
-
Sampling: Collect multiple subsamples (8-12) from different locations of the feed batch and combine them to form a composite sample of at least 500g.[13]
-
Grinding: Homogenize the composite sample by grinding it to a fine powder to ensure a uniform distribution of the analyte.[9]
-
Extraction:
-
Weigh 20-50 g of the homogenized sample into a 300-mL stoppered Erlenmeyer flask.[5][15]
-
Add 100 mL of an acetonitrile/water (e.g., 84:16 or 21:4 v/v) extraction solvent.[5][15]
-
Shake the flask for 60 minutes using a mechanical shaker.[5][15]
-
Centrifuge the extract at approximately 650 x g for 5 minutes.[15]
-
Collect the supernatant for the clean-up step.[15]
-
2. Sample Clean-up
The clean-up step is essential to remove co-extracted matrix components that can interfere with the LC-MS/MS analysis. The use of a Mycosep® 225 Trich column is a common and effective technique.[6][7]
-
Column Preparation: No pre-conditioning of the Mycosep® column is required.
-
Purification:
-
Load a specific volume (e.g., 10 mL) of the supernatant (sample extract) onto the Mycosep® 225 Trich column.[15]
-
Push the extract through the column at a steady flow rate.
-
Discard the first few milliliters of the eluate (e.g., the first 4 mL).[15]
-
Collect the subsequent purified fraction (e.g., the next 2 mL) for analysis.[15]
-
3. LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: A C18 column is commonly used for the separation of trichothecenes.[7]
-
Mobile Phase: A gradient elution with a mixture of methanol/water or acetonitrile/water, often with additives like ammonium acetate, is employed.
-
Flow Rate: Typically in the range of 0.2-0.4 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode can be used, with negative mode often providing a good response for B-trichothecenes.[5]
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound.
-
4. Quantification
Quantification is typically performed using a matrix-matched calibration curve or by using isotopically labeled internal standards to correct for matrix effects and variations in instrument response.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the determination of this compound in animal feedstuffs.
Caption: Workflow for this compound Analysis in Feed.
References
- 1. trilogylab.com [trilogylab.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Simultaneous Determination of Deoxynivalenol, Its Modified Forms, Nivalenol and Fusarenone-X in Feedstuffs by the Liquid Hromatography-Tandem Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mycotoxin Detection and Mitigation in Animal Feed | stellarix [stellarix.com]
- 9. wattagnet.com [wattagnet.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. An Overview of Conventional and Emerging Analytical Methods for the Determination of Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of mycotoxins in feed - Lactanet [lactanet.ca]
- 14. vetmed.iastate.edu [vetmed.iastate.edu]
- 15. famic.go.jp [famic.go.jp]
Troubleshooting & Optimization
Technical Support Center: Fusarenon X Detection by Tandem Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the detection sensitivity of Fusarenon X (FX) using tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the optimal ionization and mass spectrometry modes for sensitive this compound detection?
A1: For optimal sensitivity in this compound (FX) analysis, electrospray ionization (ESI) in negative ion mode is generally preferred.[1][2] Quantification should be performed using Multiple Reaction Monitoring (MRM) mode for the highest selectivity and sensitivity.[2] While positive ionization can be used for some trichothecenes, type B trichothecenes like FX show a better response in negative ionization mode.[1]
Q2: What are the typical precursor and product ions for this compound in tandem mass spectrometry?
A2: In negative ion mode ESI, this compound typically forms an acetate adduct. The most common transition monitored is the precursor ion [M+CH₃COO]⁻ at m/z 353, which fragments to a primary product ion at m/z 187 and a secondary product ion at m/z 205.[1]
Q3: How can I minimize matrix effects when analyzing complex samples?
A3: Matrix effects, which can cause ion suppression or enhancement and affect accuracy, are a common challenge.[3][4] Several strategies can be employed to mitigate these effects:
-
Effective Sample Preparation: Use of solid-phase extraction (SPE) clean-up columns, such as MycoSep® or Carbograph-4 cartridges, is crucial for removing interfering matrix components.[2][5][6]
-
Sample Dilution: Diluting the sample extract can often reduce the concentration of matrix components to a level where they no longer significantly interfere with the ionization of the target analyte.[1][3]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed can help to compensate for matrix effects.[1][7]
-
Internal Standards: The use of an appropriate internal standard can help to correct for signal variations caused by matrix effects.[1]
Q4: What are some common causes of low recovery for this compound during sample preparation?
A4: Low recovery of this compound can be attributed to several factors during the extraction and clean-up process. The choice of extraction solvent is critical; a mixture of acetonitrile and water is commonly used.[1][5] Inefficient clean-up can also lead to analyte loss. Ensure that the SPE column is appropriate for the analyte and matrix and that the elution solvent is effective. Rinsing the clean-up column after the initial elution can sometimes increase recovery by up to 20%.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Sensitivity / Poor Signal Intensity | 1. Suboptimal ionization parameters. 2. Inefficient fragmentation. 3. Matrix suppression. | 1. Optimize source temperature, ion spray voltage, and gas flows. For ESI, a source temperature of around 400°C and an ion spray voltage of -4500 V (negative mode) have been shown to be effective.[1] 2. Optimize collision energy for the specific MRM transitions of this compound. 3. Implement strategies to mitigate matrix effects as described in FAQ Q3 . |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Dirty ion source. 3. Inadequate sample clean-up. | 1. Use high-purity solvents and additives. Flush the LC system thoroughly. 2. Clean the ion source components according to the manufacturer's recommendations. 3. Improve the sample preparation procedure with a more effective clean-up step.[1][6] |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination. 2. Incompatible mobile phase pH. 3. Sample solvent mismatch with the mobile phase. | 1. Replace the analytical column. Use a guard column to protect the analytical column. 2. Adjust the mobile phase pH. The addition of modifiers like ammonium acetate can improve peak shape.[2] 3. Ensure the final sample solvent is similar in composition and strength to the initial mobile phase. |
| Inconsistent Results / Poor Reproducibility | 1. Inconsistent sample preparation. 2. Fluctuation in instrument performance. 3. Variable matrix effects between samples. | 1. Standardize the sample preparation protocol and ensure consistency in all steps. 2. Perform regular system suitability checks and calibrations. Monitor for any leaks or fluctuations in pressure.[8] 3. Use matrix-matched calibrants and internal standards to account for inter-sample variability.[1] |
Experimental Protocols
Sample Preparation: Acetonitrile-Water Extraction with MycoSep® Clean-up
This protocol is adapted for the extraction and clean-up of this compound from cereal matrices.[1][5]
-
Homogenization: Homogenize a representative portion of the ground sample.
-
Extraction:
-
Weigh 20 g of the homogenized sample into a flask.
-
Add 100 mL of an acetonitrile-water solution (85:15, v/v).
-
Shake for 1 hour.
-
-
Filtration: Filter the extract to remove solid particles.
-
Clean-up:
-
Take an aliquot of the filtered extract.
-
Pass it through a MycoSep® 226 clean-up column.
-
Collect the purified eluate for LC-MS/MS analysis.
-
LC-MS/MS Method Parameters
The following table summarizes typical starting parameters for the LC-MS/MS analysis of this compound. Optimization may be required for your specific instrument and application.
| Parameter | Setting | Reference |
| LC Column | C18 reverse-phase | [1] |
| Mobile Phase | A: Water with ammonium acetate and formic acid B: Methanol with ammonium acetate and formic acid | [2] |
| Gradient | Optimized for separation from other mycotoxins | [1] |
| Flow Rate | 250 µL/min (may require a split) | [1] |
| Injection Volume | 10-20 µL | |
| Ionization Mode | ESI Negative | [1][2] |
| Source Temperature | 400 °C | [1] |
| IonSpray Voltage | -4500 V | [1] |
| MRM Transition 1 | 353 -> 187 | [1] |
| MRM Transition 2 | 353 -> 205 | [1] |
Quantitative Data Summary
The following table provides a summary of reported limits of detection (LOD) and quantification (LOQ) for this compound in various studies. These values can serve as a benchmark for method performance.
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix | Reference |
| LC-MS/MS | 10 ng/g | - | Maize | [2] |
| LC-MS/MS | - | 10 ng/mL | Cereal-based samples | [1] |
| LC-MS/MS | - | 0.02 - 10 ppb | Cereals and cereal-based samples | [6] |
Visualizations
Caption: General workflow for this compound analysis.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. Liquid chromatography/tandem mass spectrometry for the identification and determination of trichothecenes in maize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. e-b-f.eu [e-b-f.eu]
- 5. researchgate.net [researchgate.net]
- 6. Development of a multicomponent method for Fusarium toxins using LC-MS/MS and its application during a survey for the content of T-2 toxin and deoxynivalenol in various feed and food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iris.cnr.it [iris.cnr.it]
- 8. agilent.com [agilent.com]
Technical Support Center: Stability and Degradation Kinetics of Fusarenon X in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance on the stability and degradation kinetics of Fusarenon X (FX) in aqueous solutions. Understanding the stability of FX under various experimental conditions is critical for accurate toxicological studies, development of analytical methods, and formulation of stable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of this compound in aqueous solutions?
A1: The primary degradation pathway of this compound (FX) in aqueous solutions is the hydrolysis of the acetyl group at the C-4 position, leading to the formation of its less toxic metabolite, Nivalenol (NIV).[1][2] This de-acetylation is a key step in the detoxification of FX in biological systems and can also occur under abiotic conditions. Another potential degradation pathway for trichothecenes, including FX, is de-epoxidation, which involves the opening of the 12,13-epoxy ring and generally results in a significant reduction in toxicity.
Q2: How do pH and temperature affect the stability of this compound?
A2: The stability of this compound is significantly influenced by both pH and temperature. Generally, trichothecene mycotoxins are relatively stable in acidic and neutral aqueous solutions but are susceptible to degradation under alkaline conditions and at elevated temperatures. For FX, a base-catalyzed hydrolysis is a key degradation mechanism. While comprehensive experimental data for FX is limited, an estimated base-catalyzed second-order hydrolysis rate constant is 9.5 x 10⁻² L/mole-sec.[1] This corresponds to estimated half-lives of 2 years at pH 7 and 84 days at pH 8, indicating that degradation accelerates with increasing pH.[1] Higher temperatures will also increase the rate of hydrolysis.
Q3: What are the expected degradation products of this compound that I should monitor in my experiments?
A3: The primary and most well-documented degradation product of this compound is Nivalenol (NIV), formed through de-acetylation.[1][2] Depending on the experimental conditions (e.g., harsh pH, high temperature, presence of oxidizing agents), other degradation products resulting from the opening of the epoxy ring (de-epoxidation) or other molecular rearrangements might be formed.[1] When developing stability-indicating analytical methods, it is crucial to monitor for the appearance of NIV and any other new peaks in the chromatogram that may represent other degradation products.
Q4: Are there any specific storage conditions recommended for this compound solutions to minimize degradation?
A4: To minimize degradation, this compound solutions should be stored at low temperatures, ideally at -20°C or below, and protected from light.[3] It is also advisable to prepare solutions in a buffer with a slightly acidic to neutral pH (e.g., pH 4-7) to avoid base-catalyzed hydrolysis. For long-term storage, preparing aliquots of stock solutions can help to avoid repeated freeze-thaw cycles, which may contribute to degradation over time.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent analytical results for FX concentration over time. | 1. Instability of FX in the chosen solvent or buffer. 2. Inconsistent storage conditions (temperature fluctuations). 3. Repeated freeze-thaw cycles of stock solutions. 4. Adsorption of FX to container surfaces. | 1. Verify the pH of your aqueous solution; maintain a slightly acidic to neutral pH. Consider using a buffered solution. 2. Ensure consistent and appropriate storage temperatures (-20°C or below). Use a calibrated freezer. 3. Prepare single-use aliquots of your stock solution. 4. Use silanized glass or low-adsorption polypropylene containers. |
| Appearance of unexpected peaks in the chromatogram during analysis. | 1. Degradation of FX into multiple products. 2. Contamination of the sample or analytical system. | 1. Identify the degradation products. The primary product is likely Nivalenol (NIV). Further characterization may be needed for other peaks. 2. Run a blank injection of the solvent to check for system contamination. Ensure proper cleaning of all labware. |
| Difficulty in achieving desired degradation levels in forced degradation studies. | 1. Stress conditions (pH, temperature, oxidizing agent concentration) are too mild. 2. The duration of the stress study is too short. | 1. Increase the severity of the stress conditions incrementally (e.g., higher temperature, more extreme pH, higher concentration of oxidizing agent). 2. Extend the duration of the study and sample at multiple time points. |
| Complete or near-complete degradation of FX in initial forced degradation experiments. | 1. Stress conditions are too harsh. | 1. Reduce the severity of the stress conditions (e.g., lower temperature, less extreme pH, lower concentration of the stressing agent). 2. Shorten the exposure time and sample at earlier time points. |
Quantitative Data on Degradation Kinetics
The following table summarizes the estimated degradation kinetics of this compound in aqueous solutions. It is important to note that these values are based on estimations and should be used as a guideline for experimental design.
Table 1: Estimated Degradation Kinetics of this compound in Aqueous Solutions
| pH | Temperature (°C) | Rate Law | Rate Constant (k) | Half-life (t½) |
| 7 | 25 | Second-order | 9.5 x 10⁻² L/mole-sec (estimated)[1] | ~ 2 years (estimated)[1] |
| 8 | 25 | Second-order | 9.5 x 10⁻² L/mole-sec (estimated)[1] | ~ 84 days (estimated)[1] |
Note: The rate constant is for a base-catalyzed second-order reaction. The half-life at a given pH is estimated based on this rate constant and assumes a constant hydroxide ion concentration.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24, 48, and 72 hours.
-
Alkaline Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature (25°C) for 1, 4, and 8 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose a solid sample of this compound to 80°C for 72 hours. Dissolve the stressed solid in a suitable solvent for analysis.
-
Photolytic Degradation: Expose a solution of this compound (100 µg/mL in a transparent container) to UV light (254 nm) and fluorescent light for a defined period.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
If necessary, neutralize the acidic and basic samples before analysis.
-
Analyze the samples using a validated stability-indicating HPLC or LC-MS/MS method to quantify the remaining this compound and detect any degradation products.
4. Data Analysis:
-
Calculate the percentage of degradation of this compound under each stress condition.
-
Determine the rate constant (k) and half-life (t½) for the degradation under specific conditions by plotting the natural logarithm of the concentration of FX versus time.
Protocol 2: Analytical Method for this compound and its Degradation Product Nivalenol
A High-Performance Liquid Chromatography (HPLC) method coupled with a UV or mass spectrometric detector is suitable for the analysis of this compound and its degradation products.
-
Chromatographic Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile or methanol is commonly used. A typical gradient might start with a higher proportion of water and gradually increase the organic solvent concentration.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at approximately 220 nm or Mass Spectrometry (MS) for higher sensitivity and specificity. LC-MS/MS is a highly effective technique for the detection and quantification of this compound.[2]
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare calibration standards of this compound and Nivalenol in the mobile phase to quantify the analyte and its primary degradation product.
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Simplified signaling pathway of this compound-induced ribotoxic stress.
References
Strategies to overcome matrix effects in Fusarenon X LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of Fusarenon X (FX).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In the context of this compound (FX) analysis using LC-MS/MS, these effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification, poor reproducibility, and reduced sensitivity.[2][3] Complex matrices, such as cereals and animal feed, are particularly prone to causing significant matrix effects.[4][5]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: You can assess the presence and extent of matrix effects through several methods:
-
Post-Extraction Spike: Compare the peak area of FX in a standard solution with the peak area of a blank sample extract spiked with the same concentration of FX. A significant difference in the peak areas indicates the presence of matrix effects.[4][6]
-
Post-Column Infusion: A continuous infusion of a standard FX solution is introduced into the mass spectrometer after the analytical column. Injection of a blank matrix extract will show a dip or rise in the baseline signal at the retention time of interfering components, visually demonstrating ion suppression or enhancement zones.[7][8]
-
Calibration Curve Slope Comparison: Compare the slope of the calibration curve prepared in a pure solvent with the slope of a matrix-matched calibration curve. A significant difference between the slopes is indicative of matrix effects.[4][9]
Q3: What are the primary strategies to mitigate matrix effects in this compound analysis?
A3: The primary strategies can be categorized into three main areas:
-
Sample Preparation and Clean-up: Employing effective clean-up procedures to remove interfering matrix components before LC-MS/MS analysis.[4][10]
-
Chromatographic Separation: Optimizing the chromatographic conditions to separate FX from co-eluting matrix components.[2][7]
-
Calibration and Detection Strategies: Utilizing calibration methods that compensate for matrix effects.[11][12]
Troubleshooting Guides
Issue 1: Poor Peak Shape and Inaccurate Quantification
Symptoms:
-
Tailing or fronting of the this compound peak.
-
Inconsistent and non-reproducible quantification results.
-
High variability between replicate injections.[4]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Sample Clean-up | Co-eluting matrix components can interfere with the peak shape and ionization of this compound.[4] Solution: Implement a more rigorous sample clean-up method. Options include Solid-Phase Extraction (SPE) or Immunoaffinity Columns (IAC).[4][10] For some matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach may be suitable.[10][13] |
| Matrix Overload | Injecting a sample that is too concentrated can lead to column overload and peak distortion.[4] Solution: Dilute the sample extract before injection. This can reduce the concentration of interfering matrix components.[7][12] |
| Suboptimal Chromatographic Conditions | Inadequate separation of this compound from matrix components. Solution: Optimize the LC method. Consider using a UHPLC system for improved resolution.[4] Adjust the mobile phase composition and gradient profile to better separate the analyte from interferences.[7] |
Issue 2: Low Signal Intensity and Poor Sensitivity (Ion Suppression)
Symptoms:
-
The signal for this compound is much lower than expected, potentially close to the limit of detection (LOD).
-
Difficulty in detecting low concentrations of this compound in complex samples.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Strong Ion Suppression | Co-eluting matrix components are competing with this compound for ionization in the MS source.[1][2] Solution 1 (Instrumental): Optimize MS source parameters. For trichothecenes like this compound, negative ion mode electrospray ionization (ESI) can sometimes offer better results and reduced matrix effects.[14][15] Solution 2 (Calibration): Use a calibration strategy that compensates for signal loss. Matrix-matched calibration or the standard addition method are effective options.[11][16] The gold standard for correcting ion suppression is the use of a stable isotope-labeled internal standard (SIL-IS) in a Stable Isotope Dilution Assay (SIDA).[17][18][19] |
| Inefficient Extraction or Clean-up | This compound is being lost during the sample preparation process, or significant interferences remain. Solution: Evaluate the recovery of your extraction and clean-up method by spiking a blank sample before extraction.[6] Consider alternative SPE sorbents, such as Carbograph-4, which has been used for trichothecene analysis in maize.[14] |
Experimental Protocols
Protocol 1: Generic Solid-Phase Extraction (SPE) Clean-up for this compound in Cereals
This protocol provides a general workflow for SPE clean-up. The specific SPE cartridge and solvents should be optimized for the matrix of interest.
-
Extraction:
-
Homogenize 25 g of the ground cereal sample.
-
Add 100 mL of an acetonitrile/water mixture (e.g., 84:16 v/v).
-
Shake vigorously for 30-60 minutes.
-
Centrifuge the extract and collect the supernatant.
-
-
SPE Clean-up:
-
Condition an appropriate SPE cartridge (e.g., a multi-toxin clean-up column or Carbograph-4) according to the manufacturer's instructions.
-
Load a specific volume of the supernatant onto the cartridge.
-
Wash the cartridge with a suitable solvent to remove polar interferences.
-
Elute this compound with an appropriate elution solvent (e.g., methanol or a mixture of acetonitrile and methanol).
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.[14]
-
Protocol 2: Matrix-Matched Calibration for this compound
-
Prepare Blank Matrix Extract:
-
Extract a sample of the matrix that is known to be free of this compound using the same procedure as for the test samples.
-
-
Prepare Calibration Standards:
-
Spike aliquots of the blank matrix extract with known concentrations of a this compound standard solution to create a series of calibration standards.
-
-
Analysis:
-
Inject the matrix-matched calibration standards and the sample extracts into the LC-MS/MS system.
-
-
Quantification:
Data Presentation
Table 1: Comparison of Different Sample Clean-up Strategies for Mycotoxin Analysis
| Clean-up Method | Principle | Selectivity | Throughput | Cost | Typical Recovery |
| Solid-Phase Extraction (SPE) | Adsorption chromatography | Moderate | Moderate | Moderate | 70-110% |
| Immunoaffinity Columns (IAC) | Antigen-antibody binding | High | Low to Moderate | High | 80-120%[4] |
| QuEChERS | Liquid-liquid partitioning and dispersive SPE | Moderate | High | Low | 70-120%[4] |
| Dilute and Shoot | Simple dilution of the extract | None | Very High | Very Low | Apparent recovery can be low due to matrix effects[4] |
Table 2: LC-MS/MS Parameters for this compound Analysis
The following table presents example parameters; these should be optimized for the specific instrument and application.
| Parameter | Setting | Reference |
| Ionization Mode | Electrospray Ionization (ESI), Negative | [14][15] |
| Precursor Ion (m/z) | 353.0 | [21] |
| Product Ion 1 (Quantifier) (m/z) | 187.0 | [21] |
| Product Ion 2 (Qualifier) (m/z) | 205.0 | [21] |
| Collision Energy (eV) | 29.0 | [21] |
| Dwell Time (ms) | 70-100 | [15] |
Visualizations
Caption: Workflow for this compound analysis, from sample preparation to quantification.
Caption: Troubleshooting logic for inaccurate this compound LC-MS/MS results.
References
- 1. lcms.cz [lcms.cz]
- 2. longdom.org [longdom.org]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Common Pitfalls in Mycotoxin Testing and How to Avoid Them | Romer Labs - Romer Labs [romerlabs.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brill.com [brill.com]
- 9. researchgate.net [researchgate.net]
- 10. The Existing Methods and Novel Approaches in Mycotoxins’ Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Simultaneous determination of trichothecene mycotoxins in cereals by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Liquid chromatography/tandem mass spectrometry for the identification and determination of trichothecenes in maize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Stable isotope dilution analysis of the fusarium mycotoxin zearalenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Avoid Mycotoxin Quantitation Errors When Using Stable Isotope Dilution Assay (SIDA) [restek.com]
- 20. researchgate.net [researchgate.net]
- 21. ingenieria-analitica.com [ingenieria-analitica.com]
Optimization of sample clean-up for Fusarenon X analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of sample clean-up for the analysis of Fusarenon X (FX), a type B trichothecene mycotoxin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important? A1: this compound (FX) is a type B trichothecene mycotoxin produced by various Fusarium fungi species.[1][2] It is commonly found in cereals like wheat, barley, and maize, often co-contaminating with other toxins like deoxynivalenol (DON) and nivalenol (NIV).[2][3][4] FX analysis is crucial for food and feed safety as it inhibits protein and DNA synthesis, leading to immunosuppression, developmental toxicity, and intestinal issues.[1][2] Regulatory bodies in some regions have set maximum allowable levels for related Fusarium toxins in commodities, necessitating reliable analytical methods.[2][5]
Q2: Why is sample clean-up a critical step for accurate this compound analysis? A2: Sample clean-up is essential for removing interfering compounds from the sample matrix (e.g., fats, pigments, carbohydrates) before instrumental analysis.[6][7] An effective clean-up procedure minimizes matrix effects, such as ion suppression in LC-MS/MS, which can otherwise lead to inaccurate quantification and reduced sensitivity.[6][8] It also helps protect the analytical column and instrument from contamination, improving column lifetime and system robustness.[7]
Q3: What are the most common sample clean-up techniques for this compound? A3: The most prevalent techniques are solid-phase extraction (SPE) and immunoaffinity chromatography (IAC).[9][10] SPE cartridges, such as those containing charcoal-alumina mixtures or specialized sorbents, are widely used to separate trichothecenes from matrix components based on polarity differences.[7][11] Immunoaffinity columns, which use monoclonal antibodies specific to the target mycotoxin, offer higher selectivity and can result in cleaner extracts.[9][10][12] Multifunctional clean-up (MFC) columns are also utilized as a rapid purification method.[13]
Q4: Which analytical technique is preferred for detecting this compound after clean-up? A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the analysis of this compound.[5][8][14] Its high sensitivity and selectivity allow for reliable detection and quantification of FX at low levels in complex food and feed matrices.[5] Gas chromatography (GC) can also be used, but it requires a derivatization step to make the non-volatile FX amenable to GC analysis.[13][15]
Troubleshooting Guide
Issue 1: Poor or Inconsistent Analyte Recovery
Q: My recovery of this compound is low (<70%). What are the likely causes? A: Low recovery can stem from several factors. First, verify the stability of your analytical standards, as improper storage can lead to degradation.[16] Next, evaluate your extraction procedure; ensure the solvent (typically an acetonitrile/water mixture) and sample-to-solvent ratio are appropriate for your matrix.[11][13] Inefficient extraction can be a major source of analyte loss. Finally, review each step of your clean-up protocol to pinpoint where the loss is occurring.[17]
Q: How can I determine if the loss is happening during the SPE clean-up step? A: To troubleshoot the SPE step, collect and analyze the fractions from each stage: the sample loading (flow-through), the wash eluate, and the final elution.[7][17]
-
Analyte in Loading Fraction: If FX is found in the initial flow-through, it indicates breakthrough. This can happen if the sorbent capacity is exceeded (overloading) or if the sample solvent is too strong, preventing the analyte from binding to the sorbent.[7]
-
Analyte in Wash Fraction: If FX is eluting during the wash step, the wash solvent is likely too strong, stripping the analyte from the sorbent along with interferences. Consider using a weaker wash solvent.[7][17]
-
Analyte Retained on Column: If little to no FX is found in the final eluate, it may be irreversibly bound to the sorbent. This suggests your elution solvent is too weak to displace the analyte. Increase the strength or volume of the elution solvent.[17]
Q: Does pH play a role in the extraction and recovery of this compound? A: Yes, pH can be an important factor. The pH of the extraction solvent can influence the solubility of FX and its interaction with the clean-up column sorbent.[18][19] While some studies on similar mycotoxins have shown minimal pH effects within a certain range[20], optimizing the pH for your specific matrix and clean-up method is recommended to ensure maximum extraction efficiency.
Issue 2: Significant Matrix Effects in LC-MS/MS
Q: I'm observing significant ion suppression for FX in my sample extracts. How can I reduce this? A: Ion suppression is a common challenge caused by co-eluting matrix components that interfere with the ionization of the target analyte in the MS source.[6][21] To mitigate this:
-
Improve Sample Clean-up: A more effective clean-up is the best solution. If you are using a general SPE sorbent, consider switching to a more selective method like immunoaffinity chromatography (IAC), which can provide a much cleaner extract.[9][10]
-
Dilute the Sample: If your method has sufficient sensitivity, a simple "dilute-and-shoot" approach can effectively reduce the concentration of interfering matrix components, thereby minimizing suppression.[8][21]
-
Optimize Chromatography: Adjust your LC gradient to better separate this compound from the interfering compounds.[21]
-
Use Correction Methods: Employ matrix-matched calibration curves for quantification. The most robust method is to use a stable isotope-labeled internal standard for FX, which co-elutes and experiences the same degree of ion suppression, allowing for accurate correction.[21]
Issue 3: Problems with GC Analysis
Q: My GC analysis of FX is giving poor peak shape and low response. What should I check? A: this compound, like other trichothecenes, has low volatility and is not directly suitable for GC analysis. It requires a chemical derivatization step to increase its volatility and thermal stability.[13][15] The most common issue is incomplete derivatization.
-
Check Derivatization Reagent: Use a fresh silylation reagent, such as a mixture containing N,O-bis(trimethylsilyl)acetamide (BSTFA) and a catalyst like trimethylchlorosilane (TMCS).
-
Optimize Reaction Conditions: Ensure the reaction time and temperature are sufficient for the reaction to go to completion. This may require some optimization for your specific sample extracts.
-
Ensure Dry Conditions: The presence of water can interfere with the derivatization reaction. Make sure your sample extract is completely dry before adding the derivatization reagent.[13]
Data Presentation: Comparison of Clean-up Methods
The choice of clean-up method significantly impacts recovery and method sensitivity. While data for this compound is specific to each study, the following table illustrates a comparison based on performance for related trichothecenes, demonstrating the potential advantages of different techniques.
| Parameter | Solid-Phase Extraction (SPE) | Immunoaffinity Chromatography (IAC) | Reference |
| Selectivity | Moderate to Good | Very High | [9][10] |
| Typical Recovery | 60-90% (can be matrix-dependent) | >85% (often >90%) | [10][11] |
| Extract Cleanliness | Good | Excellent | [9][10] |
| Matrix Effects | Can be present, may require matrix-matched standards | Significantly reduced | [10] |
| Capacity | Generally high | Limited by antibody binding capacity | [9] |
| Cost per Sample | Lower | Higher | [10] |
Note: The values presented are typical ranges for trichothecene mycotoxins and can vary based on the specific matrix, sorbent/antibody, and protocol used.
Experimental Protocols
Protocol 1: General Solid-Phase Extraction (SPE) Clean-up
This protocol is a general guideline for cleaning up a cereal extract for FX analysis. Optimization is required for specific matrices.
-
Extraction:
-
SPE Column Clean-up:
-
Condition an appropriate SPE cartridge (e.g., Bond Elut Mycotoxin or a charcoal/alumina column) according to the manufacturer's instructions.
-
Load a defined volume of the filtered extract (e.g., 4 mL) onto the column.[11]
-
Optional Wash Step: Pass a mild wash solvent through the column to remove weakly bound interferences. Ensure the solvent is not strong enough to elute the FX.
-
Collect the eluate that contains the purified FX. In some methods, the interferences are retained and the analyte passes through.[11][13]
-
-
Elution and Reconstitution:
Protocol 2: General Immunoaffinity Column (IAC) Clean-up
This protocol outlines the typical steps for using an IAC column. Always follow the specific instructions provided by the column manufacturer.
-
Extraction:
-
Prepare the sample extract as described in the SPE protocol (Step 1). The extraction solvent may need to be modified or diluted (e.g., with phosphate-buffered saline, PBS) to ensure optimal antibody binding.
-
-
IAC Column Clean-up:
-
Equilibrate the IAC column to room temperature.
-
Pass the diluted sample extract through the column at a slow, controlled flow rate. The FX will bind to the specific antibodies immobilized in the column.[22]
-
Wash the column with an aqueous buffer (e.g., PBS or water) to remove all unbound matrix components.[22]
-
-
Elution and Collection:
-
Elute the bound FX from the column using a strong organic solvent, typically methanol.[22]
-
Collect the eluate in a clean vial.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: General workflow for this compound analysis.
Caption: Troubleshooting decision tree for low recovery in SPE.
References
- 1. caymanchem.com [caymanchem.com]
- 2. An overview of the toxicology and toxicokinetics of fusarenon-X, a type B trichothecene mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Trichothecenes in Food and Feed, Relevance to Human and Animal Health and Methods of Detection: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. longdom.org [longdom.org]
- 7. silicycle.com [silicycle.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. Rapid, Precise Immunoaffinity Columns For Mycotoxin Detection [vicam.com]
- 13. famic.go.jp [famic.go.jp]
- 14. trilogylab.com [trilogylab.com]
- 15. This compound | C17H22O8 | CID 304599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Testing the extraction of 12 mycotoxins from aqueous solutions by insoluble beta-cyclodextrin bead polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Optimisation of a One-Step Reusable Immuno-Affinity Purification Method for the Analysis and Detection of Fumonisin Mycotoxins in Foods and Feeds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for poor chromatographic peak shape of Fusarenon X
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor chromatographic peak shape issues encountered during the analysis of Fusarenon X.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape for this compound in liquid chromatography?
Poor chromatographic peak shape for this compound can manifest as peak tailing, fronting, or split peaks. The primary causes are often related to the chromatographic conditions, the column, the sample itself, or the HPLC/LC-MS system. These issues can compromise the accuracy and precision of quantification by affecting peak integration and resolution.[1][2]
Q2: Which type of analytical column is recommended for this compound analysis?
For the analysis of this compound and other type B trichothecenes, reversed-phase columns, particularly C18 phases, are commonly used.[3][4][5] To mitigate peak tailing caused by secondary interactions with residual silanol groups on the silica support, it is advisable to use high-purity, well-end-capped C18 columns or columns with a polar-embedded phase.[6][7]
Q3: How does the mobile phase composition affect the peak shape of this compound?
The mobile phase composition is critical for achieving a good peak shape. Key factors include:
-
Organic Modifier: Methanol is often preferred over acetonitrile. Acetonitrile can sometimes lead to poor peak shape, such as fronting, for early-eluting and more polar mycotoxins like this compound.[8][9]
-
pH and Additives: The pH of the mobile phase can influence the peak shape of ionizable compounds.[10][11] Using acidic modifiers like formic acid or ammonium formate can help to suppress silanol interactions and improve peak symmetry.[8][9] These additives can also enhance mass spectrometry detection by promoting the formation of specific adducts.[8][9]
Q4: Can the sample preparation method influence the peak shape of this compound?
Yes, the sample preparation method can significantly impact the final chromatographic peak shape. A complex sample matrix can introduce interfering substances that may co-elute with this compound, leading to distorted peaks.[12] Inadequate cleanup can also lead to column contamination and deterioration of peak shape over time.[12] It is crucial to use a validated sample preparation method, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or immunoaffinity column cleanup, to effectively remove matrix components.[13]
Troubleshooting Guide for Poor Peak Shape
This guide addresses specific peak shape problems you may encounter during your analysis of this compound.
Issue 1: Peak Tailing
You are observing asymmetrical peaks with a tail extending from the back of the peak.
Troubleshooting Workflow for Peak Tailing
Caption: A decision tree for troubleshooting peak tailing of this compound.
| Possible Cause | Recommended Solution |
| Secondary Silanol Interactions | Add a mobile phase modifier like 0.1% formic acid or use a column with a highly inert stationary phase (e.g., end-capped high-purity silica).[6][7] |
| Column Overload | Reduce the injection volume or dilute the sample.[14] |
| Column Contamination/Degradation | If the column has been used extensively, consider replacing it. A guard column can help extend the life of the analytical column.[6][12] |
| Extra-column Volume | Ensure all fittings and tubing are properly connected and minimize the length of tubing to reduce dead volume.[15] |
| Inappropriate Mobile Phase pH | The mobile phase pH can affect peak symmetry. Ensure the pH is stable and appropriate for this compound.[10][11] |
Issue 2: Peak Fronting
You are observing asymmetrical peaks with a leading edge that is less steep than the trailing edge.
Troubleshooting Workflow for Peak Fronting
Caption: A decision tree for troubleshooting peak fronting of this compound.
| Possible Cause | Recommended Solution |
| Sample Solvent Incompatibility | The sample should be dissolved in a solvent that is weaker than or of similar strength to the initial mobile phase.[14][16] |
| Column Overload | Injecting too large a sample volume or a highly concentrated sample can lead to peak fronting.[14][16] Try reducing the injection volume or diluting the sample. |
| Column Collapse | A sudden physical degradation of the column bed can cause fronting for all peaks. This is often accompanied by a significant decrease in retention time and requires column replacement. |
| Co-elution | An interfering compound eluting just before this compound can cause the appearance of a fronting peak. Adjusting the mobile phase gradient or selectivity may resolve this. |
Issue 3: Split Peaks
You are observing two peaks for what should be a single analyte.
Troubleshooting Workflow for Split Peaks
Caption: A decision tree for troubleshooting split peaks of this compound.
| Possible Cause | Recommended Solution |
| Blocked Column Inlet Frit or Void | If all peaks are split, this is a likely cause. Try back-flushing the column. If the problem persists, the frit or the entire column may need to be replaced.[1] |
| Sample Solvent Mismatch | Injecting the sample in a solvent much stronger than the mobile phase can cause peak splitting. Dissolve the sample in the initial mobile phase. |
| Co-eluting Interference | A compound with a very similar retention time to this compound may be causing the appearance of a split peak. Adjusting the chromatographic method (e.g., gradient, mobile phase) can help to resolve the two compounds. |
| Injector Issues | A partially plugged injector needle or a scratched valve rotor can lead to split peaks for all analytes.[12] |
Experimental Protocols
Protocol 1: General LC-MS/MS Method for this compound Analysis
This protocol provides a general methodology for the analysis of this compound in cereal matrices.
-
Sample Preparation (QuEChERS-based)
-
Weigh 5 g of a homogenized and ground sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and let the sample hydrate for 15 minutes.
-
Add 10 mL of acetonitrile containing 1% formic acid.
-
Shake vigorously for 15 minutes.
-
Add the QuEChERS salt packet (e.g., magnesium sulfate and sodium chloride) and shake for 1 minute.
-
Centrifuge at ≥3000 g for 5 minutes.
-
Take an aliquot of the supernatant for dispersive solid-phase extraction (dSPE) cleanup with appropriate sorbents (e.g., C18 and PSA).
-
Vortex and centrifuge again.
-
Evaporate the final supernatant to dryness and reconstitute in a mobile phase-compatible solvent (e.g., 50:50 methanol:water).[8]
-
-
Chromatographic Conditions
-
Column: High-purity, end-capped C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient program to separate this compound from other mycotoxins and matrix components. For example, a linear gradient from 10% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for this compound should be optimized. A common transition is the [M+H]+ ion.[8]
-
Quantitative Data Summary
| Parameter Adjusted | Change | Expected Impact on Peak Tailing | Expected Impact on Peak Fronting | Rationale |
| Mobile Phase pH | Decrease (e.g., add formic acid) | Decrease | No significant direct effect | Suppresses the ionization of residual silanol groups on the stationary phase, reducing secondary interactions with basic analytes.[6][11] |
| Organic Modifier | Switch from Acetonitrile to Methanol | May decrease | Decrease | Methanol can provide better peak shapes for polar mycotoxins that may exhibit poor solubility in acetonitrile.[8][9] |
| Column Temperature | Increase | May decrease | May increase or decrease | Higher temperatures reduce mobile phase viscosity and can improve mass transfer, leading to sharper peaks. However, excessive heat can degrade the column or analyte.[14] |
| Injection Volume/Concentration | Decrease | Decrease | Decrease | Reduces the risk of column overload, which is a common cause of both tailing and fronting.[14][16] |
| Flow Rate | Decrease | May decrease | May decrease | Lowering the flow rate can increase efficiency and improve peak shape, but at the cost of longer run times. |
| Gradient Slope | Decrease (shallower gradient) | May decrease | May decrease | A shallower gradient can improve the separation of closely eluting peaks and reduce the chances of co-elution causing peak distortion. |
References
- 1. foodriskmanagement.com [foodriskmanagement.com]
- 2. cms.mz-at.de [cms.mz-at.de]
- 3. researchgate.net [researchgate.net]
- 4. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. famic.go.jp [famic.go.jp]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. A Review: Sample Preparation and Chromatographic Technologies for Detection of Aflatoxins in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C17H22O8 | CID 304599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. The 6 Biggest Challenges in Mycotoxin Analysis (& how to overcome them) [food.r-biopharm.com]
- 12. Rapid and sensitive detection of mycotoxins by advanced and emerging analytical methods: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Microbial Degradation of Fusarenon X: A Technical Support Resource
For researchers and drug development professionals investigating the microbial degradation and biodegradation pathways of the mycotoxin Fusarenon X (FX), this technical support center provides essential information in a readily accessible question-and-answer format. This resource includes troubleshooting guides for common experimental issues, detailed experimental protocols, and quantitative data summaries to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary microbial degradation pathway for this compound?
The primary microbial degradation pathway for this compound (FX) is deacetylation at the C-4 position, which results in the formation of its less toxic metabolite, nivalenol (NIV). This biotransformation is considered a detoxification step.[1][2] Another potential but less predominant pathway is the de-epoxidation of the trichothecene core structure, which also leads to a significant reduction in toxicity.
Q2: Which microorganisms are known to degrade this compound?
While specific species that exclusively target FX are not extensively documented, studies have shown that mixed microbial populations from various environments can degrade this mycotoxin. Notably, intestinal microflora, particularly from chickens, have demonstrated the ability to deacetylate FX to NIV.[2] Mixed cultures from environmental sources have also been shown to transform FX. Research on other trichothecenes suggests that bacteria from the genera Bacillus, Pseudomonas, and various gut-associated anaerobes could be potential candidates for FX degradation.
Q3: What are the key enzymes involved in this compound degradation?
The primary enzymes responsible for the deacetylation of FX are carboxylesterases.[1] These enzymes hydrolyze the ester bond at the C-4 position of the FX molecule, removing the acetyl group. While specific microbial carboxyesterases for FX have not been fully characterized, microsomal carboxyesterases from animal tissues, such as the liver, have been shown to effectively catalyze this reaction.
Q4: What analytical methods are suitable for monitoring this compound degradation?
Several analytical techniques can be used to quantify FX and its degradation product, NIV. High-performance liquid chromatography with ultraviolet detection (HPLC-UV) is a common method. For higher sensitivity and specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method, allowing for accurate quantification of both FX and NIV in complex matrices.[3][4][5][6]
Troubleshooting Guide
Issue 1: No degradation of this compound is observed in my microbial culture.
-
Question: I have incubated this compound with a microbial culture, but I don't see any degradation. What could be the problem?
-
Answer:
-
Microorganism Selection: The selected microorganism may not possess the necessary enzymes (carboxylesterases) for FX degradation. Consider using microbial consortia from environments known for xenobiotic degradation, such as soil or the gastrointestinal tracts of animals.
-
Culture Conditions: The experimental conditions may not be optimal for the growth and enzymatic activity of the microorganism. Key parameters to check and optimize include pH, temperature, aeration, and the composition of the culture medium.[7] The presence of a more easily metabolizable carbon source could also lead to catabolite repression, inhibiting the degradation of FX.[8]
-
Toxicity of this compound: High concentrations of FX can be toxic to the microorganisms, inhibiting their growth and metabolic activity. Determine the minimum inhibitory concentration (MIC) of FX for your specific microorganism and conduct experiments at sub-lethal concentrations.
-
Acclimation Period: The microorganisms may require an acclimation period to induce the expression of the necessary degradative enzymes. Consider a pre-incubation period with a low concentration of FX.
-
Issue 2: The degradation of this compound is very slow.
-
Question: My experiment shows some degradation of this compound, but the rate is too slow for practical application. How can I improve the degradation rate?
-
Answer:
-
Optimize Culture Conditions: Systematically optimize parameters such as pH, temperature, and agitation speed to enhance the metabolic activity of the microorganisms. The optimal conditions can vary significantly between different microbial species.
-
Nutrient Supplementation: While a rich medium can sometimes inhibit degradation, providing essential nutrients and co-factors may enhance enzyme production and activity. Experiment with the addition of yeast extract, peptone, or specific vitamins and minerals.
-
Increase Biomass: A higher concentration of microbial cells can lead to a faster degradation rate. Ensure your inoculum is in the exponential growth phase and consider concentrating the cells before the degradation assay.
-
Immobilization: Immobilizing the microbial cells on a solid support can increase their stability and metabolic activity, potentially leading to a higher degradation rate.
-
Issue 3: I am having difficulty quantifying this compound and Nivalenol accurately.
-
Question: My analytical results for this compound and Nivalenol are inconsistent. What are some common pitfalls in the analytical methodology?
-
Answer:
-
Sample Preparation: Inadequate extraction of the mycotoxins from the culture medium is a common source of error. Ensure you are using an appropriate extraction solvent (e.g., acetonitrile/water mixture) and that the extraction process is thorough.[4] Matrix effects from the culture medium can also interfere with quantification, especially in LC-MS/MS analysis.[9] Using a solid-phase extraction (SPE) clean-up step can help to remove interfering compounds.
-
Standard Calibration: Ensure that your calibration curves are prepared accurately using certified reference standards for both this compound and Nivalenol. The linear range of the detector should be established, and samples should be diluted if necessary to fall within this range.
-
Instrumental Parameters: For HPLC-UV, the wavelength of detection should be optimized for both compounds. For LC-MS/MS, the ionization source parameters and collision energies for the specific transitions of FX and NIV need to be carefully optimized to ensure maximum sensitivity and specificity.[5]
-
Internal Standards: Using an internal standard can help to correct for variations in extraction efficiency and instrument response.
-
Quantitative Data Summary
Table 1: Microbial Transformation of this compound
| Microorganism/System | Transformation Product | Transformation Rate/Efficiency | Reference |
| Chicken Intestinal Microbes | Nivalenol (NIV) | Predominant pathway is deacetylation | [2] |
| Mixed Culture (Environmental) | Transformed Fusarenon-X | Transformation observed | [2] |
| Rat Liver Microsomes | Nivalenol (NIV) | High affinity for deacetylation | [1] |
Detailed Experimental Protocols
Protocol 1: Screening of Microorganisms for this compound Degradation
This protocol provides a general method for screening pure microbial cultures or consortia for their ability to degrade this compound.
1. Materials:
-
This compound standard
-
Microbial culture(s) of interest
-
Appropriate liquid growth medium (e.g., Nutrient Broth for bacteria, Potato Dextrose Broth for fungi)
-
Sterile shake flasks or microtubes
-
Incubator shaker
-
Analytical instruments (HPLC-UV or LC-MS/MS)
-
Extraction solvent (e.g., acetonitrile:water, 84:16, v/v)
-
Syringe filters (0.22 µm)
2. Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Inoculate the sterile liquid growth medium with the microbial culture. Incubate under optimal growth conditions (temperature, agitation) until the culture reaches the mid-exponential phase.
-
In a sterile flask or tube, add a specific volume of the microbial culture.
-
Spike the culture with the this compound stock solution to a final desired concentration (e.g., 10 µg/mL). Ensure the final solvent concentration is not inhibitory to the microorganisms.
-
Set up a control flask containing the sterile medium and this compound (without microbial culture) to account for any abiotic degradation.
-
Incubate the flasks under the same conditions as for microbial growth.
-
At specific time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the culture.
-
Extract the mycotoxins from the aliquot. A common method is to add an equal volume of the extraction solvent, vortex vigorously, and then centrifuge to pellet the cells and debris.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Analyze the filtrate for the concentrations of this compound and its potential degradation product, Nivalenol, using HPLC-UV or LC-MS/MS.
-
Calculate the percentage of this compound degradation over time.
Protocol 2: Quantification of this compound and Nivalenol by LC-MS/MS
This protocol outlines a general procedure for the simultaneous quantification of this compound and Nivalenol in microbial culture extracts.
1. Materials:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 reversed-phase analytical column
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
-
This compound and Nivalenol certified reference standards
-
Sample extracts from the degradation experiment
2. LC-MS/MS Conditions (Example):
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase Gradient: Start with a low percentage of mobile phase B, and gradually increase to elute the analytes. A typical gradient might be: 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: ESI positive or negative mode (optimization is required)
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions for this compound and Nivalenol must be determined by infusing the standards into the mass spectrometer.
3. Procedure:
-
Prepare a series of calibration standards of this compound and Nivalenol in the extraction solvent.
-
Optimize the MS/MS parameters (e.g., declustering potential, collision energy) for each analyte to obtain the most intense and specific MRM transitions.
-
Inject the calibration standards to generate a calibration curve for each analyte.
-
Inject the prepared sample extracts.
-
Quantify the concentration of this compound and Nivalenol in the samples by comparing their peak areas to the respective calibration curves.
Visualizations
Caption: Primary and secondary biodegradation pathways of this compound.
Caption: General experimental workflow for studying this compound degradation.
References
- 1. This compound | C17H22O8 | CID 304599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | Biodegradation of Mycotoxins: Tales from Known and Unexplored Worlds [frontiersin.org]
- 3. trilogylab.com [trilogylab.com]
- 4. researchgate.net [researchgate.net]
- 5. Liquid chromatography/tandem mass spectrometry for the identification and determination of trichothecenes in maize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Current Review of Mycotoxin Biodegradation and Bioadsorption: Microorganisms, Mechanisms, and Main Important Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biodegradation of Mycotoxins: Tales from Known and Unexplored Worlds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Common Pitfalls in Mycotoxin Testing and How to Avoid Them | Romer Labs - Romer Labs [romerlabs.com]
Minimizing ion suppression for Fusarenon X in electrospray ionization
Topic: Minimizing Ion Suppression for Fusarenon X in Electrospray Ionization (ESI) Audience: Researchers, scientists, and drug development professionals.
This guide provides troubleshooting advice and answers to frequently asked questions to help you mitigate ion suppression when analyzing this compound (FUS-X) using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for this compound analysis?
A1: Ion suppression is a type of matrix effect where components in the sample, other than the analyte of interest (this compound), interfere with the ionization process in the mass spectrometer's source.[1] During electrospray ionization (ESI), co-eluting matrix components can compete with this compound for the available charge, leading to a reduced ionization efficiency and, consequently, a lower analyte signal.[2] This can negatively impact the accuracy, sensitivity, and reproducibility of your quantitative analysis, potentially leading to underestimation of the mycotoxin's concentration or even false-negative results.[3][4]
Q2: How can I identify if ion suppression is affecting my this compound signal?
A2: A common method to determine if and when ion suppression is occurring is a post-column infusion experiment. In this setup, a constant flow of a pure this compound standard is introduced into the mass spectrometer after the LC column. Simultaneously, a blank matrix extract (a sample processed without the analyte) is injected onto the column. A significant dip in the constant this compound signal at a specific retention time indicates that ion-suppressing components are eluting from the column at that moment.[5]
Q3: Which ionization source, ESI or APCI, is less prone to ion suppression for mycotoxin analysis?
A3: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression compared to Electrospray Ionization (ESI).[1][6] However, the best choice depends on the specific analyte and matrix. For many mycotoxins, including type B-trichothecenes like this compound, ESI has been shown to provide a better response, particularly in negative ionization mode.[7] Therefore, while switching to APCI is an option, optimizing the ESI method is often the preferred approach.
Q4: What are the most effective strategies to minimize ion suppression?
A4: The most effective strategies focus on reducing the concentration of interfering matrix components before they enter the ion source. This can be achieved through a combination of:
-
Advanced Sample Preparation: Implementing rigorous cleanup techniques to remove matrix components.
-
Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting interferences.
-
Sample Dilution: A simple "dilute and shoot" approach can be effective if the instrument is sensitive enough to detect the diluted analyte.[8]
-
Use of Internal Standards: Employing stable isotope-labeled internal standards to compensate for signal loss.[9]
Troubleshooting Guide
Issue: Low or Inconsistent Signal Intensity for this compound
This is a primary indicator of ion suppression. Follow these steps to diagnose and resolve the issue.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of an UHPLC-MS/MS Method for the Simultaneous Determination of 11 EU-Regulated Mycotoxins in Selected Cereals | MDPI [mdpi.com]
- 4. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
Recommended storage conditions to ensure Fusarenon X stability
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the recommended storage conditions to ensure the stability of Fusarenon X.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: For long-term stability, this compound should be stored at -20°C.[1] For short-term storage, a temperature of 2-8°C is also acceptable.[2]
Q2: How stable is this compound under recommended storage conditions?
A2: When stored at -20°C, this compound is stable for at least four years.[1]
Q3: In what solvents should I dissolve and store this compound?
A3: this compound is soluble in several organic solvents, including dichloromethane, chloroform, ethyl acetate, methanol, and acetonitrile.[1][3] For long-term storage of stock solutions, acetonitrile is a preferred solvent as it has been shown to maintain the stability of trichothecenes like this compound for up to 24 months at temperatures as high as 25°C.[4][5] While methanol is a suitable solvent, transesterification can occur during long-term storage, so it is best avoided for this purpose.[6]
Q4: Is this compound sensitive to light?
A4: While specific data on the photosensitivity of this compound is limited, it is general good laboratory practice to store mycotoxin standards in amber vials or otherwise protected from light to prevent potential photodegradation.[7]
Q5: What are the known degradation pathways for this compound?
A5: The primary degradation pathway for this compound is the hydrolysis of the acetyl group, which results in the formation of its parent compound, nivalenol.[3] Another significant detoxification pathway, particularly in biological systems, is de-epoxidation of the trichothecene core structure.[8][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected peaks in chromatogram | Degradation of this compound to nivalenol or other byproducts. | 1. Prepare a fresh working solution from your stock. 2. Analyze a recently prepared standard of nivalenol to confirm if the extra peak corresponds to this degradant. 3. Review your storage conditions to ensure they align with the recommendations. |
| Decreased peak area/concentration over time | Instability in the prepared solution. | 1. Ensure the solvent used is appropriate for long-term storage (e.g., acetonitrile). 2. Verify the storage temperature is consistently maintained at -20°C. 3. Check for proper sealing of the storage vial to prevent solvent evaporation. |
| Inconsistent analytical results | Improper handling of stock or working solutions. | 1. Allow solutions to equilibrate to room temperature before use. 2. Vortex solutions thoroughly before taking an aliquot. 3. Prepare fresh dilutions for each experiment to minimize the impact of repeated freeze-thaw cycles. |
Stability Data Summary
The following table summarizes the stability of this compound in different solvents and at various temperatures.
| Solvent | Temperature | Duration | Stability | Reference |
| Acetonitrile | -18°C | 14 months | Stable | [6] |
| Acetonitrile | 25°C | 24 months | Stable | [5] |
| Methanol | -18°C | 14 months | Stable | [6] |
| Dichloromethane | -20°C | ≥ 4 years | Stable | [1] |
| Ethyl Acetate | 4°C | 24 months | Significant decomposition | [4][5] |
Experimental Protocols
Protocol for Assessing this compound Stability
This protocol outlines a general procedure for conducting a stability study of this compound in a specific solvent.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound standard.
-
Dissolve the standard in the chosen solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.
-
Store the stock solution in an amber glass vial at -20°C.
-
-
Preparation of Working Solutions and Stability Samples:
-
Dilute the stock solution with the same solvent to a working concentration suitable for your analytical method (e.g., 10 µg/mL).
-
Aliquot the working solution into multiple amber vials for storage under different conditions (e.g., -20°C, 4°C, room temperature).
-
-
Analytical Method:
-
Utilize a validated analytical method such as High-Performance Liquid Chromatography with UV or Mass Spectrometric detection (HPLC-UV/MS).[10][11]
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV at 220 nm or MS/MS with appropriate transitions.
-
-
-
Time-Point Analysis:
-
At specified time intervals (e.g., 0, 1, 3, 6, 12 months), retrieve a vial from each storage condition.
-
Allow the sample to equilibrate to room temperature.
-
Analyze the sample using the established analytical method.
-
-
Data Analysis:
-
Compare the peak area or concentration of this compound at each time point to the initial (time 0) measurement.
-
Calculate the percentage of degradation over time for each storage condition.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | C17H22O8 | CID 304599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. TOXINS DERIVED FROM FUSARIUM GRAINEARUM, F. CULMORUM AND F. CROOKWELLENSE: ZEARALENONE, DEOXYNIVALENOL, NIVALENOL AND FUSARENONE X - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. phytotechlab.com [phytotechlab.com]
- 8. Biodegradation of Mycotoxins: Tales from Known and Unexplored Worlds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Biodegradation of Mycotoxins: Tales from Known and Unexplored Worlds [frontiersin.org]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. mdpi.com [mdpi.com]
Enhancing extraction efficiency of Fusarenon X from complex biological matrices
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of Fusarenon X (FX) from complex biological matrices.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and analysis of this compound.
Issue 1: Low Recovery of this compound
Question: I am experiencing low recovery of this compound from my samples. What are the potential causes and how can I improve it?
Answer:
Low recovery of this compound can stem from several factors throughout the extraction process. Here are the common causes and their solutions:
-
Incomplete Extraction from the Matrix: The initial extraction solvent may not be efficient for the specific matrix.
-
Solution: The choice of extraction solvent is critical and depends on the matrix.[1] For cereal-based samples, an acetonitrile/water mixture (e.g., 85/15 v/v or 80/20 v/v) is commonly used.[2][3] For some matrices, increasing the water content can enhance the extraction of polar mycotoxins, but this may also lead to co-extraction of more matrix components.[2] It is crucial to optimize the solvent composition for your specific sample type.[1]
-
-
Poor Analyte Binding to SPE Sorbent: If you are using Solid-Phase Extraction (SPE), the analyte may not be binding effectively to the column.
-
Solution:
-
Improper Conditioning: Ensure the SPE column is properly conditioned, typically with methanol or isopropanol, followed by an equilibration step with a solution similar in composition to your sample.[4] Do not let the column dry out after conditioning.[4][5]
-
Incorrect Sample pH: Adjust the sample's pH to ensure this compound is in a neutral state for reversed-phase SPE or charged for ion-exchange SPE.[4]
-
High Flow Rate: A sample loading flow rate that is too high can prevent effective binding.[4][5] Decrease the flow rate to enhance diffusion and interaction with the sorbent.[4]
-
Sorbent Overload: The mass of the analyte and co-extractives may be exceeding the capacity of the SPE sorbent.[4][5] Consider reducing the sample volume or increasing the sorbent mass.[4][5]
-
-
-
Analyte Breakthrough During SPE Washing: The wash solvent might be too strong, causing the analyte to be washed away along with interferences.
-
Solution: Reduce the strength of the wash solvent.[5] Test different solvent compositions to find one that removes interferences without eluting this compound.
-
-
Incomplete Elution from SPE Sorbent: The elution solvent may not be strong enough to release the analyte from the SPE column.
-
Solution:
-
Increase Elution Solvent Strength: Use a stronger elution solvent or increase the volume of the eluting solvent.[5][6]
-
Optimize pH: Adjust the pH of the eluting solvent to ensure the analyte has a greater affinity for the solvent than the sorbent.[5]
-
Allow for Soaking: Allow the elution solvent to soak in the column for a few minutes before forcing it through to improve the efficiency of elution.[5]
-
-
-
Analyte Loss During Liquid-Liquid Extraction (LLE): In LLE, issues can arise from emulsion formation or poor partitioning.
-
Solution:
-
Emulsion Prevention: To prevent emulsions, avoid vigorous shaking. Instead, gently invert the mixture. Adding salt can also help break up emulsions.
-
Optimize pH and Solvent: Adjust the pH of the aqueous phase to ensure this compound is un-ionized, which will favor its partitioning into the organic solvent. Ensure the chosen organic solvent has the appropriate polarity.
-
-
Troubleshooting Workflow for Low Recovery
Issue 2: High Matrix Effects in LC-MS/MS Analysis
Question: My LC-MS/MS results show significant ion suppression. How can I identify and mitigate these matrix effects?
Answer:
Matrix effects, such as ion suppression or enhancement, are a major challenge in LC-MS/MS analysis, especially with complex biological samples.[7][8] They occur when co-eluting compounds from the matrix interfere with the ionization of the target analyte.[8][9]
-
Identifying Matrix Effects:
-
Post-Column Infusion: This method involves infusing a standard solution of this compound into the LC flow after the analytical column while injecting a blank matrix extract. A dip in the baseline signal at the retention time of interfering components indicates ion suppression.
-
Quantitative Assessment: The most common method is to compare the peak area of an analyte in a standard solution to the peak area of the analyte spiked into a blank matrix extract after the extraction process.[9] A significant difference indicates a matrix effect.[9]
-
-
Mitigating Matrix Effects:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components before analysis.
-
SPE Optimization: Use a more selective SPE sorbent. Novel sorbents like Bond Elut Mycotoxin are designed for cleaning up food extracts for mycotoxin analysis.[10] Immunoaffinity columns (IAC) offer high selectivity but can be more costly.[2]
-
Liquid-Liquid Extraction: LLE can be an effective cleanup step to separate the analyte from interfering substances based on solubility.
-
-
Optimize Chromatographic Separation:
-
Gradient Modification: Adjust the LC gradient to better separate this compound from co-eluting matrix components.
-
Column Change: Switch to a different column chemistry or a column with higher resolution (e.g., smaller particle size).
-
-
Dilute the Sample Extract: A simple and often effective strategy is to dilute the final extract.[11] This reduces the concentration of interfering matrix components, though it may also lower the analyte concentration, potentially impacting sensitivity.
-
Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same extraction procedure as the samples.[11][12] This helps to compensate for signal suppression or enhancement.[11][12]
-
Use an Internal Standard: An isotopically labeled internal standard is ideal as it will behave very similarly to the analyte during both extraction and ionization, thus compensating for matrix effects.
-
Diagram of Matrix Effects
Frequently Asked Questions (FAQs)
Q1: What are the most effective extraction methods for this compound from different biological matrices?
A1: The choice of method depends on the complexity of the matrix.
-
Solid-Phase Extraction (SPE): This is a widely used and effective method for cleaning up extracts from various matrices like urine, plasma, and food commodities.[13][14] Various sorbents are available, including C18, polymeric phases (e.g., Oasis HLB), and specialized mycotoxin cleanup columns.[10][14]
-
Liquid-Liquid Extraction (LLE): LLE is a classical and effective method, particularly for pre-treating complex samples before a cleanup step like SPE.[15]
-
"Dilute and Shoot": For less complex matrices, a simple dilution of the initial extract followed by direct injection into the LC-MS/MS system can be sufficient.[7]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, involving a salting-out extraction and dispersive SPE for cleanup, has been adapted for mycotoxin analysis in various food matrices.
Q2: What are the recommended storage conditions for biological samples containing this compound?
A2: Proper storage is crucial to prevent degradation. This compound is generally stable, with a reported stability of at least 4 years when stored at -20°C.[16] For standard solutions, methanol and acetonitrile solutions of this compound have been shown to be stable under storage conditions.[17] It is recommended to store biological samples (e.g., plasma, urine, tissue homogenates) at -20°C or lower until analysis to minimize potential degradation.
Q3: What are the key instrument parameters for LC-MS/MS analysis of this compound?
A3: Tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound.[11][18]
-
Ionization Mode: Electrospray ionization (ESI) is commonly used. Both positive and negative ion modes can be employed, but negative mode has been shown to provide a good response for B-trichothecenes like this compound.[3][11]
-
Mobile Phase: A typical mobile phase consists of a gradient of methanol and water, often with additives like ammonium acetate or acetic acid to improve ionization and peak shape.[19][20]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.[11] Two transitions (a quantifier and a qualifier) are typically monitored for each analyte to ensure accurate identification.
Q4: Is derivatization required for the analysis of this compound by Gas Chromatography (GC)?
A4: Yes. Due to its low volatility, this compound requires a derivatization step to convert it into a more volatile compound suitable for GC analysis.[21] This typically involves silylating the hydroxyl groups. While effective, this adds an extra step to the sample preparation process, which is why LC-MS/MS is often preferred.[21]
Data and Protocols
Table 1: Comparison of Extraction Efficiencies for Trichothecenes
| Method | Matrix | Analytes | Recovery (%) | Reference |
| Bond Elut Mycotoxin SPE | Cereals | 12 Trichothecenes (including FX) | Comparable or better than IAC | [2][10] |
| MycoSep 226 Cleanup | Food & Feed | T-2 Toxin | 60 - 95 | [11] |
| Liquid Extraction (Acetonitrile) | Pasta | 6 Mycotoxins | 86 - 112 | [22] |
| Ultrasonic Assisted Extraction | Cereal-based porridge | 14 Mycotoxins | 63.5 - 113.2 | [1] |
Table 2: Example LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting | Rationale / Comment |
| Instrument | Triple Quadrupole Mass Spectrometer | Standard for quantitative analysis. |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode | Provides good response for B-trichothecenes.[3][11] |
| Mobile Phase A | Water + 5 mM Ammonium Acetate + 1% Acetic Acid | Common additives to aid ionization.[19] |
| Mobile Phase B | Methanol + 5 mM Ammonium Acetate + 1% Acetic Acid | Organic component for reversed-phase separation.[19] |
| Column | C18 Reversed-Phase (e.g., 150 x 3 mm, 3.5 µm) | Standard for mycotoxin analysis.[3][20] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | For high selectivity and sensitivity. |
| Precursor Ion (m/z) | 353 | [M-H]⁻ |
| Product Ions (m/z) | 263 (Quantifier), 295 (Qualifier) | Example transitions, must be optimized on the specific instrument.[23] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Urine
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment:
-
Centrifuge 5 mL of urine at 4000 x g for 10 minutes to remove particulate matter.
-
To the supernatant, add an internal standard if used.
-
If enzymatic hydrolysis of conjugates is required, incubate the sample with β-glucuronidase/sulfatase.
-
-
SPE Column Conditioning:
-
Use a suitable SPE cartridge (e.g., C18 or a mixed-mode sorbent).
-
Wash the column with 3 mL of methanol.
-
Equilibrate the column with 3 mL of deionized water. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the SPE column at a slow, steady flow rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash the column with 3 mL of a weak solvent (e.g., 5% methanol in water) to remove hydrophilic interferences.
-
-
Drying:
-
Dry the column thoroughly under vacuum or with nitrogen for 10-15 minutes to remove any remaining water.
-
-
Elution:
-
Elute this compound from the column with 3 mL of a suitable organic solvent (e.g., acetonitrile or methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Extraction of this compound from Tissue Samples
This protocol provides a general workflow for extracting this compound from tissue.
-
Homogenization:
-
Weigh approximately 1 g of tissue into a centrifuge tube.
-
Add 5 mL of extraction solvent (e.g., acetonitrile/water, 80:20 v/v).
-
Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved.
-
-
Extraction:
-
Add an internal standard if used.
-
Vortex the homogenate for 1 minute, then shake for 30-60 minutes on a mechanical shaker.[3]
-
-
Centrifugation:
-
Centrifuge the sample at 5000 x g for 15 minutes at 4°C.
-
-
Cleanup (SPE):
-
Carefully collect the supernatant.
-
Proceed with an appropriate SPE cleanup protocol, such as the one described in Protocol 1. The supernatant may need to be diluted before loading onto the SPE column.
-
-
Evaporation and Reconstitution:
-
Evaporate the final eluate to dryness under nitrogen.
-
Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
-
General Workflow Diagram
References
- 1. Recent Insights into Sample Pretreatment Methods for Mycotoxins in Different Food Matrices: A Critical Review on Novel Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 5. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - US [thermofisher.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. Multi-mycotoxin analysis using dried blood spots and dried serum spots - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cross-sectional biomonitoring of urinary deoxynivalenol, T-2 and HT-2 toxins, and zearalenone in Japanese adults - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. caymanchem.com [caymanchem.com]
- 17. mdpi.com [mdpi.com]
- 18. trilogylab.com [trilogylab.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. HPLC/MS analysis of fusarium mycotoxins, fumonisins and deoxynivalenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. famic.go.jp [famic.go.jp]
Technical Support Center: Simultaneous Analysis of Fusarenon X and Other Trichothecenes
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the simultaneous analysis of Fusarenon X (FUS-X) and other trichothecenes. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the simultaneous analysis of this compound and other trichothecenes?
A1: The primary challenges include:
-
Matrix Effects: Complex sample matrices, such as those in cereals and feed, can cause ion suppression or enhancement in LC-MS/MS analysis, leading to inaccurate quantification.[1][2]
-
Structural Similarity: Trichothecenes are a large family of structurally related compounds, which can make chromatographic separation difficult.[3]
-
Varying Polarity: The wide range of polarities among different trichothecenes makes simultaneous extraction and chromatographic analysis challenging. For instance, deoxynivalenol (DON) is more water-soluble than many other trichothecenes.[1]
-
Detection Sensitivity: Achieving low limits of detection (LOD) and quantification (LOQ) for all target trichothecenes simultaneously can be difficult due to differences in their ionization efficiencies.[1]
-
Need for Derivatization (GC-MS): Gas chromatography-mass spectrometry (GC-MS) analysis of trichothecenes often requires a derivatization step to improve volatility and thermal stability, which can add complexity and potential for error to the workflow.
Q2: Which analytical technique is better for the simultaneous analysis of trichothecenes: LC-MS/MS or GC-MS?
A2: Both LC-MS/MS and GC-MS are powerful techniques for trichothecene analysis, and the choice depends on several factors.
-
LC-MS/MS is often preferred for its ability to analyze a wide range of mycotoxins without the need for derivatization, offering high sensitivity and selectivity.[1] It is particularly well-suited for multi-mycotoxin methods.
-
GC-MS can also provide high sensitivity and selectivity but typically requires a derivatization step for trichothecenes. This can be a drawback in terms of sample preparation time and potential for introducing variability.
Q3: What is the importance of sample preparation, and what are the recommended methods?
A3: Proper sample preparation is critical to minimize matrix effects and ensure accurate results.[1] Common and effective methods include:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has become popular for mycotoxin analysis due to its simplicity, speed, and effectiveness in cleaning up complex matrices.[4][5]
-
Solid-Phase Extraction (SPE): SPE cartridges, such as those containing C18 or specialized mycotoxin-binding sorbents, can provide excellent cleanup and concentration of trichothecenes from sample extracts.[4]
-
Immunoaffinity Columns (IACs): IACs offer very specific cleanup by utilizing antibodies that bind to the target mycotoxins, resulting in very clean extracts.
Q4: How can I minimize matrix effects in my LC-MS/MS analysis?
A4: To mitigate matrix effects, consider the following strategies:
-
Effective Sample Cleanup: Employ robust sample preparation methods like QuEChERS or SPE to remove interfering matrix components.[4][5]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples to compensate for signal suppression or enhancement.[1]
-
Isotope-Labeled Internal Standards: The use of stable isotope-labeled internal standards is a highly effective way to correct for matrix effects and variations in instrument response.[6]
-
Chromatographic Separation: Optimize your chromatographic method to separate the analytes of interest from co-eluting matrix components.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column overload.- Active sites on the column.- Inappropriate mobile phase pH.- Mismatch between sample solvent and mobile phase.[7][8] | - Reduce the injection volume or sample concentration.- Use a column with better end-capping or a different stationary phase.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Ensure the sample solvent is compatible with the initial mobile phase conditions.[7][8] |
| Low or No Analyte Signal | - Inefficient extraction.- Ion suppression due to matrix effects.- Analyte degradation.- Instrument sensitivity issues. | - Optimize the extraction solvent and procedure for all target trichothecenes.- Improve sample cleanup and use matrix-matched standards or isotope-labeled internal standards.- Check the stability of this compound and other trichothecenes under your storage and analytical conditions. FUS-X is generally stable when stored at -20°C.[9][10]- Perform instrument tuning and calibration. |
| Inconsistent or Irreproducible Results | - Variability in sample preparation.- Inconsistent injection volumes.- Fluctuations in instrument performance.- Leaks in the chromatographic system. | - Standardize the sample preparation workflow and use automated systems where possible.- Ensure the autosampler is functioning correctly and perform regular maintenance.- Monitor system suitability parameters throughout the analytical run.- Perform a leak check of the HPLC/UPLC system. |
| Ghost Peaks or Carryover | - Contamination of the injector, column, or mass spectrometer.- High concentration samples analyzed prior to low concentration samples. | - Implement a thorough wash protocol for the injection port and syringe.- Run blank injections between samples to assess carryover.- If carryover persists, consider replacing the injector components or the analytical column. |
| Poor Resolution Between Trichothecene Isomers | - Suboptimal chromatographic conditions (column, mobile phase, temperature). | - Screen different stationary phases (e.g., C18, phenyl-hexyl) to find the best selectivity.- Optimize the mobile phase gradient and temperature to improve separation.- Consider using a longer column or a column with a smaller particle size for higher efficiency. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for the simultaneous analysis of this compound and other trichothecenes from various studies.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Selected Trichothecenes by LC-MS/MS
| Trichothecene | LOD (µg/kg) | LOQ (µg/kg) | Matrix | Reference |
| This compound (FUS-X) | 0.88 | 2.66 | Cereals | [1] |
| Deoxynivalenol (DON) | 0.13 | 0.40 | Cereals | [1] |
| Nivalenol (NIV) | 3.56 | 10.80 | Cereals | [1] |
| 3-Acetyldeoxynivalenol (3-ADON) | 0.27 | 0.82 | Cereals | [1] |
| 15-Acetyldeoxynivalenol (15-ADON) | 0.19 | 0.58 | Cereals | [1] |
| HT-2 Toxin | 0.14 | 0.44 | Cereals | [1] |
| T-2 Toxin | 0.21 | 0.63 | Cereals | [1] |
Table 2: Recovery Rates for Trichothecene Analysis using Different Sample Preparation Methods
| Trichothecene | QuEChERS Recovery (%) | SPE Recovery (%) | Matrix | Reference |
| Fusarenon-X | 89 | 81 | Wheat | [4] |
| Deoxynivalenol (DON) | 90 | 97 | Wheat | [4] |
| Nivalenol (NIV) | 77 | 94 | Wheat | [4] |
| 3-Acetyldeoxynivalenol (3-ADON) | 92 | 100 | Wheat | [4] |
| 15-Acetyldeoxynivalenol (15-ADON) | 72 | 88 | Wheat | [4] |
| HT-2 Toxin | 84 | 88 | Wheat | [4] |
| T-2 Toxin | 82 | 88 | Wheat | [4] |
Experimental Protocols
A detailed methodology for a typical LC-MS/MS analysis of multiple trichothecenes is outlined below.
Sample Preparation (Modified QuEChERS) [4]
-
Weigh 5 g of homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile/water (84:16, v/v).
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Vortex vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Add dispersive SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial.
LC-MS/MS Parameters [1]
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 5 mM ammonium acetate and 0.1% formic acid
-
Mobile Phase B: Methanol with 5 mM ammonium acetate and 0.1% formic acid
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray ionization (ESI), often in both positive and negative switching mode to cover all analytes.
-
Detection: Multiple Reaction Monitoring (MRM) using at least two specific transitions for each trichothecene for quantification and confirmation.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the analysis of trichothecenes.
This compound Mechanism of Action
Caption: The inhibitory effect of this compound on cellular processes.
References
- 1. Simultaneous determination of trichothecene mycotoxins in cereals by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Trichothecenes in Food and Feed, Relevance to Human and Animal Health and Methods of Detection: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. Avoid Mycotoxin Quantitation Errors When Using Stable Isotope Dilution Assay (SIDA) [fr.restek.com]
- 7. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide to Certified Reference Materials for Fusarenon X Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commercially available Certified Reference Materials (CRMs) for the analysis of Fusarenon X (FX), a type B trichothecene mycotoxin. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate CRM for their analytical needs and in implementing robust analytical methods for the detection and quantification of this mycotoxin.
This compound, produced by various Fusarium species, is a significant contaminant in cereals and grains.[1][2] Its presence in food and feed poses a health risk to humans and animals due to its toxic effects, which primarily stem from the inhibition of protein synthesis.[1][3] Accurate and reliable quantification of this compound is therefore crucial for food safety and toxicological research. The use of high-quality CRMs is fundamental for method validation, calibration, and ensuring the accuracy of analytical results.
Comparison of Certified Reference Materials
Several suppliers offer CRMs for this compound analysis, primarily in solid (neat) form or as solutions. The choice of a CRM will depend on the specific requirements of the laboratory, including the analytical method employed and the desired concentration levels for calibration standards. Below is a comparison of offerings from prominent suppliers.
| Supplier | Product Name/Number | Format | Purity/Concentration | Solvent (for solutions) | Storage |
| Romer Labs | Biopure™ Fusarenon-X | Solid | High Purity | Not Applicable | Refer to Certificate of Analysis |
| Cayman Chemical | This compound (Item No. 11433) | Solution | ≥99% | Dichloromethane | -20°C[4] |
| LKT Laboratories | This compound (F8272) | Solid | ≥98% | Not Applicable | 4°C |
| Chiron | Fusarenon-X (2243.17-5MG) | Solid | Not specified | Not Applicable | Refer to Certificate of Analysis |
Note: The information provided in this table is based on publicly available data from supplier websites and may be subject to change. It is highly recommended to consult the Certificate of Analysis (CoA) provided by the supplier for the most accurate and up-to-date information on purity, concentration, uncertainty, and storage conditions.[5]
Experimental Protocols for this compound Analysis
The most common and sensitive method for the analysis of this compound is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[6][7] This technique offers high selectivity and allows for the simultaneous determination of multiple mycotoxins. Below are detailed protocols for sample preparation and LC-MS/MS analysis.
The QuEChERS method is a widely used sample preparation technique for mycotoxin analysis in various food matrices due to its simplicity and efficiency.[8][9][10][11]
-
Sample Homogenization: Grind a representative portion of the sample to a fine powder.
-
Extraction:
-
Salting-out and Phase Separation:
-
Add a mixture of salts, typically magnesium sulfate (MgSO₄) and sodium chloride (NaCl), to induce phase separation between the aqueous and organic layers.
-
Shake vigorously for 1 minute and centrifuge at ≥ 3000 g for 5 minutes.[8]
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Final Extract Preparation:
-
Take the supernatant and dilute it with an appropriate solvent (e.g., mobile phase) before injection into the LC-MS/MS system.
-
SPE is another effective cleanup method for removing matrix interferences prior to LC-MS/MS analysis.[13]
-
Extraction:
-
Extract the homogenized sample with an acetonitrile/water mixture (e.g., 80/20, v/v).[14]
-
-
SPE Cartridge Conditioning:
-
Condition a mycotoxin-specific or a C18 SPE cartridge with methanol followed by water.
-
-
Sample Loading:
-
Load the diluted sample extract onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with water or a weak organic solvent to remove polar interferences.
-
-
Elution:
-
Elute the retained mycotoxins with a suitable organic solvent, such as acetonitrile or methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
The following table summarizes typical LC-MS/MS parameters for the analysis of this compound.
| Parameter | Specification |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., Accucore aQ)[8] |
| Mobile Phase A | Water with an additive such as ammonium formate (e.g., 10 mM)[8] or formic acid |
| Mobile Phase B | Methanol or Acetonitrile[8] |
| Gradient Elution | A gradient program is typically used to separate the mycotoxins. |
| Flow Rate | Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min. |
| Injection Volume | 5-20 µL |
| MS System | Triple quadrupole mass spectrometer[14] |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode. For this compound, [M+H]⁺ or [M+HCOO]⁻ adducts can be monitored.[8][12] |
| Scan Type | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | e.g., for [M+H]⁺: 355.1 |
| Product Ions (m/z) | e.g., 205.1, 247.1 |
| Collision Energy | Optimized for each transition. |
Note: These are general guidelines, and the specific parameters should be optimized for the instrument and application.
Mechanism of Action: Inhibition of Protein Synthesis
This compound exerts its toxicity by inhibiting protein synthesis in eukaryotic cells.[1][4] It binds to the 60S ribosomal subunit, specifically interfering with the peptidyl transferase activity, which is crucial for peptide bond formation.[15][16] This disruption of protein synthesis leads to a cascade of downstream effects, including the inhibition of DNA synthesis and the induction of apoptosis in actively dividing cells.[1][4]
Caption: Mechanism of this compound toxicity via inhibition of protein synthesis.
Experimental Workflow for this compound Analysis
The following diagram illustrates a typical experimental workflow for the analysis of this compound in a food or feed sample.
Caption: Experimental workflow for this compound analysis.
This guide provides a foundational understanding of the available CRMs and analytical methodologies for this compound. For the most accurate and reliable results, it is imperative to follow validated methods and adhere to the specifications provided in the Certificate of Analysis for any chosen Certified Reference Material.
References
- 1. An overview of the toxicology and toxicokinetics of fusarenon-X, a type B trichothecene mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C17H22O8 | CID 304599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. food.ec.europa.eu [food.ec.europa.eu]
- 4. caymanchem.com [caymanchem.com]
- 5. Mycotoxin Reference Materials | Accurate Mycotoxin Detection - Romer Labs [romerlabs.com]
- 6. trilogylab.com [trilogylab.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. QuEChERS: Home [quechers.eu]
- 11. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 12. weber.hu [weber.hu]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. lcms.cz [lcms.cz]
- 15. Fusarium-Produced Mycotoxins in Plant-Pathogen Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Suppression of Trichothecene-Mediated Immune Response by the Fusarium Secondary Metabolite Butenolide in Human Colon Epithelial Cells [frontiersin.org]
Comparative Toxicity of Fusarenon X and Deoxynivalenol: A Guide for Researchers
An Objective Analysis of Two Prevalent Type B Trichothecene Mycotoxins
Fusarenon X (FX) and deoxynivalenol (DON), both type B trichothecene mycotoxins produced by Fusarium species, are frequent contaminants of cereal grains worldwide.[1] While DON is more widely known and regulated, evidence suggests that FX exhibits significant toxicity, in some cases greater than that of DON.[1][2] This guide provides a comparative toxicity assessment of FX and DON, summarizing key experimental findings to inform researchers, scientists, and drug development professionals.
General Toxicity and Mechanism of Action
Both FX and DON exert their primary toxic effect by inhibiting protein synthesis through binding to the 60S ribosomal subunit.[3][4] This disruption of protein and subsequent DNA synthesis leads to a cellular stress response known as the "ribotoxic stress response," which can activate mitogen-activated protein kinases (MAPKs) and trigger downstream signaling pathways related to apoptosis and immune response.[5] The primary targets for both mycotoxins are actively proliferating cells, such as those found in the gastrointestinal tract, bone marrow, spleen, and thymus.[1]
Comparative Cytotoxicity
In vitro studies have consistently demonstrated that FX exhibits greater cytotoxicity than DON in various cell lines.
Table 1: Comparative Cytotoxicity of this compound and Deoxynivalenol in a Human Gastric Epithelial Cell Line (hGES)
| Mycotoxin | Concentration (ppm) | Cell Viability (%) |
| Control | 0 | 100 |
| This compound | 2 | ~70 |
| Deoxynivalenol | 2 | >80 |
| Nivalenol | 2 | ~60 |
Data adapted from Yang et al., 2017, as cited in a 2019 report.[2]
As the table above illustrates, at the same concentration, FX resulted in a greater decrease in cell viability compared to DON in human gastric epithelial cells.[2] Nivalenol (NIV), another type B trichothecene, showed the highest toxicity in this particular study.[2]
Emetic Potency
A key toxicological endpoint for trichothecenes is their ability to induce emesis (vomiting). Comparative studies in a mink model have revealed differences in the emetic potency of FX and DON.
Table 2: Comparative Emetic Potency of this compound and Deoxynivalenol in Mink
| Mycotoxin | Route of Administration | Effective Dose 50 (ED50) (µg/kg body weight) |
| This compound | Intraperitoneal (ip) | 70 |
| Deoxynivalenol | Intraperitoneal (ip) | 80 |
| This compound | Oral | 30 |
| Deoxynivalenol | Oral | 30 |
Data from Wu et al., 2013.[6][7][8]
Following intraperitoneal administration, FX was found to be slightly more potent in inducing emesis than DON, with a lower ED50 value.[6][7][8] However, their emetic potencies were comparable following oral administration.[6][7][8]
Induction of Apoptosis and Cell Cycle Arrest
Both FX and DON are known to induce apoptosis (programmed cell death) in various cell types.[1][5] This process is a key mechanism underlying their toxicity. The induction of apoptosis is often mediated by the activation of caspase enzymes and the release of cytochrome c from mitochondria.
The general mechanism for trichothecene-induced apoptosis involves the activation of MAPKs as part of the ribotoxic stress response.[5] Low concentrations of these mycotoxins can stimulate the expression of immune-related genes, while higher concentrations tend to promote leukocyte apoptosis, leading to immunosuppression.[5]
Furthermore, DON has been shown to cause cell cycle arrest at the G2/M phase in human epithelial cells.[9] This arrest is mediated by the p53-independent induction of p21, a cyclin-dependent kinase inhibitor.[9] The signaling pathways involved in this process include the PI3 kinase and ERK1/2 MAP kinase cascades.[9] While the specific effects of FX on the cell cycle are less extensively documented in direct comparison, its potent induction of apoptosis suggests a significant impact on cell cycle progression.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., hGES, Caco-2) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Toxin Exposure: Treat the cells with various concentrations of FX and DON for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with FX or DON at desired concentrations and time points.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Experimental Workflows
Diagram 1: Ribotoxic Stress Response and Apoptosis Induction by this compound and Deoxynivalenol
Caption: General signaling pathway for FX and DON toxicity.
Diagram 2: Experimental Workflow for Comparative Cytotoxicity Assessment
Caption: Workflow for in vitro cytotoxicity comparison.
Diagram 3: Logical Relationship of Toxicological Endpoints
Caption: Progression from exposure to clinical signs.
Conclusion
The available evidence indicates that this compound is a potent trichothecene mycotoxin with toxicity that is often comparable to or greater than that of deoxynivalenol.[1] Specifically, FX has been shown to exhibit higher cytotoxicity in certain cell lines and a slightly greater emetic potency upon intraperitoneal administration. Both mycotoxins share a common mechanism of action by inhibiting protein synthesis and inducing apoptosis through the ribotoxic stress response. Given the significant toxicity of FX, further research is warranted to fully characterize its toxicological profile and establish regulatory guidelines, especially considering its frequent co-occurrence with DON in contaminated food and feed.
References
- 1. An overview of the toxicology and toxicokinetics of fusarenon-X, a type B trichothecene mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cot.food.gov.uk [cot.food.gov.uk]
- 3. The Fusarium mycotoxin deoxynivalenol elicits hydrogen peroxide production, programmed cell death and defence responses in wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C17H22O8 | CID 304599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mechanisms of Deoxynivalenol-Induced Gene Expression and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Comparison of Emetic Potencies of the 8-Ketotrichothecenes Deoxynivalenol, 15-Acetyldeoxynivalenol, 3-Acetyldeoxynivalenol, this compound, and Nivalenol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Comparison of emetic potencies of the 8-ketotrichothecenes deoxynivalenol, 15-acetyldeoxynivalenol, 3-acetyldeoxynivalenol, this compound, and nivalenol. | Semantic Scholar [semanticscholar.org]
- 9. Ribotoxic mycotoxin deoxynivalenol induces G2/M cell cycle arrest via p21Cip/WAF1 mRNA stabilization in human epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating Fusarenon X Cross-Reactivity in Mycotoxin Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate detection of mycotoxins is paramount for ensuring food safety and for advancing toxicological research. Immunoassays, particularly Enzyme-Linked Immunosorbent Assays (ELISAs), are widely used for their speed and sensitivity in screening for mycotoxins like deoxynivalenol (DON). However, the presence of structurally related mycotoxins, such as Fusarenon X (FX), can lead to cross-reactivity, potentially causing an overestimation of the target mycotoxin's concentration and leading to inaccurate risk assessment. This guide provides a comparative overview of the cross-reactivity of this compound in various mycotoxin immunoassays, supported by experimental data and detailed protocols.
Understanding the Basis of Cross-Reactivity
Immunoassays rely on the specific binding of an antibody to a target antigen. Cross-reactivity occurs when the antibody binds to a non-target molecule that shares similar structural features with the intended target. This compound and deoxynivalenol are both type B trichothecenes and share a common tetracyclic sesquiterpenoid skeleton, which is the primary reason for potential cross-reactivity in immunoassays developed for DON. The specificity of the antibody used in an immunoassay kit is therefore a critical factor in determining its performance and reliability in the presence of multiple mycotoxins.
Comparative Analysis of this compound Cross-Reactivity in Commercial DON ELISA Kits
The following table summarizes the reported cross-reactivity of this compound in several commercially available ELISA kits designed for the detection of deoxynivalenol. It is important to note that cross-reactivity can vary between different batches of the same kit, and it is always recommended to consult the manufacturer's latest technical data sheet.
| Immunoassay Kit | Target Analyte | This compound (FX) Cross-Reactivity (%) | Other Cross-Reacting Mycotoxins | Reference |
| RIDASCREEN® DON | Deoxynivalenol (DON) | < 1% | 3-Acetyldeoxynivalenol (100%), 15-Acetyldeoxynivalenol (~19%), Nivalenol (~4%), T-2 Toxin (<1%) | Manufacturer's Datasheet |
| AgraQuant® DON | Deoxynivalenol (DON) | Moderate | High cross-reactivity with DON-3-Glucoside, DOM-1, and 3-Acetyl-DON. | [1][2] |
| DON EIA | Deoxynivalenol (DON) | High | High cross-reactivity with Nivalenol, DON-3-Glucoside, DOM-1, and 3-Acetyl-DON. | [1][2] |
| VERATOX® for DON | Deoxynivalenol (DON) | Moderate | High cross-reactivity with DON-3-Glucoside, DOM-1, and 3-Acetyl-DON. | [1][2] |
Note: "Moderate" and "High" are qualitative descriptions from a comparative study and the exact percentages were not provided in the cited source.[1][2] Researchers should perform their own validation or consult the manufacturer for quantitative data.
Cross-Reactivity in Lateral Flow Immunoassays
Lateral flow immunoassays (LFIAs) are another common rapid screening tool for mycotoxins. While specific quantitative data on the cross-reactivity of this compound in commercial LFIAs is not as readily available in the public domain as for ELISAs, the potential for cross-reactivity exists due to the same principles of antibody-antigen recognition. Given the structural similarity between FX and DON, it is crucial for users of DON-targeted LFIAs to validate the assay's specificity if the presence of FX is suspected in the samples. A study on various DON test kits, including lateral flow devices, indicated moderate cross-reactivity towards FX for some of the tested kits.[1][2]
Experimental Protocol for Determining Cross-Reactivity
This section outlines a generalized protocol for a direct competitive ELISA, a common format for mycotoxin analysis, to determine the percentage of cross-reactivity of a non-target mycotoxin like this compound in an immunoassay for a target mycotoxin such as deoxynivalenol.
Objective: To determine the percentage of cross-reactivity of this compound in a deoxynivalenol-specific immunoassay.
Materials:
-
Microtiter plate pre-coated with antibodies specific to deoxynivalenol.
-
Standard solutions of deoxynivalenol at various known concentrations.
-
Standard solutions of this compound at various known concentrations.
-
Enzyme-conjugated deoxynivalenol (tracer).
-
Substrate solution.
-
Stopping solution.
-
Wash buffer.
-
Microplate reader.
Procedure:
-
Preparation of Standard Curves:
-
Prepare a serial dilution of the deoxynivalenol standard to create a standard curve.
-
Prepare a serial dilution of the this compound standard to create a cross-reactivity curve.
-
-
Assay Procedure:
-
Add a fixed amount of the enzyme-conjugated deoxynivalenol to each well.
-
Add the deoxynivalenol standards to a set of wells.
-
Add the this compound standards to another set of wells.
-
Incubate the plate according to the manufacturer's instructions to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution to each well and incubate to allow for color development.
-
Stop the reaction by adding the stopping solution.
-
-
Data Analysis:
-
Measure the absorbance of each well using a microplate reader.
-
Plot the absorbance values against the logarithm of the concentration for both the deoxynivalenol and this compound standards to generate sigmoidal dose-response curves.
-
Determine the concentration of deoxynivalenol and this compound that causes a 50% reduction in the maximum signal (IC50).
-
-
Calculation of Cross-Reactivity:
-
The percentage of cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Deoxynivalenol / IC50 of this compound) x 100
-
Visualizing Experimental and Logical Workflows
To aid in the understanding of the concepts and procedures discussed, the following diagrams have been created using the Graphviz DOT language.
References
Comparative Analysis of the Emetic Potencies of Fusarenon X and Nivalenol
A definitive guide for researchers and drug development professionals on the emetic profiles of two prevalent trichothecene mycotoxins, supported by comprehensive experimental data and mechanistic insights.
This guide provides an objective comparison of the emetic potencies of Fusarenon X (FX) and nivalenol (NIV), two type B trichothecene mycotoxins commonly found as contaminants in cereal grains. Understanding the relative emetic potential of these mycotoxins is crucial for toxicological risk assessment and the development of effective therapeutic interventions. The data presented herein is derived from key experimental studies, with detailed methodologies provided to ensure reproducibility and further investigation.
Quantitative Comparison of Emetic Potencies
The emetic potencies of this compound and nivalenol have been systematically evaluated in animal models. The following tables summarize the key quantitative data from a comparative study using the mink model, a suitable small animal model for investigating trichothecene-induced emesis.[1][2][3][4]
Table 1: Effective Dose for 50% Emesis (ED50)
This table presents the dose of each mycotoxin required to induce emesis in 50% of the test subjects, providing a direct measure of their relative potencies.
| Mycotoxin | Administration Route | ED50 (µg/kg body weight) |
| This compound (FX) | Intraperitoneal (ip) | 70 |
| Oral | 30 | |
| Nivalenol (NIV) | Intraperitoneal (ip) | 60 |
| Oral | 250 |
Data sourced from a comparative study in mink.[1][2][3]
Table 2: Emetic Response to Intraperitoneal (ip) Administration
This table details the emetic response observed at different doses administered intraperitoneally.
| Mycotoxin | Dose (mg/kg bw) | Incidence (Responding/Tested) | Latency to Emesis (min) | Emesis Duration (min) | Total Emetic Events |
| This compound (FX) | 0.1 | 83% (5/6) | 19.8 ± 3.1 | 114.2 ± 31.1 | 14.8 ± 4.5 |
| 0.25 | 100% (6/6) | 17.5 ± 2.5 | 115.8 ± 26.2 | 31.3 ± 7.9 | |
| Nivalenol (NIV) | 0.1 | 100% (6/6) | 55.0 ± 15.0 | 165.0 ± 32.0 | 15.7 ± 4.2 |
| 0.25 | 100% (6/6) | 36.7 ± 3.3 | 183.3 ± 27.5 | 30.8 ± 6.1 |
Data are presented as mean ± SEM.[1][4]
Table 3: Emetic Response to Oral Administration
This table details the emetic response observed at different doses administered orally.
| Mycotoxin | Dose (mg/kg bw) | Incidence (Responding/Tested) | Latency to Emesis (min) | Emesis Duration (min) | Total Emetic Events |
| This compound (FX) | 0.05 | 50% (3/6) | 26.7 ± 8.8 | 13.3 ± 8.8 | 4.3 ± 2.3 |
| 0.25 | 100% (6/6) | 18.3 ± 1.7 | 20.0 ± 2.6 | 12.3 ± 2.1 | |
| Nivalenol (NIV) | 0.25 | 83% (5/6) | 30.0 ± 4.5 | 18.0 ± 4.9 | 8.2 ± 2.2 |
| 0.5 | 100% (6/6) | 22.5 ± 2.5 | 22.5 ± 2.5 | 13.5 ± 2.5 |
Data are presented as mean ± SEM.[1]
Based on the ED50 values, nivalenol is slightly more potent than this compound when administered intraperitoneally. However, this compound is significantly more potent than nivalenol when administered orally.[1][2][3] With increasing doses of both mycotoxins, there is a noticeable decrease in the time to the first emetic event (latency) and an increase in the duration of emesis and the total number of emetic events.[1][2][4]
Experimental Protocols
The following section outlines the methodology employed in the key comparative study cited in this guide.
Animal Model: The mink (Neovison vison) was used as the animal model for these experiments.[1] The mink is considered a suitable small animal model for studying trichothecene-induced emesis.[1][2][3]
Mycotoxin Administration:
-
Intraperitoneal (ip) Injection: this compound and nivalenol were dissolved in phosphate-buffered saline (PBS) and administered via intraperitoneal injection in a volume of 1 ml/kg of body weight.[1]
-
Oral Administration: For oral dosing, the mycotoxins were administered via gavage.
Experimental Procedure:
-
Acclimation and Fasting: Animals were acclimated to individual cages. Prior to dosing, they were provided with a 50g meal, which was consumed rapidly.
-
Dosing: Thirty minutes after the meal, the mink were administered either the mycotoxin or a vehicle control (PBS).[1]
-
Observation: Following administration, the animals were returned to their cages with free access to food and water. They were then monitored for a period of 6 hours for emetic events.[1]
-
Data Collection: The following parameters were recorded during the observation period:
-
Incidence of emesis: The number of animals that exhibited vomiting.[1]
-
Latency to emesis: The time from toxin administration to the first emetic event.[1]
-
Emesis duration: The time from the first to the last emetic event.[1]
-
Number of emetic events: The total count of retching and vomiting episodes.[1]
-
Statistical Analysis: The effective dose (ED) was determined using Probit analysis. Other data were analyzed using appropriate statistical tests, such as Fischer's Exact Test for incidence and ANOVA for other emetic parameters, with a significance level of p < 0.05.[1]
Mechanistic Insights into Mycotoxin-Induced Emesis
The emetic action of trichothecene mycotoxins like this compound and nivalenol is a complex process that is not yet fully understood. However, research suggests the involvement of key signaling pathways.
Proposed Signaling Pathway for Trichothecene-Induced Emesis
Trichothecenes are believed to induce emesis through both central and peripheral mechanisms.[5] A key proposed mechanism involves the release of neuro-transmitters such as 5-hydroxytryptamine (5-HT, serotonin) and peptide YY (PYY).[5][6] These mediators can act on receptors in the gastrointestinal tract and the brain's chemoreceptor trigger zone (area postrema) to initiate the vomiting reflex.[5][7]
Caption: Proposed mechanism of trichothecene-induced emesis.
Experimental Workflow for Emetic Potency Assessment
The following diagram illustrates the typical workflow for assessing the emetic potency of mycotoxins in an animal model.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Comparison of emetic potencies of the 8-ketotrichothecenes deoxynivalenol, 15-acetyldeoxynivalenol, 3-acetyldeoxynivalenol, this compound, and nivalenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Comparison of emetic potencies of the 8-ketotrichothecenes deoxynivalenol, 15-acetyldeoxynivalenol, 3-acetyldeoxynivalenol, this compound, and nivalenol. | Semantic Scholar [semanticscholar.org]
- 4. Comparison of Emetic Potencies of the 8-Ketotrichothecenes Deoxynivalenol, 15-Acetyldeoxynivalenol, 3-Acetyldeoxynivalenol, this compound, and Nivalenol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide YY3–36 and 5-Hydroxytryptamine Mediate Emesis Induction by Trichothecene Deoxynivalenol (Vomitoxin) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emesis to trichothecene deoxynivalenol and its congeners correspond to secretion of peptide YY and 5-HT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
A Comparative Guide to Method Validation for the Quantification of Fusarenon X in Wheat
For researchers, scientists, and professionals in drug development, the accurate quantification of mycotoxins such as Fusarenon X (FX) in agricultural commodities is of paramount importance for food safety and toxicological assessment. This compound, a type B trichothecene mycotoxin produced by various Fusarium species, is a frequent contaminant of cereal grains, including wheat.[1][2] Its presence poses a significant health risk to both humans and animals due to its toxic effects, which include the inhibition of protein and DNA synthesis.[2]
This guide provides an objective comparison of the principal analytical methods for the quantification of this compound in wheat: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA). The performance of these methods is evaluated based on key validation parameters supported by experimental data from various studies.
Comparative Analysis of Analytical Methods
The choice of an analytical method for this compound quantification is often a trade-off between sensitivity, specificity, sample throughput, and cost. The following tables summarize the performance characteristics of LC-MS/MS, GC-MS, and ELISA for the analysis of this compound and other related trichothecenes in wheat.
Table 1: Comparison of Method Performance Parameters for this compound Quantification in Wheat
| Parameter | LC-MS/MS | GC-MS | ELISA |
| Principle | Separation by liquid chromatography followed by mass analysis of the parent molecule and its fragments. | Separation of volatile derivatives by gas chromatography followed by mass analysis. | Antigen-antibody reaction with colorimetric or chemiluminescent detection. |
| Specificity | Very High | High | Moderate to High (potential for cross-reactivity) |
| Sensitivity | Very High | High | High |
| Sample Throughput | Moderate | Moderate | High |
| Cost per Sample | High | High | Low |
| Instrumentation Cost | Very High | High | Low |
| Multiplexing Capability | Excellent (simultaneous analysis of multiple mycotoxins) | Good | Limited (typically for a single analyte or a small group of related compounds) |
Table 2: Quantitative Performance Data for Trichothecene Analysis in Wheat
| Method | Analyte | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) | Recovery (%) | Precision (RSD%) |
| LC-MS/MS | This compound | Not specified | 15 - 200[3] | 72 - 105[4] | <20[5] |
| Deoxynivalenol (DON) | 3.8 - 60[6] | 10 - 100[6] | 80 - 120[5] | <20[5] | |
| GC-MS | This compound & other Trichothecenes | Not specified | 25 pg injected (S/N 11:1 to 78:1) | Not specified | <9[7] |
| Deoxynivalenol (DON) | 25 - 50 | Not specified | Not specified | Not specified | |
| ELISA | Deoxynivalenol (DON) | 0.01 µg/mL (in extract)[8] | 100[9] | 82 - 93[8] | ≤10[9] |
Note: Data for ELISA is primarily available for Deoxynivalenol (DON), a closely related trichothecene, as specific commercial ELISA kits for this compound are less common. The performance of an FX-specific ELISA would be expected to be in a similar range.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the quantification of this compound in wheat using LC-MS/MS, GC-MS, and a general protocol for ELISA.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This method is considered the gold standard for mycotoxin analysis due to its high sensitivity and specificity, allowing for the simultaneous determination of multiple mycotoxins.
1. Sample Preparation:
- Homogenization: Grind a representative sample of wheat grain to a fine powder (e.g., using a laboratory mill).
- Extraction:
- Weigh 5-25 g of the homogenized sample into a centrifuge tube.[4]
- Add 20-100 mL of an extraction solvent, typically an acetonitrile/water mixture (e.g., 84:16 v/v).[10]
- Shake vigorously for a specified time (e.g., 60 minutes) on a mechanical shaker.
- Centrifuge the mixture to separate the solid and liquid phases.
- Cleanup (Purification):
- Pass the supernatant through a solid-phase extraction (SPE) column (e.g., MycoSep or Bond Elut Mycotoxin) to remove interfering matrix components.[4][10]
- Alternatively, a "dilute-and-shoot" approach can be used where the extract is simply diluted before injection, though this may lead to greater matrix effects.
- Evaporate the purified extract to dryness under a gentle stream of nitrogen and reconstitute in a suitable injection solvent (e.g., mobile phase).
2. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Column: A C18 reversed-phase column is commonly used.
- Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like formic acid or ammonium acetate to improve ionization.
- Flow Rate: Typically in the range of 0.2-0.5 mL/min.
- Injection Volume: 5-20 µL.
- Tandem Mass Spectrometry (MS/MS):
- Ionization Source: Electrospray ionization (ESI) is most common, operated in either positive or negative ion mode.
- Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound.
- Quantification: A calibration curve is generated using matrix-matched standards or by using a stable isotope-labeled internal standard for the most accurate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For trichothecenes like this compound, a derivatization step is required to increase their volatility.
1. Sample Preparation:
- Extraction and Cleanup: The initial extraction and cleanup steps are similar to those for LC-MS/MS, yielding a purified extract.
- Derivatization:
- Evaporate the cleaned extract to complete dryness.
- Add a derivatizing agent, such as a silylating reagent (e.g., trimethylsilyl - TMS) or an acylating reagent (e.g., trifluoroacetic acid anhydride - TFAA), to convert the polar hydroxyl groups of this compound into more volatile derivatives.[7]
- Heat the mixture to ensure complete derivatization.
- Evaporate the excess derivatizing agent and reconstitute the sample in a suitable solvent (e.g., hexane).
2. GC-MS Analysis:
- Gas Chromatography (GC):
- Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS) is typically used.
- Injector: Split/splitless injection is common, with an injection volume of around 1 µL.
- Oven Temperature Program: A temperature gradient is used to separate the analytes.
- Carrier Gas: Helium is the most common carrier gas.
- Mass Spectrometry (MS):
- Ionization Source: Electron Impact (EI) ionization is standard.
- Analysis Mode: Full scan mode can be used for identification, while selected ion monitoring (SIM) is employed for quantification to enhance sensitivity.
- Quantification: A calibration curve is prepared using derivatized standards.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
ELISA is a high-throughput screening method based on the specific binding of an antibody to the target mycotoxin. The protocol outlined here is for a competitive ELISA, which is a common format for mycotoxin analysis.
1. Sample Preparation:
- Extraction:
- Weigh a homogenized wheat sample (e.g., 4 g).
- Add an extraction solvent, often a methanol/water mixture (e.g., 10% methanol in water).[8]
- Shake for a set period (e.g., 1 hour) and then centrifuge or filter to obtain a clear extract.[8]
- Dilution: Dilute the extract with a buffer provided in the ELISA kit to minimize matrix effects and bring the analyte concentration into the detection range of the assay.
2. ELISA Procedure:
- Coating: The wells of a microtiter plate are pre-coated with a known amount of this compound or an FX-protein conjugate.
- Competitive Reaction:
- Add a mixture of the sample extract (or standard) and a specific anti-FX antibody to the wells.
- The free FX in the sample and the FX coated on the plate compete for binding to the limited amount of antibody.
- Washing: Wash the plate to remove unbound components.
- Secondary Antibody and Substrate:
- Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that binds to the primary antibody.
- Wash the plate again.
- Add a chromogenic substrate that reacts with the enzyme to produce a colored product.
- Stopping and Reading:
- Stop the reaction with a stop solution.
- Measure the absorbance of the colored product using a microplate reader. The color intensity is inversely proportional to the concentration of this compound in the sample.
- Quantification: A standard curve is generated using standards of known concentrations to determine the concentration of FX in the samples.
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the quantification of this compound in wheat, from sample collection to data analysis.
Caption: General workflow for the quantification of this compound in wheat.
References
- 1. trilogylab.com [trilogylab.com]
- 2. An overview of the toxicology and toxicokinetics of fusarenon-X, a type B trichothecene mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. Validation of LC-MS/MS Coupled with a Chiral Column for the Determination of 3- or 15-Acetyl Deoxynivalenol Mycotoxins from Fusarium graminearum in Wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multi-Mycotoxin Analyses by UPLC-MS/MS in Wheat: The Situation in Belgium in 2023 and 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enzyme-Linked Immunosorbent-Assay for Deoxynivalenol (DON) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Wheat and Flour Mycotoxin Deoxynivalenol (DON) ELISA Test Kit [mzfoodtest.com]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the Immunosuppressive Effects of Fusarenon X and T-2 Toxin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the immunosuppressive properties of two potent trichothecene mycotoxins: Fusarenon X (FX) and T-2 toxin. Both mycotoxins, produced by various Fusarium species, are significant contaminants of cereal grains and pose a considerable threat to human and animal health.[1][2][3] Their primary mechanism of toxicity involves the inhibition of protein synthesis, which disproportionately affects rapidly dividing cells, including those of the immune system.[1][2][4] This document synthesizes experimental data to compare their effects on immune cell viability, cytokine production, and underlying signaling pathways.
Key Comparative Data on Immunosuppressive Effects
The following tables summarize quantitative data on the cytotoxic and immunomodulatory effects of this compound and T-2 toxin on various immune cell types.
Table 1: Comparative Cytotoxicity of this compound and T-2 Toxin on Immune Cells
| Mycotoxin | Cell Type | Assay | Endpoint | Result | Reference |
| This compound | Human Jurkat T-cells | MTT Assay | IC50 | Less potent than FX | [5] |
| This compound | Human Jurkat T-cells | Apoptosis Assay | % Apoptosis | 50% apoptosis at 7.5 µg/mL | [6] |
| T-2 Toxin | Human Jurkat T-cells | MTT Assay | IC50 | More potent than DON and NIV | [5] |
| T-2 Toxin | Rat Hepatoma Cells | Not Specified | IC50 | 1-5 ng/mL | [7] |
| T-2 Toxin | Dog Kidney Cells | Not Specified | IC50 | 1-5 ng/mL | [7] |
Table 2: Comparative Effects of this compound and T-2 Toxin on Cytokine Production
| Mycotoxin | Cell Type | Cytokine | Effect | Concentration | Reference |
| This compound | Clonal Human Macrophages | TNF-α, IL-6, IL-8 | Increased mRNA expression | Not specified | [1] |
| This compound | Splenic Mice | IL-1β, TNF-α | Potent and persistent induction of mRNA expression | Not specified | [1] |
| T-2 Toxin | Mouse Peritoneal Macrophages | IL-1β | Significantly reduced release | Concentration-dependent | [6] |
| T-2 Toxin | Mouse Peritoneal Macrophages | IL-12, TNF-α | Significantly increased production | 0.001-0.1 ng/mL | [6] |
| T-2 Toxin | Mouse Peritoneal Macrophages | IL-12, TNF-α | Reduced production | 1-100 ng/mL | [6] |
| T-2 Toxin | Mouse Lymph Node T-cells | IL-4, IL-10 | Decreased release | Concentration-dependent | [6] |
| T-2 Toxin | Mouse Lymph Node T-cells | IL-2, IFN-γ | Reduced release | 1-100 ng/mL | [6] |
Core Immunosuppressive Mechanisms
Both this compound and T-2 toxin exert their immunosuppressive effects through several key mechanisms:
-
Inhibition of Protein Synthesis: As trichothecenes, both mycotoxins bind to the 60S ribosomal subunit, inhibiting protein synthesis and leading to cellular dysfunction and apoptosis, particularly in actively dividing immune cells.[1][4][8]
-
Induction of Apoptosis: Both toxins are potent inducers of apoptosis in various immune cells, including T-cells, B-cells, and macrophages. This programmed cell death contributes significantly to the depletion of lymphocyte populations and immunosuppression.[1][4][6]
-
Modulation of Cytokine Production: this compound and T-2 toxin can dysregulate the production of key cytokines, leading to an imbalanced immune response. At low concentrations, T-2 toxin can stimulate the production of pro-inflammatory cytokines, while at higher concentrations, it suppresses the production of a broad range of cytokines.[6] this compound has been shown to increase the expression of pro-inflammatory cytokines.[1]
-
Alteration of Immune Cell Function: These mycotoxins can impair various immune cell functions, including lymphocyte proliferation in response to mitogens and phagocytosis by macrophages.[9][10]
Signaling Pathways in Immunotoxicity
The immunosuppressive effects of this compound and T-2 toxin are mediated by their interference with critical intracellular signaling pathways.
T-2 Toxin Signaling Pathways
T-2 toxin is known to activate the Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK1/2, which can lead to a variety of cellular responses, including apoptosis and altered cytokine production.[4][8] Furthermore, T-2 toxin has been shown to activate the JAK/STAT signaling pathway and the NLRP3 inflammasome, leading to inflammation and apoptosis.[11][12]
References
- 1. An overview of the toxicology and toxicokinetics of fusarenon-X, a type B trichothecene mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. An update on T2-toxins: metabolism, immunotoxicity mechanism and human assessment exposure of intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Individual and combined cytotoxicity of major trichothecenes type B, deoxynivalenol, nivalenol, and fusarenon-X on Jurkat human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cot.food.gov.uk [cot.food.gov.uk]
- 7. bowdish.ca [bowdish.ca]
- 8. T-2 mycotoxin: toxicological effects and decontamination strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunosuppressive effect of a trichothecene mycotoxin, Fusarenon-X in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Fusarium toxins, T2-toxin and diacetoxyscirpenol on murine T-independent immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Complex immunotoxic effects of T-2 Toxin on the murine spleen and thymus: Oxidative damage, inflammasomes, apoptosis, and immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Toxicological Showdown: Unmasking the Dangers of Type A and Type B Trichothecenes
For Immediate Release
A comprehensive toxicological comparison reveals significant differences in the potency and mechanisms of action between type A and type B trichothecenes, mycotoxins commonly found contaminating cereal grains. This guide, intended for researchers, scientists, and drug development professionals, synthesizes experimental data to provide a clear understanding of their relative toxicities and cellular impacts.
Trichothecenes are a large family of mycotoxins produced by various fungi, primarily of the Fusarium genus.[1] They are classified into four main types (A, B, C, and D) based on their chemical structure.[2] This guide focuses on the two most prevalent and toxicologically significant groups: type A, including T-2 toxin and HT-2 toxin, and type B, which includes deoxynivalenol (DON) and nivalenol (NIV).[1][3] The core structural difference lies at the C-8 position of the trichothecene nucleus: type A trichothecenes have a hydroxyl or ester group, while type B trichothecenes possess a ketone group.[3][4] This seemingly minor variation has profound implications for their biological activity.
At a Glance: Key Toxicological Differences
| Feature | Type A Trichothecenes (e.g., T-2 toxin, HT-2 toxin) | Type B Trichothecenes (e.g., DON, NIV) |
| General Toxicity | Considered more toxic than type B.[1][2][5] | Generally less toxic than type A.[1][2] |
| Primary Mechanism | Potent inhibitors of protein synthesis.[1][6] | Inhibit protein synthesis, but also known to modulate immune responses through signaling pathway activation. |
| Cytotoxicity | Exhibit high cytotoxicity at low concentrations.[7][8] | Lower cytotoxicity compared to type A.[7][8] |
| Immunotoxicity | Generally immunosuppressive.[9] | Can be both immunosuppressive and immunostimulatory depending on the dose and timing of exposure.[10] |
| In Vivo Effects | Cause severe dermal toxicity, gastrointestinal damage, and hematopoietic system suppression.[11] | Primarily associated with feed refusal, vomiting, and gastrointestinal disturbances.[12] |
Quantitative Comparison of Cytotoxicity
The 50% inhibitory concentration (IC50) is a measure of the concentration of a substance needed to inhibit a biological process by 50%. The following tables summarize IC50 values for various cell lines, demonstrating the generally higher cytotoxicity of type A trichothecenes.
Table 1: Comparative IC50 Values of Type A and Type B Trichothecenes in Various Cell Lines
| Toxin | Type | Cell Line | IC50 (ng/mL) | IC50 (nmol/L) | Reference |
| T-2 toxin | A | 3T3 mouse fibroblasts | 4.6 (BrdU assay) | ~10 | [7] |
| HT-2 toxin | A | 3T3 mouse fibroblasts | 13 (BrdU assay) | ~30 | [7] |
| Deoxynivalenol (DON) | B | 3T3 mouse fibroblasts | 263 (BrdU assay) | ~888 | [7] |
| Nivalenol (NIV) | B | 3T3 mouse fibroblasts | 365 (BrdU assay) | ~1169 | [7] |
| T-2 toxin | A | Human cell lines (average) | - | 4.4 - 10.8 | [8][13] |
| HT-2 toxin | A | Human cell lines (average) | - | 7.5 - 55.8 | [8][13] |
| Deoxynivalenol (DON) | B | Human cell lines (average) | - | 600 - 4900 | [8][13] |
| Nivalenol (NIV) | B | Human cell lines (average) | - | 300 - 2600 | [8][13] |
Table 2: In Vivo Lethal Doses (LD50) in Mice
| Toxin | Type | Route of Administration | LD50 (mg/kg) | Reference |
| T-2 toxin | A | Oral (p.o.) | 10.5 | [11] |
| T-2 toxin | A | Intraperitoneal (i.p.) | 5.2 | [11] |
| T-2 toxin | A | Subcutaneous (s.c.) | 2.1 | [11] |
| T-2 toxin | A | Intravenous (i.v.) | 4.2 | [11] |
| Nivalenol (NIV) | B | Intraperitoneal (i.p.) | 4.1 | [11] |
| Nivalenol (NIV) | B | Intravenous (i.v.) | 6.3 | [11] |
Delving into the Mechanisms of Toxicity
The primary mode of action for all trichothecenes is the inhibition of protein synthesis.[1][6] They achieve this by binding to the peptidyl transferase center of the eukaryotic ribosome, thereby halting the elongation step of translation.[6] The 12,13-epoxide ring is a critical structural feature for this activity.[1][6]
However, the toxicological profiles of type A and type B trichothecenes diverge in their interaction with cellular signaling pathways.
Ribosomal Binding and Protein Synthesis Inhibition
The following diagram illustrates the general mechanism of protein synthesis inhibition by trichothecenes.
Caption: Trichothecenes bind to the ribosome, inhibiting protein synthesis.
Differential Impact on Cellular Signaling
While both types inhibit protein synthesis, type B trichothecenes, particularly DON, are potent activators of mitogen-activated protein kinase (MAPK) pathways. This activation can lead to a complex immune response, including both pro-inflammatory and apoptotic effects.
Caption: Type A and B trichothecenes' distinct effects on cellular pathways.
Experimental Protocols
A summary of common experimental methodologies used in the toxicological assessment of trichothecenes is provided below.
Cytotoxicity Assays
-
MTT Assay: This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.
-
Principle: The tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Expose cells to varying concentrations of trichothecenes for a defined period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.
-
-
-
Neutral Red Uptake (NRU) Assay: This assay assesses cell viability based on the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.
-
Lactate Dehydrogenase (LDH) Release Assay: This assay measures the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, indicating cytotoxicity.[7]
In Vitro Protein Synthesis Inhibition Assay
-
Principle: This assay measures the incorporation of a radiolabeled amino acid (e.g., ³H-leucine) into newly synthesized proteins in a cell-free translation system or in cell culture.
-
Procedure (Cell Culture):
-
Culture cells to a desired confluency.
-
Pre-incubate cells with different concentrations of trichothecenes.
-
Add a radiolabeled amino acid to the culture medium and incubate for a short period.
-
Lyse the cells and precipitate the proteins.
-
Measure the radioactivity of the protein precipitate using a scintillation counter.
-
A decrease in radioactivity indicates inhibition of protein synthesis.
-
The following diagram outlines a typical workflow for assessing trichothecene cytotoxicity.
Caption: Workflow for determining the cytotoxicity of trichothecenes.
Conclusion
The available data unequivocally demonstrate that type A trichothecenes are generally more cytotoxic and acutely toxic than their type B counterparts. This difference is primarily attributed to their higher potency in inhibiting protein synthesis. While type B trichothecenes are less cytotoxic, their ability to modulate immune-related signaling pathways presents a distinct and significant health concern. A thorough understanding of these differences is crucial for accurate risk assessment and the development of effective mitigation strategies for these pervasive food and feed contaminants.
References
- 1. Trichothecenes in Food and Feed, Relevance to Human and Animal Health and Methods of Detection: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trichothecenes: From Simple to Complex Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Type A Trichothecene Metabolic Profile Differentiation, Mechanisms, Biosynthetic Pathways, and Evolution in Fusarium Species—A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Trichothecene - Wikipedia [en.wikipedia.org]
- 6. The Ribosome-Binding Mode of Trichothecene Mycotoxins Rationalizes Their Structure—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of four trichothecenes evaluated by three colorimetric bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trichothecene-induced cytotoxicity on human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. researchgate.net [researchgate.net]
- 11. Toxicological features of T-2 toxin and related trichothecenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Trichothecene Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 13. researchgate.net [researchgate.net]
Differential Absorption and Bioavailability of Fusarenon X versus Nivalenol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the differential absorption and bioavailability of two type B trichothecene mycotoxins, Fusarenon X (FX) and nivalenol (NIV). The information presented is supported by experimental data from in vivo and in vitro studies, offering valuable insights for toxicology research and drug development.
Executive Summary
This compound (FX) demonstrates significantly higher and more rapid absorption from the gastrointestinal tract compared to nivalenol (NIV).[1][2] This efficient absorption, followed by its rapid metabolic conversion to the more toxicologically active nivalenol, is believed to be the primary reason for the higher in vivo toxicity of FX.[1][2] While both are structurally related mycotoxins, their distinct pharmacokinetic profiles, particularly in terms of absorption and bioavailability, are critical for understanding their mechanisms of toxicity and for risk assessment.
Quantitative Data Summary
The following table summarizes the key pharmacokinetic parameters for this compound and nivalenol from comparative in vivo studies.
| Parameter | This compound (FX) | Nivalenol (NIV) | Animal Model | Reference |
| Time to Peak Plasma Concentration (Tmax) | 30 minutes | 60 minutes | Mice | [1][2] |
| ~5 minutes | - | Piglets | [3] | |
| ~12 minutes | - | Ducks | [3] | |
| Peak Plasma Level (Cmax) | 5 times higher than NIV | Lower | Mice | [1][2] |
| Area Under the Curve (AUC) | 10 times higher than NIV | Lower | Mice | [1][2] |
| Oral Bioavailability | 74% | Lower than FX | Piglets | [3][4] |
| 19.5% | Lower than FX | Ducks | [3] | |
| 9.8% | Lower than FX | Broilers | [3] | |
| 15.8% | Lower than FX | Goats | [4] | |
| Primary Excretion Route | Urine (as NIV) | Feces | Mice | [1][2][5] |
Comparative Analysis of Absorption and Bioavailability
Studies consistently demonstrate that FX is more readily absorbed from the gastrointestinal tract than NIV.[1][2] In a study involving oral administration of radiolabeled FX and NIV to mice, the plasma radioactivity from ³H-FX reached its peak at 30 minutes, whereas the peak for ³H-NIV was observed at 60 minutes.[1][2] Furthermore, the peak plasma concentration was five times higher, and the area under the curve (AUC) was ten times greater in mice administered FX compared to those given NIV, clearly indicating more efficient and extensive absorption of FX.[1][2]
The oral bioavailability of FX has been shown to be significantly higher than that of NIV in various animal models. For instance, the oral bioavailability of FX was reported to be 74% in piglets, 19.5% in ducks, and 9.8% in broilers.[3] This variation across species highlights differences in gastrointestinal physiology and metabolic capacity.
Metabolic Fate
A crucial aspect of this compound's bioavailability is its rapid and extensive metabolism to nivalenol after absorption.[1][3] The conversion of FX to NIV is primarily carried out by carboxylesterases in the liver and kidneys.[1][2] This metabolic process is a deacetylation at the C-4 position.[2] The rapid appearance of NIV in the plasma following FX administration confirms this efficient conversion.[3] The primary route of excretion for absorbed FX is through the urine, mainly in the form of its metabolite, NIV.[1][5] In contrast, NIV administered directly is predominantly excreted in the feces.[1][5]
Experimental Protocols
In Vivo Pharmacokinetic Study in Mice
A key study investigating the comparative fates of FX and NIV utilized an in vivo mouse model. The following is a detailed description of the experimental protocol:
-
Animal Model: Female ICR mice were used for the study.
-
Test Substances: Radiolabeled ³H-Fusarenon X and ³H-Nivalenol were administered orally (p.o.) to the mice.
-
Dosing: A single oral dose was administered to each mouse.
-
Sample Collection:
-
Blood: Blood samples were collected at various time points post-administration (e.g., 30 and 60 minutes) to determine plasma radioactivity levels.
-
Urine and Feces: Urine and feces were collected to analyze the excretion patterns of the radiolabeled compounds.
-
-
Analytical Method:
-
Radioactivity Measurement: The total radioactivity in plasma, urine, and feces was measured to determine the extent of absorption and excretion.
-
HPLC Analysis: High-Performance Liquid Chromatography (HPLC) was used to separate and identify the radioactive compounds in urine and feces extracts, confirming the metabolic conversion of FX to NIV.
-
-
In Vitro Metabolism: To identify the organs responsible for the FX to NIV conversion, tissue homogenates (liver and kidney) were incubated with ³H-FX, and the formation of ³H-NIV was monitored.[1][2]
Visualizations
Caption: Experimental workflow for comparative pharmacokinetic and metabolism studies.
Caption: Comparative absorption and metabolic pathway of this compound and Nivalenol.
References
- 1. The fates of trichothecene mycotoxins, nivalenol and fusarenon-X, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C17H22O8 | CID 304599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. An overview of the toxicology and toxicokinetics of fusarenon-X, a type B trichothecene mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cot.food.gov.uk [cot.food.gov.uk]
- 5. rivm.nl [rivm.nl]
Comparative Performance of Analytical Methods for Fusarenon X Detection
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Inter-Laboratory and Method Validation Data for the Mycotoxin Fusarenon X.
This compound (FX), a type B trichothecene mycotoxin produced by various Fusarium species, is a significant contaminant in cereals and grains. Its presence in food and feed poses a considerable risk to human and animal health due to its cytotoxic, immunotoxic, and emetic properties.[1][2] Accurate and reliable analytical methods are therefore crucial for monitoring and risk assessment. This guide provides a comparative overview of the performance of various analytical methods for the determination of this compound, based on data from collaborative studies and method validation reports.
Quantitative Performance Data
| Analytical Method | Matrix | Fortification Level (µg/kg) | Recovery (%) | Repeatability (RSDr %) | Reproducibility (RSDR %) | Reference |
| LC-MS/MS | Cereals | 10 - 500 | Not Specified | Not Specified | Not Specified | [3] |
| LC-MS/MS | Barley Malt | 50, 100, 150 | 79 - 117 | 1 - 6 | 5 - 12 | [4] |
| LC-MS/MS | Cereals | Not Specified | 83.3 - 92.8 | 0.5 - 12.6 | < 15 | [5] |
| LC-MS/MS | Wheat | Not Specified | Not Specified | Not Specified | Not Specified | [6] |
| LC-MS/MS | Maize | Not Specified | Not Specified | Not Specified | Not Specified | [7] |
Note: RSDr refers to the relative standard deviation under repeatability conditions (within the same laboratory), while RSDR refers to the relative standard deviation under reproducibility conditions (between different laboratories).
Experimental Protocols
A representative experimental protocol for the analysis of this compound in a cereal matrix using LC-MS/MS is detailed below. This protocol is a composite based on common practices reported in the scientific literature.[3][4][5]
1. Sample Preparation and Extraction
-
Homogenization: A representative sample of the cereal grain is finely ground to a homogenous powder.
-
Extraction: A known weight of the homogenized sample (e.g., 5 g) is extracted with a suitable solvent mixture. A common extraction solvent is acetonitrile/water (e.g., 84:16 v/v) with or without a small percentage of formic acid to improve extraction efficiency. The mixture is typically agitated for a specified period (e.g., 60 minutes) to ensure thorough extraction of the mycotoxin.
-
Centrifugation: The resulting slurry is centrifuged to separate the solid matrix from the liquid extract.
2. Clean-up
-
The supernatant (extract) is subjected to a clean-up step to remove matrix components that could interfere with the analysis. A common technique is solid-phase extraction (SPE) using a commercially available mycotoxin clean-up column (e.g., MycoSep®).
-
Alternatively, a dispersive solid-phase extraction (d-SPE) can be employed, where the extract is mixed with a combination of sorbents (e.g., C18 and primary-secondary amine) to bind interfering substances.
3. LC-MS/MS Analysis
-
Chromatographic Separation: The cleaned-up extract is injected into a liquid chromatography system. A C18 reversed-phase column is typically used to separate this compound from other compounds in the extract. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like ammonium acetate or formic acid, is employed.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. This compound is typically ionized using electrospray ionization (ESI) in either positive or negative mode. The detection and quantification are performed in the selected reaction monitoring (SRM) mode, where specific precursor and product ion transitions for this compound are monitored for high selectivity and sensitivity.
Signaling Pathway of this compound Toxicity
This compound exerts its toxic effects primarily by inhibiting protein synthesis.[1][2] This leads to a cascade of downstream events, including the induction of apoptosis (programmed cell death), particularly in actively dividing cells.[1][8][9] The following diagram illustrates the key steps in the signaling pathway of this compound-induced toxicity.
Caption: Signaling pathway of this compound-induced cytotoxicity.
References
- 1. An overview of the toxicology and toxicokinetics of fusarenon-X, a type B trichothecene mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of trichothecene mycotoxins in cereals by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Zearalenone and Trichothecenes, Including Deoxynivalenol and Its Acetylated Derivatives, Nivalenol, T-2 and HT-2 Toxins, in Wheat and Wheat Products by LC-MS/MS: A Collaborative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of an LC-MS/MS Based Method for the Determination of Deoxynivalenol and Its Modified Forms in Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cot.food.gov.uk [cot.food.gov.uk]
- 9. Mechanisms of Deoxynivalenol-Induced Gene Expression and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Fusarenon X: A Comparative Guide to its Toxic Equivalency Factor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxic potency of Fusarenon X (FX), a type B trichothecene mycotoxin, relative to other common trichothecenes. While a formal, universally accepted Toxic Equivalency Factor (TEF) for this compound has not been established, this document compiles experimental data to derive relative potency (REP) values, which serve as functional equivalents for risk assessment. The information is presented through comparative data tables, detailed experimental protocols, and signaling pathway diagrams to facilitate a deeper understanding of its toxicological profile.
Comparative Toxicity of this compound
This compound consistently demonstrates significant toxicity, often exceeding that of other type B trichothecenes such as deoxynivalenol (DON) and nivalenol (NIV) in various toxicological endpoints. The relative potency of FX is endpoint-dependent, with notable potency in inducing emesis and cytotoxicity.
Quantitative Toxicity Data
The following tables summarize the comparative toxicity of this compound against other trichothecenes. The Relative Potency (REP) is calculated with Deoxynivalenol (DON) as the reference compound (REP = 1).
Table 1: Comparative Emetic Potency of Trichothecenes in Mink
| Mycotoxin | Administration | ED50 (µg/kg bw) | Relative Potency (vs. DON) |
| This compound (FX) | Intraperitoneal | 70 | 1.14 |
| Oral | 30 | 1.00 | |
| Deoxynivalenol (DON) | Intraperitoneal | 80 | 1.00 |
| Oral | 30 | 1.00 | |
| Nivalenol (NIV) | Intraperitoneal | 60 | 1.33 |
| Oral | 250 | 0.12 | |
| 15-Acetyldeoxynivalenol (15-ADON) | Intraperitoneal | 170 | 0.47 |
| Oral | 40 | 0.75 | |
| 3-Acetyldeoxynivalenol (3-ADON) | Intraperitoneal | 180 | 0.44 |
| Oral | 290 | 0.10 |
Data sourced from a comparative study on emetic potencies in a mink model.[1][2][3][4]
Table 2: Comparative Cytotoxicity in Human Jurkat T Cells
| Mycotoxin | IC50 (µM) | Relative Potency (vs. DON) |
| This compound (FX) | 1.90 | 2.47 |
| Deoxynivalenol (DON) | 4.70 | 1.00 |
| Nivalenol (NIV) | 3.35 | 1.40 |
Data from a study assessing the cytotoxicity of individual and combined mycotoxins on human T cells.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are protocols for key experiments cited in this guide.
Protocol 1: Determination of Emetic Potency in an In Vivo Model (Mink)
This protocol outlines the methodology used to determine the effective dose 50 (ED50) for emesis in a mink model.
-
Animal Model: Female mink are used as they are a suitable small animal model for investigating acute trichothecene toxicity.[1][2][4]
-
Acclimation: Animals are acclimated to individual cages and provided with standard feed and water ad libitum.
-
Dosing:
-
Oral Administration: Mycotoxins are dissolved in a suitable vehicle (e.g., water) and administered by gavage.
-
Intraperitoneal (i.p.) Injection: Mycotoxins are dissolved in a sterile vehicle and injected into the peritoneal cavity.
-
-
Observation: Animals are observed continuously for a set period (e.g., 4 hours) post-administration to record the incidence, latency, duration, and frequency of emetic events (vomiting).
-
Dose-Response Assessment: A range of doses for each mycotoxin is tested to establish a dose-response relationship.
-
Data Analysis: The ED50, the dose at which 50% of the animals exhibit emesis, is calculated using appropriate statistical methods (e.g., probit analysis).[1][2][4]
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol describes the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay for determining the cytotoxic effects of mycotoxins on cultured cells.
-
Cell Culture: Human Jurkat T cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well microplates at a predetermined density (e.g., 1 x 10^5 cells/well).
-
Mycotoxin Exposure: Cells are treated with various concentrations of this compound, DON, and NIV for a specified duration (e.g., 24-72 hours). Control wells with untreated cells are included.
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (final concentration 0.5 mg/mL) is added to each well. The plate is then incubated for a further 4 hours.[6]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals. The plate is gently shaken to ensure complete dissolution.[6][7]
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm may be used to subtract background absorbance.[8]
-
Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value, the concentration of mycotoxin that causes a 50% reduction in cell viability, is calculated from the dose-response curve.[5]
Signaling Pathways and Mechanisms of Action
The primary mechanism of toxicity for trichothecenes, including this compound, is the inhibition of protein synthesis.[9][10] This occurs through their binding to the 60S ribosomal subunit, which triggers a "ribotoxic stress response."[11][12][13][14][15] This response activates mitogen-activated protein kinase (MAPK) pathways, leading to downstream cellular effects such as inflammation and apoptosis.[11][14]
Caption: Ribotoxic stress response pathway induced by this compound.
Experimental and Logical Workflows
The determination of toxic equivalency relies on a structured experimental and analytical approach. The following diagrams illustrate a typical workflow for in vitro cytotoxicity testing and the logical framework for deriving relative potency.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Logical framework for deriving Relative Potency (REP).
References
- 1. Comparison of emetic potencies of the 8-ketotrichothecenes deoxynivalenol, 15-acetyldeoxynivalenol, 3-acetyldeoxynivalenol, this compound, and nivalenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. [PDF] Comparison of emetic potencies of the 8-ketotrichothecenes deoxynivalenol, 15-acetyldeoxynivalenol, 3-acetyldeoxynivalenol, this compound, and nivalenol. | Semantic Scholar [semanticscholar.org]
- 5. Individual and combined cytotoxicity of major trichothecenes type B, deoxynivalenol, nivalenol, and fusarenon-X on Jurkat human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Cytotoxicity of mycotoxins evaluated by the MTT-cell culture assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. An overview of the toxicology and toxicokinetics of fusarenon-X, a type B trichothecene mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antioxidant agents against trichothecenes: new hints for oxidative stress treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Trichothecene mycotoxins trigger a ribotoxic stress response that activates c-Jun N-terminal kinase and p38 mitogen-activated protein kinase and induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Ribotoxic stress response to the trichothecene deoxynivalenol in the macrophage involves the SRC family kinase Hck - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Fusarenon X
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical guidance for the proper disposal of Fusarenon X, a type B trichothecene mycotoxin. Adherence to these procedures is critical to mitigate health risks and ensure environmental safety. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory settings.
Immediate Safety Precautions
Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its contaminated materials must be conducted within a certified chemical fume hood to prevent inhalation exposure.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile, double-gloving recommended |
| Lab Coat | Disposable, solid-front, back-closing gown |
| Eye Protection | Chemical splash goggles |
| Respirator | N95 or higher, as determined by institutional risk assessment |
Disposal Procedures for this compound Waste
All materials contaminated with this compound are classified as hazardous waste and must be disposed of following institutional and local regulations. The following procedures outline the recommended methods for the decontamination and disposal of liquid and solid waste.
Decontamination of Liquid Waste
Liquid waste containing this compound, including experimental solutions and contaminated washings, must be chemically inactivated before disposal.
Experimental Protocol for Chemical Inactivation:
-
Preparation of Decontamination Solution: Prepare a fresh solution of at least 2.5% sodium hypochlorite (NaOCl) containing 0.25 N sodium hydroxide (NaOH). Standard household bleach typically contains 5.25-8.25% sodium hypochlorite and can be diluted accordingly.
-
Inactivation Procedure:
-
Carefully add the decontamination solution to the liquid waste in a designated, properly labeled, and chemically resistant container.
-
Ensure the final concentration of sodium hypochlorite in the waste solution is at least 2.5% and the sodium hydroxide concentration is 0.25 N.
-
Allow the mixture to react for a minimum of four hours to ensure complete inactivation of the mycotoxin.[1]
-
-
Final Disposal: After the four-hour inactivation period, the treated liquid waste can be disposed of in accordance with your institution's hazardous waste guidelines. Consult with your Environmental Health and Safety (EHS) department for specific instructions.
Disposal of Solid Waste
Solid waste, including contaminated labware (e.g., pipette tips, vials), personal protective equipment (PPE), and absorbent materials, must be segregated and treated as hazardous waste.
Recommended Disposal Method: Incineration
-
Collection: Collect all contaminated solid waste in clearly labeled, leak-proof, and puncture-resistant hazardous waste containers.
-
Treatment: The primary recommended method for the disposal of solid waste contaminated with this compound is high-temperature incineration.[2] This process ensures the complete destruction of the mycotoxin.
-
Incineration Parameters: The incineration should be carried out by a licensed professional waste disposal service in a chemical incinerator equipped with an afterburner and a scrubber.[2]
| Parameter | Recommended Value |
| Primary Chamber Temperature | > 815 °C (> 1500 °F)[1] |
| Secondary Chamber Temperature | > 1110 °C |
| Residence Time | Minimum of 2 seconds |
Spill Management
In the event of a spill of this compound, immediate action is required to contain and decontaminate the affected area.
-
Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Decontaminate:
-
For liquid spills, cover with an absorbent material.
-
Carefully apply a freshly prepared 2.5% sodium hypochlorite solution with 0.25 N sodium hydroxide to the spill area, working from the outside in.
-
Allow a contact time of at least 30 minutes.[1]
-
-
Clean-up: Collect all contaminated materials using appropriate tools (e.g., forceps, dustpan) and place them in a designated hazardous waste container for solid waste.
-
Final Cleaning: Wipe the area with a clean, damp cloth. Dispose of all cleaning materials as hazardous solid waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Fusarenon X
Essential Safety and Handling Guide for Fusarenon X
This guide provides comprehensive safety, handling, and disposal protocols for this compound, a type B trichothecene mycotoxin. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices. This compound is classified as an acute toxicant and irritant, primarily inhibiting protein synthesis, which can lead to immunosuppression, developmental toxicity, and genotoxicity.[1][2]
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure. The following table outlines the recommended PPE.
| PPE Category | Item | Specifications & Best Practices |
| Respiratory Protection | Full-face, powered air-purifying respirator (PAPR) or half-face air-purifying respirator (APR). | A PAPR with P100 filters is recommended for maximum protection.[3] For lower-risk activities, an APR with N95 filters may be sufficient.[3] Work should be conducted in a well-ventilated area or a chemical fume hood. |
| Hand Protection | Double gloves (inner and outer) | Wear standard laboratory nitrile gloves.[4] Change gloves immediately if they become contaminated. |
| Body Protection | Disposable coveralls with hood and feet | Single, uncoated Tyvek or equivalent is recommended.[3] Taping openings at the wrists, ankles, and hood is advised for a better seal.[3] A standard laboratory coat may be worn for low-concentration solutions. |
| Eye Protection | Safety glasses with side shields or goggles | Essential to protect eyes from splashes of solutions or contact with the powder. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Weighing:
-
Before handling, designate a specific work area and ensure it is clean and uncluttered.
-
Work within a certified chemical fume hood or other appropriate containment device.
-
Wear all required PPE as outlined in the table above.
-
When weighing the solid form, use a containment balance or a balance enclosure to prevent the aerosolization of fine particles.
2. Solution Preparation:
-
Add the desired solvent to the accurately weighed this compound powder in a suitable, sealable container (e.g., a vial or flask).
-
Cap the container securely and mix by vortexing or gentle agitation until the solid is completely dissolved.
3. Storage:
-
Solid Form: Store the solid compound in a tightly sealed container in a dry, well-ventilated place.[4]
-
Stock Solutions: The recommended storage temperature is 2-8°C.[4] For long-term storage, aliquoting and storing at -20°C or -80°C may be appropriate, depending on the solvent and desired stability.
-
Clearly label all containers with the compound name, concentration, solvent, date, and appropriate hazard warnings.
Emergency Procedures: Spill Management
A spill of this compound requires immediate and careful attention to prevent exposure and contamination.
Disposal Plan
All waste materials containing this compound must be treated as hazardous waste.
-
Solid Waste and Contaminated Materials: Collect all contaminated materials (e.g., absorbent material, used PPE, contaminated labware) in a sealed, properly labeled hazardous waste container.
-
Liquid Waste: Do not dispose of this compound solutions down the drain. Collect in a sealed, labeled hazardous waste container.
-
Final Disposal: Contact a licensed professional waste disposal service for final disposal.[4] The recommended method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4] All disposal must be conducted in accordance with local, regional, and national regulations.
Quantitative Safety and Exposure Data
Currently, specific occupational exposure limits for this compound have not been established. The European Food Safety Authority (EFSA) has not set a tolerable daily intake (TDI) for this compound, though one exists for the related mycotoxin Nivalenol.[2]
| Parameter | Value | Notes |
| Tolerable Daily Intake (TDI) | Not Established for this compound | The TDI for the related compound Nivalenol (NIV) is 1.2 µg/kg body weight.[2] this compound is rapidly metabolized to NIV in the body.[4][5] |
| Analytical Limit of Detection | 20-50 µg/kg | In cereals, grains, and foodstuffs using thin-layer chromatography.[4] |
| Carcinogenicity | IARC Group 3 | "Not classifiable as to its carcinogenicity to humans" due to a lack of sufficient evidence in experimental animals and humans.[2] |
Experimental Protocol: Extraction of this compound from Cereal Samples
This protocol is a generalized method for the extraction and preparation of a sample for this compound analysis, based on common laboratory procedures.[6]
Objective: To extract this compound from a solid matrix (e.g., ground cereal) for subsequent analysis by methods such as LC-MS/MS.
Materials:
-
Analysis sample (e.g., 50 g of finely ground cereal)
-
300-mL stoppered amber Erlenmeyer flask
-
Extraction solvent: Acetonitrile-water (21:4)
-
Mechanical shaker
-
Centrifuge and appropriate centrifuge tubes
-
Multifunctional cleanup column (for mycotoxin pretreatment)
-
Acetic acid solution (1:100)
-
Amber test tubes
Procedure:
-
Weigh 50 g of the analysis sample and transfer it to a 300-mL stoppered amber Erlenmeyer flask.[6]
-
Add 100 mL of the acetonitrile-water (21:4) extraction solvent to the flask.[6]
-
Seal the flask and shake vigorously on a mechanical shaker for 60 minutes.[6]
-
Transfer the extract to a stoppered centrifuge tube and centrifuge at 650 x g for 5 minutes.[6]
-
Carefully collect the supernatant, which is now the sample solution for column cleanup.[6]
-
Load 10 mL of the sample solution onto a multifunctional cleanup column.[6]
-
Discard the first 4 mL of the eluate that passes through the column.[6]
-
Place a 10-mL amber test tube under the column and collect the next 2 mL of the eluate.[6]
-
For analysis, accurately transfer 1 mL of this eluate to a new amber test tube and dilute it by adding 1 mL of the acetic acid (1:100) solution.[6]
-
The resulting solution is now ready for instrumental analysis (e.g., by LC-MS/MS).
References
- 1. caymanchem.com [caymanchem.com]
- 2. An overview of the toxicology and toxicokinetics of fusarenon-X, a type B trichothecene mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 4. This compound | C17H22O8 | CID 304599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cot.food.gov.uk [cot.food.gov.uk]
- 6. famic.go.jp [famic.go.jp]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
